molecular formula C26H43NO3 B8084496 OLDA

OLDA

Cat. No.: B8084496
M. Wt: 417.6 g/mol
InChI Key: QQBPLXNESPTPNU-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide is a secondary carboxamide. It is functionally related to a dopamine.

Properties

IUPAC Name

(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBPLXNESPTPNU-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557748
Record name (9Z)- N-(2-(3,4-Dihydroxyphenyl)ethyl)-9-octadecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105955-11-1
Record name (9Z)- N-(2-(3,4-Dihydroxyphenyl)ethyl)-9-octadecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Oleoyldopamine (OLDA): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid first identified in the mammalian brain. Structurally, it is an amide formed from the condensation of oleic acid and the neurotransmitter dopamine (B1211576).[1][2][3] this compound is recognized as a potent and selective endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor.[2][4][5] Its ability to cross the blood-brain barrier allows it to exert effects within the central nervous system.[1][6][7] This molecule has garnered significant interest in the scientific community due to its multifaceted pharmacological profile, which includes interactions with other receptor systems such as G protein-coupled receptor 119 (GPR119) and cannabinoid receptors, albeit with lower affinity.[1][4][8] this compound is implicated in a variety of physiological and pathophysiological processes, including nociception, cardiovascular protection, neuroinflammation, and regulation of locomotor activity, making it a valuable tool for research and a potential lead for therapeutic development.[1][9][10] This guide provides an in-depth overview of the chemical properties, synthesis, biological functions, and experimental protocols related to this compound.

Chemical Properties and Synthesis

N-Oleoyldopamine is a fatty acid amide with the molecular formula C26H43NO3 and a molecular weight of approximately 417.62 g/mol .[3][11] It is a crystalline solid at room temperature and is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[4]

Synthesis

A common and efficient method for synthesizing N-acyldopamines, including this compound, involves the direct amide bond formation between the fatty acid and dopamine without the use of protective groups. Propylphosphoric anhydride (B1165640) (PPACA) has been identified as a highly effective condensation agent for this reaction.[12][13]

Table 1: Chemical Properties of N-Oleoyldopamine (this compound)

PropertyValueReference
Molecular FormulaC26H43NO3[11]
Molecular Weight417.62 g/mol [11]
IUPAC Name(Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide[3]
CAS Number105955-11-1[5]
Melting Point60-61°C[5]
SolubilityDMSO (~20 mg/mL), Ethanol (~50 mg/mL), DMF (~30 mg/mL)[4][14]
AppearanceWhite powder[5]

Biological Activity and Mechanism of Action

This compound's primary biological effects are mediated through its potent agonism of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][2] Activation of TRPV1 by this compound leads to an influx of calcium ions, resulting in neuronal depolarization and the transmission of signals involved in pain and temperature sensation.[1]

Beyond its action on TRPV1, this compound also interacts with other receptor systems:

  • G Protein-Coupled Receptor 119 (GPR119): this compound is an agonist for GPR119, a Gαs-coupled receptor.[1][8] Activation of this pathway stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels.[8] This mechanism is implicated in the regulation of glucose homeostasis through the promotion of insulin (B600854) secretion.[8][15]

  • Cannabinoid and Dopamine Systems: this compound exhibits weak affinity for the cannabinoid CB1 receptor.[2][16] It can also modulate the activity of dopamine D2 receptors and the dopamine transporter.[4]

Signaling Pathways

Activation of TRPV1 by this compound initiates a cascade of intracellular events. The influx of Ca²⁺ can activate various downstream signaling molecules, including Protein Kinase C (PKC), which can, in turn, potentiate TRPV1 activity.[9] This pathway is central to this compound's role in nociception and neuroinflammation.[1] In the context of cardioprotection, TRPV1 activation by this compound leads to the release of calcitonin gene-related peptide (CGRP) and substance P (SP), which contribute to its protective effects against ischemia-reperfusion injury.[9]

OLDA_TRPV1_Signaling This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Receptor This compound->TRPV1 activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx leads to PKC Protein Kinase C (PKC) Ca_Influx->PKC activates CGRP_SP_Release CGRP & SP Release Ca_Influx->CGRP_SP_Release triggers Nociception Nociception Ca_Influx->Nociception Neuroinflammation Neuroinflammation Ca_Influx->Neuroinflammation PKC->TRPV1 potentiates Cardioprotection Cardioprotection CGRP_SP_Release->Cardioprotection

Caption: this compound-mediated activation of the TRPV1 signaling pathway.

This compound's activation of GPR119 initiates a Gαs-coupled signaling cascade, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA). This pathway is particularly relevant in the context of metabolic regulation.[8]

OLDA_GPR119_Signaling This compound N-Oleoyldopamine (this compound) GPR119 GPR119 Receptor This compound->GPR119 activates Adenylyl_Cyclase Adenylyl Cyclase GPR119->Adenylyl_Cyclase stimulates cAMP ↑ cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion promotes GLP1_Release GLP-1 Release PKA->GLP1_Release promotes

Caption: this compound's activation of the GPR119 signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for N-Oleoyldopamine from published literature.

Table 2: Receptor Binding and Activity

Receptor/TargetSpeciesAssayValueReference
TRPV1HumanEC50 (Ca²⁺ influx)36 nM[14][17][18]
CB1RatKi1.6 µM[14][16]
5-LipoxygenaseRatIC507.5 nM[16]

Table 3: In Vivo and Ex Vivo Effects

ApplicationModelAdministrationDose/ConcentrationKey FindingReference
CardioprotectionMouse (Langendorff)Perfusion2 x 10⁻⁹ MImproved post-ischemic cardiac function in WT but not TRPV1-/- hearts.[9][10]
NociceptionRatIntraplantar50 nmolEvoked paw lifting/licking.[10]
Locomotor ActivityRatIntraperitoneal10 mg/kgIncreased mean distance traveled.[7][8]
Body TemperatureRatIntraperitonealNot specifiedInduced mild hypothermia.[8]
Anti-inflammationMouseIntravenous10 mg/kgIncreased IL-10 and decreased pro-inflammatory cytokines.[10][19]

Experimental Protocols

Synthesis of N-Oleoyldopamine

This protocol describes the synthesis of this compound using PPACA as a condensation agent.[12]

  • Reagents: Dopamine hydrochloride, oleic acid, propylphosphoric anhydride (PPACA), triethylamine (B128534) (Et3N), and dichloromethane (B109758) (CH2Cl2).

  • Procedure: a. Dissolve dopamine hydrochloride (1 eq) and oleic acid (1 eq) in CH2Cl2. b. Add Et3N (3 eq) to the solution. c. Add PPACA (1 eq) to the reaction mixture. d. Stir the reaction at room temperature until completion (monitored by TLC). e. Upon completion, the reaction mixture can be directly purified by silica (B1680970) gel column chromatography to yield N-Oleoyldopamine.

In Vivo Intraperitoneal Administration in Rats

This protocol is adapted from studies investigating the effects of this compound on locomotor activity.[8]

  • Materials: N-Oleoyldopamine, vehicle solution (e.g., 5% Tween 20 in sterile PBS), male Wistar rats, open field activity chambers.

  • This compound Preparation: a. Prepare a stock solution of this compound in ethanol, DMSO, or DMF. b. For the working solution, evaporate the solvent from the stock and resuspend in the vehicle solution. Vortex thoroughly.

  • Dosing: a. Acclimatize rats to the experimental room for at least 1 hour. b. Administer this compound (5-20 mg/kg) or vehicle via intraperitoneal injection into the lower right quadrant of the abdomen.

  • Data Collection: Record locomotor activity for 2 hours using an automated tracking system.

Ex Vivo Langendorff Heart Perfusion

This protocol is for assessing the cardioprotective effects of this compound in an isolated heart model.[9][10]

  • Preparation: a. Anesthetize the mouse and heparinize. b. Excise the heart and cannulate the aorta on a Langendorff apparatus. c. Retrogradely perfuse the heart with Krebs-Henseleit buffer at 37°C.

  • Experimental Procedure: a. Allow the heart to stabilize for 25 minutes. b. Perfuse with this compound (e.g., 2 x 10⁻⁹ M) for 10 minutes. c. Induce global ischemia by stopping perfusion for 35 minutes. d. Reperfuse for 40 minutes.

  • Measurements: Monitor cardiac function parameters such as left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP).

In Vitro Calcium Imaging in TRPV1-Expressing Cells

This protocol is for assessing the activation of TRPV1 by this compound.[2]

  • Cell Culture: Culture HEK293 cells stably transfected with the TRPV1 gene.

  • Calcium Indicator Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay: a. Place the cells in a fluorescence plate reader. b. Establish a baseline fluorescence reading. c. Inject this compound at various concentrations. d. Record the change in fluorescence, which corresponds to the influx of calcium.

Experimental_Workflow_Calcium_Imaging Start Start Cell_Culture Culture TRPV1-expressing HEK293 cells Start->Cell_Culture Dye_Loading Load cells with calcium indicator dye Cell_Culture->Dye_Loading Plate_Reader Place cells in fluorescence plate reader Dye_Loading->Plate_Reader Baseline Establish baseline fluorescence Plate_Reader->Baseline OLDA_Addition Inject this compound Baseline->OLDA_Addition Fluorescence_Measurement Record fluorescence change OLDA_Addition->Fluorescence_Measurement Data_Analysis Analyze data Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro calcium imaging.

Conclusion

N-Oleoyldopamine is a multifaceted endogenous lipid with a complex pharmacological profile. Its potent activation of the TRPV1 channel, coupled with its interactions with GPR119 and the dopaminergic system, positions it as a key modulator of various physiological processes. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the physiological roles of this compound and explore its therapeutic potential for a range of disorders.

References

OLDA mechanism of action in neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of N-Oleoyldopamine (OLDA) in Neurons

Introduction

N-Oleoyldopamine (this compound) is an endogenous lipid neuromodulator synthesized in the central nervous system (CNS) from the condensation of oleic acid and dopamine (B1211576).[1][2] As a member of the endovanilloid and endocannabinoid-like families, this compound exhibits a complex pharmacological profile, interacting with multiple receptor systems to modulate a range of physiological and pathological processes within the brain.[3] Its ability to cross the blood-brain barrier further enhances its potential as both a research tool and a therapeutic lead.[2][4] This technical guide provides a comprehensive overview of the biological activity of this compound in the CNS, with a focus on its receptor interactions, downstream signaling pathways, and functional effects.

Core Mechanism of Action

This compound's biological effects in the CNS are primarily mediated through its interactions with three key receptor families: Transient Receptor Potential Vanilloid 1 (TRPV1) channels, G-protein coupled receptor 119 (GPR119), and to a lesser extent, cannabinoid and dopamine receptors.[3][5]

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Agonism

This compound is a potent endogenous agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][6] The activation of TRPV1 by this compound leads to an influx of calcium ions, triggering a cascade of downstream signaling events.[3] This interaction is central to this compound's role in nociception and neuroinflammation.[3] In the spinal cord, this compound increases the frequency of miniature excitatory postsynaptic currents (mEPSCs) in dorsal horn neurons, an effect that is blocked by TRPV1 antagonists.[3][7] This suggests that this compound can enhance synaptic transmission in pain pathways.[3][7]

G-protein Coupled Receptor 119 (GPR119) Agonism

This compound has been identified as an agonist for GPR119, a Gαs-coupled receptor.[8] Activation of GPR119 by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal function.[3]

Interaction with Dopaminergic and Cannabinoid Systems

Intraperitoneal administration of this compound has been shown to cause a dose-dependent increase in locomotor activity in rats.[3][4] This effect is antagonized by the D2 receptor antagonist haloperidol (B65202), suggesting that the hyperlocomotion is mediated by the stimulation of dopamine systems.[4]

This compound also interacts with the endocannabinoid system. It has a weak affinity for the rat CB1 receptor.[1][6] Like the endocannabinoid anandamide (B1667382), this compound is recognized by the anandamide membrane transporter but is a poor substrate for the degrading enzyme fatty-acid amide hydrolase (FAAH).[6]

Data Presentation: Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of N-Oleoyldopamine.

Table 1: Receptor Binding Affinities and Potencies

Receptor/TargetSpecies/SystemAssay TypeParameterValueReference
Vanilloid Receptor 1 (TRPV1/VR1)Human recombinantRadioligand BindingKi36 nM[1]
Vanilloid Receptor 1 (TRPV1/VR1)Human embryonic kidney (HEK) 293 cellsCalcium InfluxEC5036 nM[6]
Vanilloid Receptor 1 (TRPV1)Patch-clamp recordingElectrophysiologyEC500.29 ± 0.08 µM[9]
Cannabinoid Receptor 1 (CB1)RatRadioligand BindingKi1.6 µM[1]
GPR119Human GPR119-transfected HEK293 cellscAMP AccumulationEC50~4.4 µM[8]
5-LipoxygenaseRat basophilic leukemia-1 (RBL-1) cellsEnzyme InhibitionIC507.5 nM[1]

Table 2: Effects on Neuronal Activity

Neuronal ParameterPreparationThis compound ConcentrationEffectReference
mEPSC FrequencySuperficial dorsal horn neurons in acute spinal cord slices10 µMIncreased mEPSC frequency[7]
mEPSC FrequencySuperficial dorsal horn neurons in acute spinal cord slices0.2 µMNo change under control conditions[7]
mEPSC FrequencySuperficial dorsal horn neurons in acute spinal cord slices with PKC activation0.2 µMIncreased mEPSC frequency[7]
Locomotor ActivityMale Wistar rats10 mg/kg (i.p.)Maximum stimulatory effect (1213 ± 196 cm vs 403 ± 89 cm in vehicle)[4]

Experimental Protocols

Calcium Imaging of TRPV1 Activation in HEK293 Cells

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound in cells expressing the TRPV1 receptor.

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Transfect cells with a plasmid encoding for human TRPV1 using a suitable transfection reagent.

    • Plate the transfected cells onto glass coverslips 24 hours before the experiment.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells with fresh HBSS to remove excess dye.

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Continuously perfuse the cells with HBSS.

    • Establish a baseline fluorescence reading.

    • Apply this compound at various concentrations to the cells and record the changes in fluorescence intensity over time.

    • At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain a maximum fluorescence signal for calibration.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the different excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence relative to baseline (for single-wavelength dyes like Fluo-4).

    • Plot the change in intracellular calcium concentration against the this compound concentration to determine the EC50.

Whole-Cell Patch-Clamp Recording of mEPSCs in Dorsal Horn Neurons

This protocol details the electrophysiological recording of miniature excitatory postsynaptic currents (mEPSCs) from neurons in spinal cord slices to assess the effect of this compound on synaptic transmission.[3][7]

  • Spinal Cord Slice Preparation:

    • Anesthetize and decapitate an adult rat.

    • Rapidly dissect the spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare transverse slices (300-400 µm thick) of the lumbar spinal cord using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Visualize superficial dorsal horn neurons using differential interference contrast (DIC) optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an internal solution containing Cs-gluconate.

    • Establish a whole-cell patch-clamp configuration.[3]

    • Record mEPSCs in voltage-clamp mode at a holding potential of -70 mV.[3]

    • Add tetrodotoxin (B1210768) (TTX) to the aCSF to block action potential-dependent synaptic transmission.

  • Drug Application and Data Acquisition:

    • Record a stable baseline of mEPSC activity.

    • Bath-apply this compound at desired concentrations (e.g., 0.2 µM, 10 µM) and record changes in mEPSC frequency and amplitude.[3]

    • To test for modulation by protein kinase C (PKC), pre-incubate slices with a PKC activator like phorbol (B1677699) 12-myristate 13-acetate (PMA) before applying this compound.[7]

  • Data Analysis:

    • Use event detection software to analyze the frequency and amplitude of mEPSCs before and after this compound application.

    • Perform statistical analysis to determine the significance of any changes.

Assessment of Locomotor Activity in Rats

This protocol describes how to measure changes in spontaneous locomotor activity in rats following the administration of this compound.[4]

  • Animals and Housing:

    • Use adult male Wistar rats (200-250 g).[3]

    • House animals individually in a temperature- and light-controlled environment (12:12 h light/dark cycle) with ad libitum access to food and water.[3]

  • Apparatus:

    • Use an open-field arena equipped with infrared beams to automatically record the animal's movements.[10]

  • Procedure:

    • Habituate the rats to the testing room for at least 30-60 minutes before the experiment.

    • Administer this compound (5-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[4]

    • For antagonist studies, pre-treat a group of animals with haloperidol (0.1-0.2 mg/kg, i.p.) before this compound administration.[4]

    • Immediately after injection, place the rat in the center of the open-field arena.

    • Record locomotor activity for a set period, typically 2 hours.[4]

  • Data Analysis:

    • Quantify the total distance traveled, rearing frequency, and time spent in different zones of the arena.

    • Compare the activity levels between the different treatment groups using appropriate statistical tests.

Mandatory Visualizations

Signaling Pathways

OLDA_TRPV1_Signaling This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Receptor This compound->TRPV1 Binds to & Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Channel PKC PKC Ca_Influx->PKC Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) PKC->Downstream Neuronal_Response Neuronal Response (Nociception, Neuroinflammation, Increased mEPSC Frequency) Downstream->Neuronal_Response

Caption: this compound-mediated TRPV1 activation and downstream signaling.

OLDA_GPR119_Signaling This compound N-Oleoyldopamine (this compound) GPR119 GPR119 Receptor (Gαs-coupled) This compound->GPR119 Binds to & Activates AC Adenylyl Cyclase GPR119->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates Neuronal_Modulation Modulation of Neuronal Function PKA->Neuronal_Modulation

Caption: this compound-mediated GPR119 activation and downstream signaling.

Experimental Workflows

Patch_Clamp_Workflow cluster_prep Slice Preparation cluster_rec Recording cluster_analysis Data Analysis Dissection Spinal Cord Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery Recovery in aCSF (>1 hr) Slicing->Recovery Transfer Transfer Slice to Chamber Recovery->Transfer Patch Whole-Cell Patch Clamp Dorsal Horn Neuron Transfer->Patch Record_Baseline Record Baseline mEPSCs (Voltage-clamp at -70mV) Patch->Record_Baseline Apply_this compound Bath Apply this compound Record_Baseline->Apply_this compound Record_Effect Record Changes in mEPSCs Apply_this compound->Record_Effect Detect_Events Detect mEPSC Events Record_Effect->Detect_Events Measure Measure Frequency & Amplitude Detect_Events->Measure Compare Statistical Comparison (Baseline vs. This compound) Measure->Compare

Caption: Workflow for patch-clamp electrophysiology experiments.

Locomotor_Activity_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Habituation Habituate Rat to Testing Room (30-60 min) Injection Administer this compound or Vehicle (i.p.) Habituation->Injection Placement Place Rat in Open-Field Arena Injection->Placement Recording Record Activity (e.g., 2 hours) Placement->Recording Quantify Quantify Distance, Rearing, etc. Recording->Quantify Compare Statistical Comparison (Treatment Groups) Quantify->Compare

Caption: Workflow for locomotor activity assessment.

References

N-Oleoyldopamine: A Comprehensive Technical Guide on its Discovery, History, and Core Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyldopamine (OLDA) is an endogenous lipid neuromodulator that has garnered significant attention for its potent and selective agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] Structurally a conjugate of oleic acid and dopamine (B1211576), this compound was first identified in the mammalian brain and is implicated in a range of physiological processes, including nociception, neuroinflammation, and locomotor activity.[4][5][6] Its ability to cross the blood-brain barrier further underscores its potential as a therapeutic agent and a valuable research tool.[1][6][7] This in-depth technical guide provides a comprehensive overview of the discovery, history, pharmacological profile, and key experimental methodologies associated with N-Oleoyldopamine.

Discovery and History

The discovery of N-Oleoyldopamine is intertwined with the exploration of endogenous ligands for the TRPV1 receptor, famously known as the capsaicin (B1668287) receptor. Following the identification of N-Arachidonoyldopamine (NADA) as an endogenous TRPV1 ligand, further investigation into bovine striatal extracts revealed the presence of other similar lipid amides.[5][8]

In 2003, Chu et al. reported the isolation and characterization of N-Oleoyldopamine, alongside N-palmitoyldopamine (PALDA) and N-stearoyldopamine (STEARDA), from these extracts.[5][8] Through quadrupole time-of-flight mass spectrometric analysis, they confirmed the endogenous presence of this compound in the mammalian brain.[5] Subsequent studies established this compound as a potent and selective agonist of the TRPV1 receptor, exhibiting a complex pharmacological profile with interactions, albeit weaker, with other receptor systems such as the cannabinoid receptor 1 (CB1).[1][3][5] This discovery opened new avenues for understanding the physiological roles of endovanilloids and their potential as drug targets.

Pharmacological Profile and Quantitative Data

N-Oleoyldopamine's biological effects are primarily mediated through its interaction with the TRPV1 receptor, a non-selective cation channel.[1][2] However, it also displays activity at other receptors, contributing to its multifaceted pharmacological profile. The following tables summarize the key quantitative data for this compound's interactions with various molecular targets.

Table 1: Receptor Binding and Activation Data for N-Oleoyldopamine

Receptor/TargetSpecies/Cell TypeAssay TypeParameterValueReference(s)
TRPV1 (VR1)Human (recombinant), HEK293 cellsCalcium InfluxEC₅₀36 nM[1][2][5]
TRPV1 (VR1)Human (recombinant)Radioligand BindingKᵢ36 nM[3]
TRPV1Mouse, HEK293 cellsWhole-cell currentEC₅₀0.29 ± 0.08 µM[2]
CB1RatRadioligand BindingKᵢ1.6 µM[1][3]
GPR119Human (transfected cells)cAMP AccumulationEC₅₀~5 µM[1]
5-LipoxygenaseRat Basophilic Leukemia-1 (RBL-1) cellsInhibition AssayIC₅₀7.5 nM[3]

Table 2: In Vivo Effects of N-Oleoyldopamine in Rodent Models

Animal ModelAdministrationEffectDoseReference(s)
RatIntraperitoneal (i.p.)Increased Locomotor Activity10 mg/kg[6]
RatIntraplantarThermal HyperalgesiaEC₅₀ = 0.72 µg[5]
MouseIntravenous (i.v.)Increased IL-10 Production10 mg/kg[1]

Signaling Pathways

The primary signaling pathway initiated by N-Oleoyldopamine involves the activation of the TRPV1 receptor. This leads to a cascade of intracellular events, primarily driven by an influx of calcium ions.

OLDA_TRPV1_Signaling This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Receptor This compound->TRPV1 binds to Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx activates Depolarization Neuronal Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling (PKC, MAPK, NF-κB) Depolarization->Downstream Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Depolarization->Neuropeptide_Release Nociception Nociception Downstream->Nociception Neuroinflammation Neuroinflammation Downstream->Neuroinflammation Neuropeptide_Release->Nociception

This compound-mediated TRPV1 receptor activation and downstream signaling.

N-Oleoyldopamine also interacts with GPR119, a Gαs-coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.

OLDA_GPR119_Signaling This compound N-Oleoyldopamine (this compound) GPR119 GPR119 Receptor This compound->GPR119 activates Adenylyl_Cyclase Adenylyl Cyclase GPR119->Adenylyl_Cyclase stimulates cAMP ↑ cAMP Adenylyl_Cyclase->cAMP produces Insulin_Secretion Insulin Secretion (Pancreatic β-cells) cAMP->Insulin_Secretion GLP1_Release GLP-1 Release (Intestinal L-cells) cAMP->GLP1_Release

This compound's activation of the GPR119 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of N-Oleoyldopamine.

Synthesis of N-Oleoyldopamine

A common and efficient method for the synthesis of N-Oleoyldopamine involves the direct amide bond formation between dopamine and oleic acid without the use of protective groups.[9][10]

Materials:

Procedure:

  • Dissolve dopamine hydrochloride (1 equivalent) and triethylamine (3 equivalents) in dichloromethane.

  • Add oleic acid (1 equivalent) to the solution.

  • Slowly add propylphosphoric anhydride (1 equivalent) as the condensation agent to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography.

  • Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to yield N-Oleoyldopamine.

In Vitro Calcium Influx Assay

This assay is used to determine the potency of this compound in activating the TRPV1 receptor in a cellular context.[2][4]

Materials:

  • HEK293 cells stably transfected with the human TRPV1 gene

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • N-Oleoyldopamine stock solution (e.g., 10 mM in DMSO)

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the TRPV1-expressing HEK293 cells into the 96-well plates and culture overnight to allow for cell adherence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the assay buffer for approximately 1 hour at 37°C.

  • Baseline Measurement: After washing to remove excess dye, acquire baseline fluorescence readings for 1-2 minutes.

  • This compound Application: Prepare serial dilutions of this compound in the assay buffer. Add the this compound solutions to the cells while continuously recording the fluorescence.

  • Data Analysis: The change in fluorescence intensity reflects the influx of calcium. Plot the peak fluorescence change against the this compound concentration to determine the EC₅₀ value.

Calcium_Imaging_Workflow Start Start Plate_Cells Plate TRPV1-HEK293 cells in 96-well plate Start->Plate_Cells Incubate_Dye Incubate cells with Calcium Indicator Dye Plate_Cells->Incubate_Dye Measure_Baseline Measure Baseline Fluorescence Incubate_Dye->Measure_Baseline Add_this compound Add N-Oleoyldopamine Measure_Baseline->Add_this compound Record_Fluorescence Record Fluorescence Change Add_this compound->Record_Fluorescence Analyze_Data Analyze Data and Calculate EC₅₀ Record_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for assessing TRPV1 activation using calcium imaging.
Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents elicited by this compound through the TRPV1 channel in individual cells.[2][11]

Materials:

  • HEK293 cells expressing TRPV1 or primary sensory neurons

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

  • External and internal pipette solutions

  • N-Oleoyldopamine solution

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for microscopy.

  • Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Seal Formation: Approach a single cell with the patch pipette and form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Baseline Recording: Clamp the cell at a holding potential of -60 mV and record the baseline current.

  • This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Current Recording: Record the inward current elicited by this compound. To determine the current-voltage (I-V) relationship, apply voltage ramps or steps.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells on Coverslip Start->Prepare_Cells Form_Seal Form Gigaohm Seal with Patch Pipette Prepare_Cells->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Current at -60 mV Whole_Cell->Record_Baseline Apply_this compound Apply N-Oleoyldopamine via Perfusion Record_Baseline->Apply_this compound Record_Current Record this compound-Evoked Inward Current Apply_this compound->Record_Current Analyze_Data Analyze Current-Voltage Relationship Record_Current->Analyze_Data End End Analyze_Data->End

Workflow for electrophysiological characterization of TRPV1 currents.
Locomotor Activity Assay in Rats

This in vivo assay assesses the effect of systemically administered this compound on spontaneous motor activity.[6]

Materials:

  • Adult male Wistar rats

  • N-Oleoyldopamine

  • Vehicle solution (e.g., 5% Tween 20 in saline)

  • Open field activity chambers with automated tracking

  • Syringes for intraperitoneal injection

Procedure:

  • Animal Acclimatization: Allow rats to acclimatize to the testing room for at least one week before the experiment.

  • Drug Preparation: Prepare this compound solutions in the vehicle.

  • Administration: Administer this compound (5, 10, or 20 mg/kg) or vehicle via intraperitoneal injection.

  • Monitoring: Immediately place the rats in the open field chambers and record their locomotor activity for a defined period (e.g., 2 hours).

  • Data Analysis: Analyze the total distance traveled and compare between the this compound-treated and vehicle-treated groups.

Nocifensive Behavior Assay

This assay is used to evaluate the pain-producing (nocifensive) effects of this compound when administered locally.[5][12]

Materials:

  • Adult male mice or rats

  • N-Oleoyldopamine

  • Vehicle solution

  • Observation chamber

  • Syringes for intraplantar injection

Procedure:

  • Drug Administration: Inject this compound (e.g., 50 nmol) dissolved in vehicle intraplantarly into the hind paw.

  • Observation: Immediately place the animal in the observation chamber.

  • Behavioral Scoring: Record the cumulative time the animal spends licking or lifting the injected paw for a defined period (e.g., 5 minutes).

  • Data Analysis: Compare the duration of nocifensive behaviors between the this compound-treated and vehicle-treated groups.

Conclusion

N-Oleoyldopamine stands out as a pivotal endogenous lipid modulator with a well-defined role as a potent TRPV1 agonist. Its discovery has significantly advanced our understanding of the endovanilloid system and its implications in pain, inflammation, and neuronal signaling. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further explore the physiological functions of this compound and harness its therapeutic potential for a variety of disorders.

References

Endogenous Synthesis of N-Oleoyldopamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Oleoyldopamine (OLDA) is an endogenous lipid neuromodulator synthesized within the central nervous system through the condensation of oleic acid and dopamine (B1211576).[1] As a member of the endovanilloid and endocannabinoid-like families, this compound demonstrates a complex pharmacological profile, engaging with multiple receptor systems to modulate a wide array of physiological and pathological processes in the brain.[1] Its capacity to traverse the blood-brain barrier further elevates its significance as a research tool and a potential therapeutic agent.[1] This technical guide provides a comprehensive examination of the endogenous synthesis of this compound, detailing the proposed biosynthetic pathways, key enzymes, and relevant quantitative data. Furthermore, it offers detailed experimental protocols and visualizations to facilitate further research and drug development in this field.

Biosynthetic Pathways of N-Oleoyldopamine

The precise enzymatic machinery governing the endogenous synthesis of N-Oleoyldopamine is an area of ongoing investigation. Current evidence points towards two primary putative pathways:

Pathway 1: Direct Condensation of Oleic Acid and Dopamine

This pathway proposes a direct enzymatic condensation of oleic acid and dopamine to form this compound. While the specific enzyme responsible for this direct acylation has not been definitively identified, studies on the related compound N-arachidonoyldopamine (NADA) suggest the involvement of Fatty Acid Amide Hydrolase (FAAH).[2] FAAH, traditionally known for its role in the degradation of N-acylethanolamines, has been shown to catalyze the reverse reaction under certain conditions, effectively acting as a synthase.[3] It is hypothesized that FAAH, possibly as part of a mitochondrial enzyme complex, facilitates the conjugation of a fatty acid with dopamine.[2]

Pathway 2: Two-Step Synthesis via N-Oleoyl-tyrosine

An alternative two-step pathway has been proposed, beginning with the N-acylation of tyrosine with oleic acid to form N-oleoyl-tyrosine.[4] This intermediate is then thought to undergo hydroxylation by tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis, to yield N-Oleoyldopamine.[4][5] This proposed pathway leverages the existing machinery for dopamine synthesis.

Key Enzymes and Their Putative Roles

Several enzymes have been implicated in the biosynthesis of N-acyl-dopamines, including this compound.

  • Fatty Acid Amide Hydrolase (FAAH): Primarily known as a degradative enzyme for endocannabinoids like anandamide, FAAH has been shown to be involved in the synthesis of N-arachidonoyl dopamine (NADA), suggesting a similar role in this compound synthesis.[2] Blockade of FAAH has been demonstrated to decrease the in vivo production of NADA.[2] The exact mechanism remains under investigation, with possibilities including a direct role as a conjugation enzyme or an indirect role in regulating the availability of the fatty acid substrate.[2]

  • Tyrosine Hydroxylase (TH): This enzyme is central to the proposed two-step synthesis pathway, where it would catalyze the hydroxylation of N-oleoyl-tyrosine to this compound.[4] TH is a well-characterized enzyme in dopaminergic neurons, responsible for converting tyrosine to L-DOPA.[5] Its ability to act on N-acylated tyrosine derivatives is a key area for further investigation.

  • Peptidase M20 Domain Containing 1 (PM20D1): PM20D1 is a bidirectional enzyme known to catalyze both the synthesis and hydrolysis of a variety of N-acyl amino acids.[6][7] While its substrate specificity for dopamine has not been definitively established, its known function in generating other lipidated amino acids makes it a candidate enzyme for further investigation in the context of this compound synthesis.

Quantitative Data

The quantification of endogenous lipids like this compound and its precursors is crucial for understanding its physiological roles. The following tables summarize available data on the concentrations of relevant molecules in rodent brain tissues.

Table 1: Endogenous Concentrations of N-Acyl-Dopamines in Rodent Brain

CompoundBrain RegionConcentrationSpeciesReference
N-Arachidonoyldopamine (NADA)Striatum~5 pmol/g wet tissueBovine[8]

Note: Direct quantitative data for endogenous this compound concentrations are limited. The concentration of the related compound NADA is provided as an estimate.

Table 2: Concentrations of Precursors in Rodent Brain

PrecursorBrain RegionConcentrationSpeciesReference
DopamineSubstantia Nigra~40% decrease in aged ratsRat[9]
DopamineStriatumVariable (no loss to 50% loss in aged cohorts)Rodents, Primates, Humans[9]
Free Fatty Acids (total)Olfactory BulbHighest among brain regionsRat[10]
Free Fatty Acids (total)CerebellumSmallest among brain regionsRat[10]

Experimental Protocols

The following protocols are designed to provide a framework for investigating the endogenous synthesis of N-Oleoyldopamine in a laboratory setting.

Protocol 1: In Vitro Synthesis of N-Oleoyldopamine using Brain Homogenates

Objective: To determine if brain tissue homogenates can synthesize this compound from its precursors.

Materials:

  • Freshly dissected rat or mouse brain tissue (e.g., striatum, substantia nigra)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Oleic acid

  • Dopamine hydrochloride

  • Internal standard (e.g., N-Oleoyldopamine-d4)

  • Organic solvents (e.g., ethyl acetate, acetonitrile (B52724), methanol)

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant will be used as the enzyme source.

  • Enzymatic Reaction: In a microcentrifuge tube, combine the brain homogenate supernatant, oleic acid (e.g., 50 µM), and dopamine hydrochloride (e.g., 50 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding an ice-cold organic solvent (e.g., ethyl acetate). Add the internal standard. Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Sample Preparation for LC-MS/MS: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis: Analyze the sample for the presence and quantity of newly synthesized this compound using a validated LC-MS/MS method with multiple reaction monitoring (MRM).

Protocol 2: In Vitro Assay for Tyrosine Hydroxylase Activity on N-Oleoyl-tyrosine

Objective: To investigate if tyrosine hydroxylase can convert N-oleoyl-tyrosine to this compound.

Materials:

  • Recombinant tyrosine hydroxylase (TH)

  • N-oleoyl-tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium (B1175870) sulfate

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

  • Perchloric acid

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, TH, BH4, catalase, and ferrous ammonium sulfate.

  • Enzyme Reaction: Initiate the reaction by adding N-oleoyl-tyrosine to the mixture.

  • Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Sample Preparation and Analysis: Centrifuge the mixture to pellet precipitated protein. Filter the supernatant and directly analyze for the formation of this compound using a validated LC-MS/MS method.

Protocol 3: Quantification of N-Oleoyldopamine and its Precursors by LC-MS/MS

Objective: To quantify the levels of this compound, oleic acid, dopamine, and N-oleoyl-tyrosine in biological samples.

Materials:

  • Biological sample (e.g., brain tissue homogenate, plasma)

  • Internal standards (deuterated versions of each analyte)

  • Acetonitrile

  • Formic acid

  • C18 reverse-phase column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • To the biological sample, add the internal standards.

    • Precipitate proteins by adding ice-cold acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative mode.

    • Set up multiple reaction monitoring (MRM) transitions for each analyte and its internal standard.

  • Quantification:

    • Construct a calibration curve for each analyte using standards of known concentrations.

    • Quantify the analytes in the samples by comparing their peak areas to those of the internal standards and the calibration curve.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and an experimental workflow.

OLDA_Biosynthesis cluster_pathway1 Pathway 1: Direct Condensation cluster_pathway2 Pathway 2: Two-Step Synthesis Oleic_Acid Oleic Acid FAAH FAAH (?) Oleic_Acid->FAAH Dopamine Dopamine Dopamine->FAAH This compound N-Oleoyldopamine FAAH->this compound Oleic_Acid2 Oleic Acid N_Oleoyl_Tyrosine N-Oleoyl-tyrosine Oleic_Acid2->N_Oleoyl_Tyrosine Tyrosine Tyrosine Tyrosine->N_Oleoyl_Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase (TH) N_Oleoyl_Tyrosine->Tyrosine_Hydroxylase OLDA2 N-Oleoyldopamine Tyrosine_Hydroxylase->OLDA2

Caption: Proposed biosynthetic pathways of N-Oleoyldopamine (this compound).

Experimental_Workflow Start Start: Brain Tissue Dissection Homogenization Homogenization in Buffer Start->Homogenization Incubation Incubation with Precursors (Oleic Acid + Dopamine) Homogenization->Incubation Termination Reaction Termination & Lipid Extraction Incubation->Termination LC_MS LC-MS/MS Analysis Termination->LC_MS Quantification Quantification of this compound LC_MS->Quantification End End: Data Analysis Quantification->End

Caption: Workflow for in vitro this compound synthesis assay.

Signaling_Pathways cluster_trpv1 TRPV1 Pathway cluster_gpr119 GPR119 Pathway This compound N-Oleoyldopamine TRPV1 TRPV1 Receptor This compound->TRPV1 Agonist GPR119 GPR119 Receptor This compound->GPR119 Agonist Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., PKC, MAPk) Ca_Influx->Downstream_Signaling Cellular_Response_TRPV1 Nociception, Neuroinflammation Downstream_Signaling->Cellular_Response_TRPV1 cAMP ↑ cAMP GPR119->cAMP PKA PKA Activation cAMP->PKA Cellular_Response_GPR119 Insulin Secretion, Glucose Homeostasis PKA->Cellular_Response_GPR119

Caption: Major signaling pathways of N-Oleoyldopamine.

Conclusion

The endogenous synthesis of N-Oleoyldopamine represents a fascinating area of neurochemical research with significant implications for drug development. While the precise enzymatic pathways are still being fully elucidated, the existing evidence provides a strong foundation for further investigation. The protocols and data presented in this guide are intended to equip researchers with the necessary tools to explore the synthesis, regulation, and function of this important lipid neuromodulator. Future studies focusing on the kinetic characterization of the involved enzymes and the development of more specific inhibitors will be crucial in definitively mapping the biosynthesis of this compound and harnessing its therapeutic potential.

References

N-Oleoyldopamine (OLDA): A Comprehensive Technical Guide to its Function as a TRPV1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyldopamine (OLDA) is an endogenous lipid signaling molecule, structurally analogous to capsaicin (B1668287) and the endocannabinoid anandamide, that has been identified as a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a critical non-selective cation channel implicated in nociception, thermosensation, and neurogenic inflammation, rendering it a high-priority target for therapeutic development.[1][4] this compound's high potency and selectivity for TRPV1, with low affinity for cannabinoid receptors, establish it as a precise tool for interrogating the channel's role in diverse physiological and pathophysiological contexts.[1] This guide provides a detailed overview of this compound's mechanism of action, quantitative activity data, in-depth experimental protocols, and visualizations of its signaling pathways and structure-activity relationship to facilitate its effective use in research and drug discovery.

Mechanism of Action

N-Oleoyldopamine (this compound) is an endovanilloid that activates the TRPV1 ion channel.[4] Structurally, this compound is an amide formed from the condensation of oleic acid and the neurotransmitter dopamine (B1211576).[2][3] Like the classic TRPV1 agonist capsaicin, this compound shares a similar chemical architecture comprising a polar "Head" group (a catechol ring), an amide "Neck," and a long, hydrophobic aliphatic "Tail".[5]

This compound binds to the vanilloid-binding pocket of the TRPV1 channel in a "tail-up, head-down" orientation, a configuration also adopted by capsaicin and other endocannabinoid agonists like N-arachidonoyl dopamine (NADA).[5][6] However, the specific molecular interactions within this pocket differ. While the hydrogen bond between capsaicin and the T551 residue of TRPV1 is crucial for its activation, the interaction for endocannabinoids is distinct, involving residues such as Y512.[5] For NADA and this compound, mutations to T551 do increase the EC₅₀ value, but to a lesser extent than for capsaicin, suggesting a different binding mode.[5]

Upon binding, this compound triggers a conformational change in the TRPV1 channel, opening its pore and allowing an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[1][7] This cation influx leads to depolarization of the cell membrane.[1] In sensory neurons, this depolarization generates an electrical signal that is transmitted to the central nervous system, ultimately perceived as pain or heat.[5][7]

The downstream consequences of TRPV1 activation by this compound are significant and include:

  • Release of Neuropeptides: Activation of TRPV1 on sensory nerve terminals triggers the release of pro-inflammatory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[1][4]

  • Modulation of Synaptic Transmission: In the spinal cord, this compound can increase the frequency of miniature excitatory postsynaptic currents (mEPSCs), suggesting it can modulate synaptic transmission in nociceptive pathways, especially under conditions where TRPV1 is sensitized.[8]

  • Induction of Nociception: In vivo, subcutaneous or intraplantar injection of this compound produces thermal hyperalgesia, a heightened sensitivity to painful heat stimuli.[9][10] This effect is mediated by TRPV1, as it is absent in TRPV1 knockout mice.[9]

Notably, this compound exhibits very low affinity for cannabinoid (CB₁) receptors, making it a more selective TRPV1 agonist compared to other endocannabinoids like anandamide, which have significant activity at both receptor types.[1] This selectivity makes this compound an invaluable chemical probe for isolating and studying TRPV1-specific functions.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for this compound's activity at the TRPV1 receptor, compiled from various in vitro and in vivo studies.

ParameterValueSpecies / Cell TypeExperimental MethodReference(s)
EC₅₀ 36 nMHuman TRPV1-transfected HEK293 cellsCalcium Influx Assay[1]
EC₅₀ 0.29 ± 0.08 µMMouse TRPV1-transfected HEK293 cellsWhole-Cell Patch-Clamp Electrophysiology[1][5]
EC₅₀ 1.8 µMRat TRPV1-expressing HT1080 cells⁴⁵Ca²⁺ Accumulation Assay[9]
Ki 1.6 µMRat CB₁ ReceptorsRadioligand Binding Assay

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound and TRPV1.

OLDA_TRPV1_Signaling_Pathway This compound This compound (N-Oleoyldopamine) TRPV1 TRPV1 Receptor (Cell Membrane) This compound->TRPV1 Binds & Activates Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPV1->Cation_Influx Opens Channel Depolarization Membrane Depolarization Cation_Influx->Depolarization Signal_Transmission Action Potential Propagation Depolarization->Signal_Transmission Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Depolarization->Neuropeptide_Release Triggers CNS Signal to CNS (Pain/Heat Sensation) Signal_Transmission->CNS Inflammation Neurogenic Inflammation Neuropeptide_Release->Inflammation

Caption: this compound activates TRPV1, leading to downstream signaling events.

Calcium_Imaging_Workflow Start Start: TRPV1-expressing cells Plating 1. Plate cells on poly-D-lysine coated plates Start->Plating Dye_Loading 2. Load cells with Ca²⁺ indicator (e.g., Fluo-4 AM) Plating->Dye_Loading Wash 3. Wash to remove extracellular dye Dye_Loading->Wash Baseline 4. Measure baseline fluorescence Wash->Baseline Application 5. Apply this compound at various concentrations Baseline->Application Record 6. Record fluorescence change over time Application->Record Analysis 7. Data Analysis: Normalize data, generate concentration-response curve, calculate EC₅₀ Record->Analysis End End Analysis->End

Caption: Workflow for assessing TRPV1 activation using calcium imaging.

Patch_Clamp_Workflow Start Start: TRPV1-expressing cell Pipette 1. Approach cell with glass micropipette Start->Pipette Seal 2. Apply suction to form Giga-Ohm (GΩ) seal Pipette->Seal Whole_Cell 3. Rupture membrane patch to achieve whole-cell configuration Seal->Whole_Cell Voltage_Clamp 4. Clamp membrane potential (e.g., -60mV) Whole_Cell->Voltage_Clamp Baseline 5. Record baseline membrane current Voltage_Clamp->Baseline Perfusion 6. Perfuse cell with This compound solution Baseline->Perfusion Record 7. Record inward current evoked by this compound Perfusion->Record Analysis 8. Data Analysis: Plot current vs. concentration, determine EC₅₀ Record->Analysis End End Analysis->End

Caption: Workflow for electrophysiological characterization of TRPV1 currents.

OLDA_SAR OLDA_Structure This compound Structure Head A: Catechol Head (3,4-dihydroxyphenyl) OLDA_Structure->Head composed of Neck B: Amide Neck OLDA_Structure->Neck composed of Tail C: Oleoyl Tail (Hydrophobic C18 chain) OLDA_Structure->Tail composed of Function TRPV1 Agonist Activity Head->Function Critical for binding to vanilloid pocket Neck->Function Provides structural linkage and H-bond capability Tail->Function Confers lipophilicity, anchors in membrane

Caption: Structure-Activity Relationship (SAR) of this compound for TRPV1.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line or animal model used.

Protocol 1: In Vitro Calcium Imaging Assay

This protocol is designed to measure changes in intracellular calcium ([Ca²⁺]i) in response to this compound application in a cell line expressing TRPV1.[1][10][11]

  • Objective: To quantify the potency (EC₅₀) of this compound in activating TRPV1 channels by measuring the resulting calcium influx.

  • Materials:

    • Human Embryonic Kidney (HEK293) cells stably or transiently transfected with human or rodent TRPV1.

    • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.

    • Poly-D-lysine coated 96-well black-walled, clear-bottom microplates.

    • Calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Pluronic F-127.

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • N-Oleoyldopamine (this compound) stock solution (e.g., 10 mM in DMSO).

    • Ionomycin (B1663694) or Capsaicin (positive control).

    • Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging.

  • Procedure:

    • Cell Culture: Plate TRPV1-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density of 50,000–80,000 cells per well and culture overnight.

    • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02-0.04%) in Assay Buffer. Remove culture medium from the cells, wash once with Assay Buffer, and add the loading solution to each well. Incubate for 45-60 minutes at 37°C or 1-2 hours at room temperature.[11]

    • Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of 100 µL of Assay Buffer in each well.

    • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for 1-2 minutes. For Fluo-4, use an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm.[11]

    • Compound Application: Prepare serial dilutions of this compound in Assay Buffer. Add the this compound solutions to the wells to achieve the desired final concentrations.

    • Signal Recording: Immediately begin recording the change in fluorescence intensity over time for 5-10 minutes.

    • Positive Control: At the end of the experiment, add a saturating concentration of a positive control like ionomycin or capsaicin to obtain the maximum calcium response (F_max).

    • Data Analysis:

      • Correct for background fluorescence.

      • Express the response as the change in fluorescence (ΔF) over the baseline fluorescence (F₀) or as a ratio normalized to the maximum response.

      • Plot the peak response against the logarithm of the this compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: In Vitro Whole-Cell Patch-Clamp Electrophysiology

This protocol measures this compound-evoked ion currents directly, providing detailed information on channel kinetics and concentration-dependency.[5][8]

  • Objective: To characterize the electrophysiological properties of TRPV1 channels upon activation by this compound.

  • Materials:

    • TRPV1-expressing cells (e.g., HEK293 or dorsal root ganglion neurons).

    • Patch-clamp amplifier and data acquisition system (e.g., HEKA EPC10).[5]

    • Micromanipulator, microscope, and vibration isolation table.

    • Borosilicate glass capillaries for pulling micropipettes.

    • Extracellular (Bath) Solution (in mM): 130 NaCl, 3 HEPES, 0.2 EDTA, pH 7.2.[5]

    • Intracellular (Pipette) Solution (in mM): 130 NaCl, 3 HEPES, 0.2 EDTA, pH 7.2. (Note: ATP-free solutions are used to isolate direct channel gating).[5]

    • This compound stock solution and perfusion system.

  • Procedure:

    • Pipette Preparation: Pull glass capillaries to a resistance of 4–6 MΩ when filled with intracellular solution.[5][12]

    • Cell Approach: Place cells in the recording chamber with extracellular solution. Under microscopic guidance, approach a single cell with the micropipette tip while applying slight positive pressure.

    • Seal Formation: Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance ( >1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell interior.

    • Recording:

      • Switch to voltage-clamp mode and hold the membrane potential at 0 mV.[5]

      • Apply voltage steps or ramps (e.g., to +80 mV) to measure current.[5]

      • Record baseline currents in the extracellular solution.

      • Using a perfusion system, apply this compound at increasing concentrations to the cell.

      • Record the inward current elicited at each concentration until a stable plateau is reached.

    • Data Analysis:

      • Measure the peak current amplitude at each this compound concentration.

      • Normalize the current responses to the maximal response.

      • Plot the normalized current as a function of this compound concentration and fit with the Hill equation to determine the EC₅₀.

Protocol 3: In Vivo Nociceptive Behavioral Assay (Thermal Hyperalgesia)

This protocol assesses the pro-nociceptive effects of this compound in an animal model.[9][10]

  • Objective: To determine if peripheral administration of this compound induces thermal hyperalgesia in rodents.

  • Animals: Male Sprague-Dawley rats or C57BL/6J mice.[4]

  • Materials:

    • This compound solution (e.g., 5-50 nmol) prepared in a vehicle (e.g., saline containing ethanol (B145695) and Tween 80).

    • Vehicle solution for control injections.

    • Plantar test apparatus (Hargreaves' test) to apply a radiant heat source to the paw.

    • Microsyringes for intraplantar (i.pl.) injection.

  • Procedure:

    • Acclimatization: Acclimate the animals to the testing environment and apparatus for several days before the experiment to minimize stress-induced variability.

    • Baseline Measurement: Place the animal in the testing chamber and allow it to acclimate. Measure the baseline paw withdrawal latency (PWL) in response to the radiant heat stimulus. The heat intensity should be calibrated to produce a baseline latency of 10-15 seconds. Take 2-3 readings per paw, with at least 5 minutes between readings.

    • Injection: Administer an intraplantar injection of this compound solution (e.g., 20-50 µL) into one hind paw. Inject the contralateral paw with the same volume of vehicle solution to serve as an internal control.

    • Post-Injection Testing: Measure the PWL on both paws at various time points after the injection (e.g., 15, 30, 60, 90, and 120 minutes).

    • Data Analysis:

      • Calculate the change in PWL from baseline for each paw at each time point. A significant decrease in PWL in the this compound-treated paw compared to its baseline and to the vehicle-treated paw indicates thermal hyperalgesia.

      • Use appropriate statistical tests (e.g., two-way repeated measures ANOVA followed by a post-hoc test) to determine statistical significance.

Conclusion

N-Oleoyldopamine is a powerful and selective endogenous agonist of the TRPV1 receptor.[3] Its distinct mechanism of action, high potency, and selectivity make it an indispensable tool for elucidating the complex roles of the TRPV1 channel in physiology and disease.[1] The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to effectively utilize this compound in their investigations of pain, inflammation, and other TRPV1-mediated processes.[4][8] A thorough understanding of its properties and application will continue to aid in the exploration of TRPV1 as a therapeutic target and the development of novel analgesics and anti-inflammatory agents.

References

N-Oleoyldopamine: A Multifaceted Endogenous Neuromodulator in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Oleoyldopamine (OLDA) is an endogenous lipid amide, synthesized from the condensation of oleic acid and the neurotransmitter dopamine (B1211576).[1] Initially identified in the mammalian brain, this compound has emerged as a significant neuromodulator with a diverse pharmacological profile. Its ability to readily cross the blood-brain barrier allows it to exert a range of effects within the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the biological roles of this compound in the brain, detailing its synthesis, metabolism, key signaling pathways, and physiological functions. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

N-Oleoyldopamine is a member of the N-acyldopamine family of endogenous lipids, which also includes N-arachidonoyldopamine (NADA). Structurally, it is characterized by a dopamine head group linked via an amide bond to an oleic acid tail. This unique structure confers dual properties, allowing it to interact with multiple receptor systems, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, for which it is a potent agonist.[1][2] Its synthesis in catecholaminergic neurons and its capacity to traverse the blood-brain barrier position it as an important signaling molecule in the brain.[1] This guide will delve into the known biological functions of this compound, with a particular focus on its roles in nociception, neuroinflammation, and its interplay with the dopaminergic system.

Synthesis and Metabolism

This compound is formed through the formal condensation of the carboxyl group of oleic acid with the amino group of dopamine.[1] While the precise enzymatic machinery governing its endogenous synthesis in the brain is not fully elucidated, it is believed to be produced in catecholaminergic neurons.[1]

Once in the brain, this compound is metabolized, at least in part, by the enzyme Catechol-O-methyltransferase (COMT). COMT catalyzes the methylation of the catechol moiety of this compound, a metabolic pathway shared with its precursor, dopamine. This process has been demonstrated in vitro, ex vivo, and in vivo in rat brain tissue.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the bioactivity of N-Oleoyldopamine.

Table 1: Receptor Binding and Functional Potency

Receptor/TargetSpecies/SystemAssay TypeParameterValue
TRPV1 (VR1)Human (recombinant)Calcium InfluxEC₅₀36 nM[2]
TRPV1 (VR1)Human (recombinant)Radioligand BindingKᵢ36 nM
CB1RatRadioligand BindingKᵢ1.6 µM
5-LipoxygenaseRat Basophilic Leukemia-1 (RBL-1) cellsEnzyme InhibitionIC₅₀7.5 nM
LPS-induced TNF-α productionHuman THP-1 cellsCytokine InhibitionIC₅₀3.54 µM[3]

Table 2: In Vivo Efficacy

EffectAnimal ModelRoute of AdministrationOptimal DoseReference
Increased Locomotor ActivityRatIntraperitoneal (i.p.)10 mg/kg[4]
Induction of IL-10MouseIntravenous (i.v.)10 mg/kg[5]

Key Signaling Pathways

TRPV1 Receptor Agonism

The most well-characterized mechanism of action for this compound is its potent agonism of the TRPV1 receptor, a non-selective cation channel.[1][2] Activation of TRPV1 by this compound leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events. In the context of the brain, this can modulate synaptic transmission and neuronal excitability.

OLDA_TRPV1_Signaling This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Receptor This compound->TRPV1 Agonist Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream Modulation Modulation of Synaptic Transmission Downstream->Modulation

Caption: this compound-mediated activation of the TRPV1 receptor.

Interaction with the Dopaminergic System

Given its structural relationship to dopamine, this compound interacts with the dopaminergic system. Studies have shown that this compound can induce an increase in locomotor activity in rats, an effect that is attenuated by the dopamine D2 receptor antagonist, haloperidol.[4] This suggests that at least some of the behavioral effects of this compound are mediated through the dopamine system.

OLDA_Dopamine_Interaction This compound N-Oleoyldopamine (this compound) DopamineSystem Dopaminergic System This compound->DopamineSystem Modulates D2Receptor D2 Receptor DopamineSystem->D2Receptor Activates LocomotorActivity Increased Locomotor Activity D2Receptor->LocomotorActivity Haloperidol Haloperidol Haloperidol->D2Receptor Antagonizes

Caption: Interaction of this compound with the dopaminergic system.

Anti-inflammatory Signaling

This compound has demonstrated potent anti-inflammatory effects within the CNS. This is mediated, in part, through the activation of TRPV1 receptors on neurons, which triggers a neuro-immune reflex leading to the production of the anti-inflammatory cytokine, Interleukin-10 (IL-10).[5] This, in turn, can suppress the production of pro-inflammatory cytokines like TNF-α.[3]

OLDA_Anti_Inflammatory_Pathway cluster_neuron Neuron cluster_immune Immune Response This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 This compound->TRPV1 NeuronalSignal Neuronal Signaling TRPV1->NeuronalSignal IL10 IL-10 Production NeuronalSignal->IL10 Induces ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α) IL10->ProInflammatory Inhibits

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Protocols

Chemical Synthesis of N-Oleoyldopamine

This protocol describes a method for the chemical synthesis of this compound.

Materials:

  • Dopamine hydrochloride

  • Oleic acid

  • Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • Tetrahydrofuran (THF)

  • Triethylamine (B128534)

  • Diethyl ether

  • 4% HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution

  • Anhydrous MgSO₄

  • Hexane

Procedure:

  • Combine dopamine hydrochloride, oleic acid, and BOP in a flask with THF.

  • Cool the reaction mixture to 0-5°C.

  • Add triethylamine in THF dropwise over 15 minutes.

  • Stir the reaction mixture continuously for 15 hours at room temperature.

  • Evaporate the solvent.

  • Add diethyl ether and wash the ether phase sequentially with 4% HCl solution, saturated NaHCO₃ solution, and saturated NaCl solution.

  • Dry the ether phase over anhydrous MgSO₄ and remove the solvent.

  • Purify the crude product by crystallization from diethyl ether/hexane to yield N-Oleoyldopamine as a white solid.

Quantification of N-Oleoyldopamine in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in brain tissue.

Workflow:

OLDA_Quantification_Workflow Start Brain Tissue Collection (Rapidly frozen) Homogenization Homogenization in Acetonitrile/Water Start->Homogenization Extraction Lipid Extraction (e.g., Methyl tert-butyl ether) Homogenization->Extraction Drying Evaporation of Organic Solvent Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound quantification in brain tissue.

Detailed Steps:

  • Sample Preparation: Brain tissue is rapidly dissected and frozen to prevent lipid degradation. The tissue is then homogenized in a solution such as acetonitrile/water.

  • Lipid Extraction: A liquid-liquid extraction is performed using a solvent like methyl tert-butyl ether to isolate the lipid fraction containing this compound.

  • Solvent Evaporation: The organic solvent is evaporated to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitution: The dried lipid extract is reconstituted in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: The sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer for separation and quantification of this compound.

Assessment of Neuronal Activity using Patch-Clamp Electrophysiology

This protocol outlines the measurement of miniature excitatory postsynaptic currents (mEPSCs) in spinal cord dorsal horn neurons to assess the effect of this compound on synaptic transmission.[6]

Procedure:

  • Prepare acute spinal cord slices from rodents.

  • Obtain whole-cell patch-clamp recordings from superficial dorsal horn neurons.

  • Perfuse the slices with artificial cerebrospinal fluid (aCSF).

  • Apply N-Oleoyldopamine at various concentrations to the bath.

  • Record mEPSCs before, during, and after this compound application.

  • Analyze the frequency and amplitude of mEPSCs to determine the effect of this compound on excitatory synaptic transmission.

  • Co-application of a TRPV1 antagonist (e.g., capsazepine) can be used to confirm the involvement of this receptor.

Conclusion

N-Oleoyldopamine is a bioactive lipid with a significant and complex role in the central nervous system. Its ability to act as a potent TRPV1 agonist, modulate the dopaminergic system, and exert anti-inflammatory effects highlights its importance as an endogenous neuromodulator. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound and its signaling pathways. Future research should aim to further elucidate the specific enzymatic pathways of its synthesis and degradation in the brain, as well as to explore its potential as a therapeutic agent for neurological disorders characterized by pain, inflammation, and dopaminergic dysfunction.

References

N-Oleoyldopamine (OLDA): A Technical Guide to Signaling Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Oleoyldopamine (OLDA) is an endogenous lipid neuromodulator synthesized within the central nervous system (CNS) through the condensation of oleic acid and dopamine (B1211576).[1][2] As a member of the endovanilloid and endocannabinoid-like families, this compound exhibits a complex pharmacological profile, interacting with multiple receptor systems to modulate a range of physiological processes.[1][3] Its ability to cross the blood-brain barrier enhances its significance as both a research tool and a potential therapeutic agent.[1][4][5] This guide provides a comprehensive overview of this compound's core signaling pathways, quantitative pharmacological data, and detailed experimental protocols.

Core Signaling Pathways

This compound's biological effects are primarily mediated through its interactions with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the G-protein coupled receptor 119 (GPR119). It also exhibits activity at cannabinoid and dopamine receptors.

TRPV1 Receptor Agonism

This compound is a potent and selective endogenous agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][6][7][8] Activation of TRPV1 by this compound leads to an influx of calcium ions (Ca²⁺), which serves as a critical second messenger, initiating a cascade of downstream signaling events.[1][7][9] This interaction is central to this compound's role in nociception, neuroinflammation, and thermoregulation.[1][10]

The key downstream effects include:

  • Activation of Protein Kinase C (PKC): The influx of Ca²⁺ can activate PKC, which in turn can phosphorylate and sensitize the TRPV1 channel, creating a positive feedback loop.[6][9]

  • Neuropeptide Release: In sensory neurons, TRPV1 activation triggers the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP), contributing to neurogenic inflammation.[6][11]

  • Neuro-Immune Modulation: Within the CNS, this compound-mediated TRPV1 activation can engage a neuro-immune reflex, leading to an increase in the production of the anti-inflammatory cytokine IL-10.[1][3]

OLDA_TRPV1_Signaling This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Receptor This compound->TRPV1 binds & activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx opens IL10 ↑ IL-10 Production (via neuro-immune reflex) TRPV1->IL10 activates CNS neurons to induce PKC Protein Kinase C (PKC) Ca_Influx->PKC activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_Influx->Downstream Neuropeptides ↑ CGRP & SP Release Ca_Influx->Neuropeptides PKC->TRPV1 phosphorylates & sensitizes Nociception Nociception Downstream->Nociception Neuroinflammation Neuroinflammation Downstream->Neuroinflammation Neuropeptides->Neuroinflammation

Fig 1. This compound-Mediated TRPV1 Signaling Pathway.
GPR119 Receptor Agonism

This compound has been identified as an agonist for GPR119, a Gαs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[1][12][13] The activation of this receptor is primarily linked to the regulation of glucose metabolism.[12][13][14]

The signaling cascade proceeds as follows:

  • Gαs Activation: this compound binding to GPR119 activates the associated Gαs protein subunit.[1][13]

  • Adenylyl Cyclase Stimulation: The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][12]

  • PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][12]

  • Functional Outcomes: PKA activation modulates neuronal function and, crucially in pancreatic and intestinal cells, enhances the glucose-dependent release of insulin (B600854) and glucagon-like peptide-1 (GLP-1), thereby improving glucose homeostasis.[12][15]

OLDA_GPR119_Signaling This compound N-Oleoyldopamine (this compound) GPR119 GPR119 Receptor This compound->GPR119 binds & activates Gas Gαs Protein GPR119->Gas activates AC Adenylyl Cyclase Gas->AC stimulates cAMP ↑ cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Outcome1 Modulation of Neuronal Function PKA->Outcome1 Outcome2 Enhanced Glucose-Dependent Insulin & GLP-1 Release PKA->Outcome2

Fig 2. This compound-Mediated GPR119 Signaling Pathway.
Other Receptor Interactions

This compound's pharmacology extends to other systems, notably:

  • Dopaminergic System: Intraperitoneal administration of this compound induces hyperlocomotion in rats, an effect that is dose-dependently antagonized by the D2 receptor antagonist haloperidol (B65202).[1][5][16] This suggests that this compound's effects on motor behavior are mediated, at least in part, through the stimulation of central dopamine systems.[1][5]

  • Cannabinoid System: this compound is considered an endocannabinoid-like compound but has a weak affinity for the CB1 receptor.[1][7] It is recognized by the anandamide (B1667382) membrane transporter but is a poor substrate for the primary endocannabinoid-degrading enzyme, fatty-acid amide hydrolase (FAAH).[7][17]

Biosynthesis and Metabolism

This compound is endogenously synthesized from oleic acid and dopamine.[1][2] Unlike dopamine, its degradation pathway does not primarily involve FAAH.[7] Instead, this compound can be O-methylated by catechol-O-methyltransferase (COMT), a key enzyme in the metabolic pathway of dopamine, suggesting a direct metabolic link between this compound and its parent catecholamine.[2]

OLDA_Metabolism cluster_synthesis Biosynthesis cluster_metabolism Metabolism OleicAcid Oleic Acid This compound N-Oleoyldopamine (this compound) OleicAcid->this compound Condensation Dopamine Dopamine Dopamine->this compound Condensation COMT Catechol-O-methyltransferase (COMT) Methylatedthis compound O-methylated this compound COMT->Methylatedthis compound FAAH FAAH OLDA_met N-Oleoyldopamine (this compound) OLDA_met->Methylatedthis compound O-methylation OLDA_met->FAAH Poor substrate

Fig 3. Biosynthesis and Metabolism of this compound.

Quantitative Data

The following tables summarize key quantitative data for N-Oleoyldopamine's interaction with its primary targets and its effects in vivo.

Table 1: Receptor Binding Affinities and Potency

Receptor/Target Assay Species Preparation Value Reference
TRPV1 (VR1) Ca²⁺ Influx (EC₅₀) Human VR1-transfected HEK293 cells 36 nM [7]
TRPV1 (VR1) Binding Affinity (Kᵢ) Human Recombinant VR1 36 nM [8]
CB1 Binding Affinity (Kᵢ) Rat Brain membranes 1.6 µM [8]
5-Lipoxygenase Inhibition (IC₅₀) Rat RBL-1 cells 7.5 nM [8]
GPR119 cAMP Accumulation Human GPR119-transfected cells Effective agonist [12][13]

| mEPSCs | Frequency Increase | Rat | Spinal cord dorsal horn neurons | 202.2% of control (at 10 µM) |[9] |

Table 2: In Vivo Effects of Intraperitoneal (i.p.) this compound Administration in Rats

Parameter Dose (mg/kg, i.p.) Vehicle Control This compound Treatment % Change Reference
Locomotor Activity 10 403 ± 89 cm 1213 ± 196 cm +201% [5][16]
Core Body Temp. Not specified No significant change Mild hypothermia (p < 0.01) - [16]

| Brain Temp. | Not specified | No significant change | Mild hypothermia (p < 0.05) | - |[16] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Protocol: TRPV1 Activation Assay (Intracellular Ca²⁺ Measurement)

This protocol measures this compound-induced activation of TRPV1 channels by monitoring changes in intracellular calcium concentration.

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transfect cells with a plasmid encoding the human or rat TRPV1 receptor using a suitable transfection reagent (e.g., Lipofectamine).

    • Plate the transfected cells onto 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere for 24-48 hours.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.[18]

    • Create a dilution series of this compound in the physiological salt solution to achieve the final desired concentrations. The final DMSO concentration should be kept low (<0.1%) to avoid off-target effects.

  • Data Acquisition:

    • Wash the cells with the salt solution to remove excess dye.

    • Place the plate into a fluorescent plate reader (e.g., FLIPR) capable of kinetic reading.

    • Establish a stable baseline fluorescence reading for 1-2 minutes.

    • Use the plate reader's integrated liquid handling to add the this compound solutions to the wells.

    • Immediately begin recording the change in fluorescence intensity over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the peak to baseline (F/F₀).

    • Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol: GPR119 Activation Assay (cAMP Accumulation)

This protocol assesses this compound's ability to activate the Gαs-coupled GPR119 receptor by measuring the production of cAMP.

  • Cell Culture and Transfection:

    • Culture HEK293 or CHO cells and transfect them with a plasmid expressing human GPR119, as described in Protocol 4.1.

    • After 24 hours, collect the cells by trypsinization.

  • cAMP Assay:

    • Resuspend the cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Aliquot 1 x 10⁵ cells per well into a 96-well plate.[14]

    • Add varying concentrations of this compound (or a known agonist like AR231453 as a positive control) to the wells.[13][14]

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

  • Detection and Analysis:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).

    • Perform the detection steps as per the kit's instructions.

    • Measure the signal using a compatible plate reader.

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP produced in each well and plot the results to determine dose-response characteristics.

Protocol: In Vivo Locomotor Activity Assay

This protocol, adapted from studies on rats, measures the effect of this compound on spontaneous motor activity.[1][5][16]

  • Animals and Acclimatization:

    • Use adult male Wistar rats (200-250 g).[1]

    • House animals individually in a temperature- and light-controlled environment with ad libitum access to food and water.

    • Allow at least one week for acclimatization before experiments.[1]

  • Drug Preparation and Administration:

    • Prepare this compound solutions in a vehicle of 5% Tween 20 in sterile saline.[1][5]

    • Administer this compound (e.g., 5, 10, or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1][5]

    • For antagonist studies, pre-treat animals with haloperidol (0.1 or 0.2 mg/kg, i.p.) 30 minutes before this compound administration.[1]

  • Activity Monitoring:

    • Immediately after the this compound or vehicle injection, place each rat individually into an open-field arena (e.g., 40x40x40 cm).[1]

    • The arena should be equipped with infrared beams for automated activity monitoring.

    • Record locomotor activity (e.g., total distance traveled, rearing) for a 2-hour period.[5][16]

  • Data Analysis:

    • Quantify the total distance traveled and other relevant locomotor parameters.

    • Use statistical tests, such as ANOVA followed by a post-hoc test, to compare the results between the different treatment groups.

Workflow_Locomotor_Activity cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatize 1. Acclimatize Rats (>1 week) Preparethis compound 2. Prepare this compound Solution (e.g., 10 mg/kg in 5% Tween 20/Saline) Acclimatize->Preparethis compound Inject 3. Administer this compound or Vehicle (Intraperitoneal Injection) Preparethis compound->Inject Place 4. Place Rat in Open-Field Arena Inject->Place Record 5. Record Activity (2 hours via automated system) Place->Record Quantify 6. Quantify Data (Total Distance Traveled) Record->Quantify Analyze 7. Statistical Analysis (e.g., ANOVA) Quantify->Analyze

Fig 4. Experimental Workflow for Locomotor Activity Assay.

Conclusion

N-Oleoyldopamine is a versatile endogenous lipid with a complex and multifaceted pharmacological profile.[1] Its ability to potently activate TRPV1 and GPR119, coupled with its interactions with the dopaminergic system, positions it as a key modulator of nociception, glucose homeostasis, locomotor activity, and neuroinflammation.[1] The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the physiological roles of this compound and explore its therapeutic potential for a variety of CNS and metabolic disorders.

References

Structure-activity relationship of OLDA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship of N-Oleoyldopamine (OLDA)

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Oleoyldopamine (this compound) is an endogenous lipid neuromodulator, synthesized from the condensation of oleic acid and dopamine (B1211576), that has garnered significant interest due to its multifaceted pharmacological profile.[1] As a member of the endovanilloid and endocannabinoid-like families, this compound interacts with multiple receptor systems, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Its ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent and a research tool for exploring the central nervous system (CNS).[3][4] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing its interactions with key biological targets, summarizing quantitative efficacy data, and outlining the experimental protocols used for its characterization.

Chemical Structure and Pharmacological Profile

This compound's structure features a dopamine head group linked via an amide bond to an 18-carbon monounsaturated fatty acid tail (oleic acid).[5][6] This "hybrid" structure incorporates components from both dopamine and endocannabinoid-like signaling pathways, contributing to its complex biological activity.[5] this compound's primary targets include TRPV1 channels, G-protein coupled receptor 119 (GPR119), and, to a lesser extent, cannabinoid and dopamine receptors.[1]

Interaction with TRPV1 Receptors

This compound is a potent and selective endogenous agonist of the TRPV1 receptor, a non-selective cation channel critical for nociception, thermosensation, and neuroinflammation.[1][7] Its potency is comparable to that of capsaicin (B1668287).[5] The activation of TRPV1 by this compound leads to an influx of calcium ions, which triggers a cascade of downstream signaling events, including the activation of Protein Kinase C (PKC) and the release of neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[1][7][8] This interaction is fundamental to this compound's role in modulating pain and inflammation.[1]

Interaction with Other Receptors
  • GPR119: this compound functions as an agonist for GPR119, a Gαs-coupled receptor, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[1]

  • Dopamine Receptors: Due to its dopamine moiety, this compound interacts with the dopaminergic system. Its administration has been shown to increase locomotor activity in rats, an effect that is blocked by the D2 receptor antagonist haloperidol (B65202), suggesting mediation through dopamine systems.[3]

  • Cannabinoid Receptors: this compound is considered an endocannabinoid-like compound but exhibits only a weak affinity for the CB1 receptor, making it a more selective tool for studying TRPV1 compared to other endocannabinoids like anandamide.[2][7]

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-acyldopamines is critically dependent on the specific chemical features of both the acyl chain and the dopamine head group.

The Importance of the Fatty Acid Tail

The length and degree of saturation of the N-acyl tail are primary determinants of potency and efficacy, particularly at the TRPV1 receptor.

  • Unsaturation is Key for TRPV1 Agonism: Analysis of various synthetic and endogenous N-acyldopamines has shown that a long, unsaturated fatty acid chain is required for optimal functional interaction with TRPV1.[2]

  • Saturated vs. Unsaturated Chains: N-palmitoyldopamine (PALDA) and N-stearoyldopamine (STEARDA), which possess saturated fatty acid tails, fail to induce calcium influx in TRPV1-expressing cells and do not produce pain-related behaviors.[2] In contrast, this compound, with its monounsaturated oleoyl (B10858665) chain, is a potent agonist.[2]

  • Potency in Other Assays: In studies examining the inhibition of myofibroblast transdifferentiation in retinal pigment epithelial (RPE) cells, the rank order of potency was found to be PALDA = this compound > N-arachidonoyl dopamine (NADA), indicating that for certain biological effects, monounsaturation or saturation can be more effective than polyunsaturation.[6]

The Role of the Dopamine Head Group

The dopamine head group is crucial for the activity of these compounds. Studies on the inhibition of RPE cell myofibroblast transdifferentiation demonstrated that substituting the dopamine head with other polar groups resulted in a complete loss of inhibitory ability.[6] This highlights the essential contribution of the catechol and ethylamine (B1201723) moieties of dopamine to the molecule's interaction with its biological targets.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity from various in vitro and in vivo studies.

Table 1: In Vitro Activity of N-Oleoyldopamine (this compound)

Parameter Value Species / Cell Type Experimental Method Reference
TRPV1 Receptor
EC₅₀ (Calcium Influx) 36 nM Human TRPV1-transfected HEK293 cells Calcium Imaging [2][7]
Kᵢ (Binding Affinity) 36 nM Human recombinant TRPV1 Radioligand Binding Assay [5]
EC₅₀ (Whole-cell current) 0.29 ± 0.08 µM Mouse TRPV1-transfected HEK293 cells Patch-Clamp Electrophysiology [7]
Cannabinoid Receptor

| Affinity (CB1) | Weak | Rat CB1 Receptors | N/A |[2] |

Table 2: In Vivo Effects of N-Oleoyldopamine (this compound)

Effect Dose / Concentration Species Model / Assay Reference
Hyperalgesia (Paw Withdrawal) EC₅₀ = 0.72 µg Mouse Radiant Heat Source [2]
Increased Locomotor Activity 10 mg/kg (i.p.) Rat Locomotor Activity Test [3]
Anti-inflammatory (IL-10 release) 10 mg/kg (i.v.) Mouse LPS-induced Endotoxemia [1][9]

| Cardioprotection | N/A | N/A | Ischemia-Reperfusion Injury |[4][8] |

Key Signaling Pathways & Workflows

The activation of receptors by this compound initiates distinct downstream signaling cascades.

OLDA_TRPV1_Signaling This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Receptor This compound->TRPV1 binds & activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx leads to PKC PKC Ca_Influx->PKC Neuropeptides Release of Neuropeptides (CGRP, SP) Ca_Influx->Neuropeptides Downstream Downstream Signaling (e.g., MAPK, NF-κB) PKC->Downstream Nociception Nociception Downstream->Nociception Neuroinflammation Neuroinflammation Downstream->Neuroinflammation Neuropeptides->Nociception

Caption: this compound activates TRPV1, leading to calcium influx and downstream signaling.[1][7]

OLDA_GPR119_Signaling This compound N-Oleoyldopamine (this compound) GPR119 GPR119 Receptor This compound->GPR119 binds & activates Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase Gas->AC stimulates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Modulation Modulation of Neuronal Function PKA->Modulation

Caption: this compound-mediated GPR119 activation leads to increased cAMP and PKA activity.[1]

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture TRPV1-expressing cells (e.g., HEK293) Dye_Loading 2. Load cells with Ca²⁺ indicator dye (e.g., Fluo-4) Cell_Culture->Dye_Loading Wash 3. Wash to remove extracellular dye Dye_Loading->Wash Baseline 4. Acquire baseline fluorescence images Wash->Baseline OLDA_add 5. Apply this compound solution Baseline->OLDA_add Record 6. Record fluorescence changes over time OLDA_add->Record Controls 7. Use positive (Capsaicin) & antagonist controls Record->Controls ROI 8. Select Regions of Interest (ROIs) over cells Controls->ROI Calc 9. Calculate fluorescence change (ΔF/F₀) ROI->Calc Plot 10. Plot response curves and determine EC₅₀ Calc->Plot

Caption: Workflow for assessing TRPV1 activation using calcium imaging.[7]

Detailed Experimental Protocols

Protocol: TRPV1 Activation via Calcium Imaging

This protocol is used to measure the activation of TRPV1 channels by quantifying intracellular calcium changes.[7]

1. Cell Preparation: a. Culture Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPV1 gene on glass coverslips. b. On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS) for 30-45 minutes at 37°C. c. Wash the cells three times with HBSS to remove any extracellular dye and allow for de-esterification for at least 15 minutes.

2. Data Acquisition: a. Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope. b. Acquire baseline fluorescence images for 1-2 minutes before compound application using an appropriate filter set (e.g., 488 nm excitation, >510 nm emission for Fluo-4). c. Prepare the desired final concentration of this compound in HBSS from a stock solution. d. Perfuse the cells with the this compound solution while continuously recording fluorescence images. e. Record fluorescence intensity changes for 5-10 minutes post-application.

3. Controls: a. Positive Control: In a separate experiment, apply a known TRPV1 agonist like capsaicin (e.g., 1 µM) to confirm cell responsiveness. b. Antagonist Control: To confirm specificity, pre-incubate cells with a TRPV1 antagonist (e.g., 10 µM capsazepine (B1668289) or 10 nM iodo-resiniferatoxin) for 10-15 minutes before applying this compound.[2]

4. Data Analysis: a. Select regions of interest (ROIs) over individual cells to measure the average fluorescence intensity over time. b. Calculate the change in fluorescence intensity relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence. c. Plot the ΔF/F₀ over time to visualize the calcium transient. d. For dose-response curves, plot the peak ΔF/F₀ against the logarithm of the this compound concentration and fit with a sigmoidal function to determine the EC₅₀ value.

Protocol: In Vivo Locomotor Activity Assay

This protocol assesses the effect of this compound on motor behavior in rodents, mediated by the dopaminergic system.[3]

1. Animals and Housing: a. Use male Wistar rats housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. b. Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

2. Drug Administration: a. Prepare this compound in a vehicle solution (e.g., saline containing 1% ethanol (B145695) and 1% Tween 80). b. Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 5, 10, and 20 mg/kg). c. For antagonist studies, pre-treat a separate group of animals with the D2 receptor antagonist haloperidol (0.1-0.2 mg/kg, i.p.) 30 minutes prior to this compound administration. d. A control group should receive the vehicle solution only.

3. Behavioral Testing: a. Immediately after this compound or vehicle injection, place each rat individually into an open-field arena (e.g., a 40x40 cm box). b. Record the horizontal locomotor activity using an automated activity monitoring system (e.g., infrared beam breaks or video tracking software). c. Measure the total distance traveled over a 2-hour test period.

4. Data Analysis: a. Calculate the mean distance traveled for each treatment group. b. Analyze the data using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups to the vehicle control. c. For antagonist studies, use a two-way ANOVA to assess the interaction between this compound and haloperidol.

Protocol: In Vivo Neuroinflammation and Cytokine Measurement

This protocol evaluates the anti-inflammatory effects of this compound in a mouse model of endotoxemia.[1][9]

1. Animal Model of Neuroinflammation: a. Use adult mice (e.g., C57BL/6). b. Induce systemic inflammation by administering lipopolysaccharide (LPS) via intravenous (i.v.) or intratracheal (i.t.) injection.

2. This compound Treatment: a. Immediately following the LPS challenge, administer this compound (e.g., 10 mg/kg, i.v.) or a vehicle control.

3. Sample Collection: a. At a predetermined time point (e.g., 2 hours post-treatment), collect blood via cardiac puncture into EDTA-containing tubes. b. Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

4. ELISA for IL-10: a. Coat a 96-well plate with a capture antibody specific for mouse IL-10 and incubate overnight. b. Wash the plate and block non-specific binding sites. c. Add plasma samples and a serial dilution of a known IL-10 standard to the wells and incubate. d. Wash the plate and add a biotinylated detection antibody specific for mouse IL-10. e. After incubation and washing, add an avidin-horseradish peroxidase (HRP) conjugate. f. Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution. g. Read the absorbance at 450 nm using a microplate reader. h. Calculate the concentration of IL-10 in the samples by interpolating from the standard curve.

Conclusion

The structure-activity relationship of N-oleoyldopamine is well-defined, with its biological functions being intricately linked to its unique molecular architecture. The unsaturated oleoyl tail is a critical determinant for potent TRPV1 agonism, while the dopamine head group is essential for its overall activity profile, including its effects on the dopaminergic system and its ability to modulate cell differentiation.[2][6] The high potency and selectivity of this compound for the TRPV1 receptor, combined with its diverse physiological effects, establish it as a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics targeting pain, inflammation, and other CNS disorders. The detailed methodologies provided herein serve as a resource for researchers to further investigate the complex pharmacology of this compound and its analogs.

References

N-Oleoyldopamine vs. Capsaicin: A Technical Guide to TRPV1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive comparison of N-Oleoyldopamine (OLDA) and capsaicin (B1668287) as activators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of these two pivotal TRPV1 agonists.

Executive Summary

N-Oleoyldopamine, an endogenous lipid, and capsaicin, a plant-derived vanilloid, are both potent activators of the TRPV1 receptor, a critical player in pain perception and thermoregulation. While both compounds elicit their effects through the same ion channel, their potency, efficacy, and underlying molecular interactions exhibit notable differences. This guide elucidates these distinctions through a comparative analysis of their quantitative parameters, detailed experimental protocols for their study, and graphical representations of the associated signaling pathways and experimental workflows.

Quantitative Comparison of TRPV1 Agonists

The potency and efficacy of N-Oleoyldopamine and capsaicin in activating the TRPV1 channel have been quantified in various studies. The following table summarizes key data from in vitro assays, providing a direct comparison of their activity. It is important to note that absolute values can vary depending on the specific experimental conditions, such as the cell type and assay methodology.

ParameterN-Oleoyldopamine (this compound)CapsaicinExperimental SystemReference
EC50 1.8 µM36 nM45Ca2+ accumulation in rTRPV1-expressing HT1080 cells[1][2]
EC50 36 nM-Calcium influx in VR1-transfected HEK293 cells[3]
Relative Efficacy 60% (compared to capsaicin's maximum response)100%45Ca2+ accumulation in rTRPV1-expressing HT1080 cells[1][2]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Mechanism of Action and Signaling Pathway

Both N-Oleoyldopamine and capsaicin activate TRPV1, a non-selective cation channel, leading to an influx of calcium and sodium ions.[4][5] This influx depolarizes the neuron, triggering an action potential that is transmitted to the central nervous system and perceived as a noxious stimulus, such as heat or pain. Upon activation, TRPV1 initiates a cascade of intracellular signaling events. This includes the activation of protein kinase A (PKA) and protein kinase C (PKC), which can further modulate the channel's sensitivity.[6] A key consequence of TRPV1 activation in sensory neurons is the release of neuropeptides, such as Substance P and calcitonin gene-related peptide (CGRP), which are potent inflammatory mediators.[7]

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_agonists cluster_intracellular Intracellular Space TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open activates Ca_ion Ca²⁺ Influx TRPV1_open->Ca_ion Na_ion Na⁺ Influx TRPV1_open->Na_ion This compound N-Oleoyldopamine (this compound) This compound->TRPV1 binds Capsaicin Capsaicin Capsaicin->TRPV1 binds Depolarization Membrane Depolarization Ca_ion->Depolarization PKC PKC Activation Ca_ion->PKC PKA PKA Activation Ca_ion->PKA Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_ion->Neuropeptide_Release Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Action_Potential->Neuropeptide_Release

TRPV1 Signaling Pathway Activation

Experimental Protocols

The investigation of N-Oleoyldopamine and capsaicin's effects on TRPV1 relies on two primary experimental techniques: patch-clamp electrophysiology and calcium imaging.

Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the TRPV1 channel upon agonist application, providing precise information on channel gating and kinetics.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells or Dorsal Root Ganglion (DRG) neurons are cultured under standard conditions (37°C, 5% CO2).

    • For HEK293 cells, transient transfection with a plasmid encoding the TRPV1 channel is performed using a suitable transfection reagent. Co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying successfully transfected cells.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp configuration is established on a single transfected cell.

    • The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

    • The intracellular (pipette) solution typically contains (in mM): 140 KCl, 10 HEPES, 1 MgCl2, and 5 EGTA, with pH adjusted to 7.2. ATP and GTP may be included to maintain channel activity.

    • The membrane potential is held at a constant voltage (e.g., -60 mV).

  • Agonist Application and Data Acquisition:

    • A baseline current is recorded before the application of the agonist.

    • N-Oleoyldopamine or capsaicin is applied to the cell via a perfusion system at varying concentrations.

    • The resulting inward current, representing the flow of cations through the activated TRPV1 channels, is recorded and amplified.

  • Data Analysis:

    • The peak current amplitude at each agonist concentration is measured.

    • Dose-response curves are generated by plotting the normalized current against the agonist concentration.

    • The EC50 value is calculated by fitting the dose-response curve with the Hill equation.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture (HEK293 or DRG) Transfection TRPV1 Transfection (for HEK293) Cell_Culture->Transfection Patching Establish Whole-Cell Patch-Clamp Transfection->Patching Baseline Record Baseline Current Patching->Baseline Agonist_Application Apply Agonist (this compound or Capsaicin) Baseline->Agonist_Application Current_Recording Record Inward Current Agonist_Application->Current_Recording Data_Extraction Measure Peak Current Amplitude Current_Recording->Data_Extraction Dose_Response Generate Dose-Response Curve Data_Extraction->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

Patch-Clamp Electrophysiology Workflow
Calcium Imaging

This high-throughput method indirectly measures TRPV1 activation by detecting the increase in intracellular calcium concentration upon agonist stimulation.

Methodology:

  • Cell Preparation:

    • TRPV1-expressing cells (e.g., transfected HEK293 cells or primary DRG neurons) are plated in a multi-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[8][9]

  • Agonist Application:

    • The baseline fluorescence of the cells is measured.

    • N-Oleoyldopamine or capsaicin is added to the wells at various concentrations.

  • Fluorescence Measurement:

    • The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is monitored over time using a fluorescence plate reader or a microscope.

    • For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

  • Data Analysis:

    • The peak change in fluorescence is determined for each agonist concentration.

    • Dose-response curves are constructed by plotting the change in fluorescence against the agonist concentration.

    • The EC50 value is determined from the fitted curve.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Cell_Plating Plate TRPV1-expressing Cells Dye_Loading Load with Calcium- Sensitive Dye Cell_Plating->Dye_Loading Baseline_Fluorescence Measure Baseline Fluorescence Dye_Loading->Baseline_Fluorescence Agonist_Addition Add Agonist (this compound or Capsaicin) Baseline_Fluorescence->Agonist_Addition Fluorescence_Change Monitor Fluorescence Change Agonist_Addition->Fluorescence_Change Peak_Response Determine Peak Fluorescence Change Fluorescence_Change->Peak_Response Dose_Response_Curve Construct Dose-Response Curve Peak_Response->Dose_Response_Curve Calculate_EC50 Calculate EC50 Dose_Response_Curve->Calculate_EC50

Calcium Imaging Experimental Workflow

Conclusion

N-Oleoyldopamine and capsaicin, while both potent activators of the TRPV1 channel, exhibit distinct pharmacological profiles. Capsaicin demonstrates significantly higher potency in some reported assays, while this compound's efficacy is a substantial fraction of capsaicin's. The detailed experimental protocols and visualizations provided in this guide offer a robust framework for researchers to investigate these and other TRPV1 modulators. A thorough understanding of their comparative pharmacology is essential for the development of novel therapeutics targeting the TRPV1 channel for pain management and other clinical applications.

References

The Emergence of Oleoyl-D-lysine in Neuropathic Pain: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of chronic pain management, a novel synthetic N-acyl amino acid, Oleoyl-D-lysine, is garnering significant attention from the scientific community. This technical guide provides an in-depth analysis of Oleoyl-D-lysine's mechanism of action, its role in pain perception, and the experimental validation of its therapeutic potential, tailored for researchers, scientists, and drug development professionals. Emerging evidence suggests that Oleoyl-D-lysine's selective targeting of the glycine (B1666218) transporter 2 (GlyT2) offers a promising new avenue for the treatment of neuropathic pain, a condition notoriously difficult to manage with existing therapies.

Core Mechanism of Action: Selective Inhibition of Glycine Transporter 2

Oleoyl-D-lysine functions as a potent, selective, and non-competitive allosteric inhibitor of the glycine transporter 2 (GlyT2).[1] GlyT2 is a critical protein located on presynaptic neurons in the spinal cord and brainstem, responsible for the reuptake of glycine from the synaptic cleft.[2][3] By inhibiting GlyT2, Oleoyl-D-lysine effectively increases the concentration of glycine in the synapse.[1] This elevation of synaptic glycine enhances the activation of postsynaptic glycine receptors, which are ligand-gated chloride channels. The influx of chloride ions hyperpolarizes the postsynaptic neuron, dampening its excitability and thereby reducing the transmission of pain signals.[2]

This allosteric mechanism, where Oleoyl-D-lysine binds to a site distinct from the glycine binding site, results in a partial and reversible inhibition of the transporter.[1][4][5] This is a key characteristic that may contribute to a more favorable safety profile compared to complete or irreversible inhibitors, as it allows for the maintenance of basal glycinergic neurotransmission.[4][5] The "D" stereoisomer of the lysine (B10760008) component confers greater metabolic stability, making it more resistant to degradation by endogenous enzymes.[1]

Quantitative Data on Inhibitory Potency and Efficacy

The inhibitory activity of Oleoyl-D-lysine on GlyT2 has been quantified in several key studies. The following tables summarize the available in vitro and in vivo data.

Table 1: In Vitro Inhibitory Potency of Oleoyl-D-lysine

CompoundTargetAssay SystemIC50 (nM)Maximal Inhibition (%)Reference
Oleoyl-D-lysineHuman GlyT2aElectrophysiology (Xenopus oocytes)< 50Not specified[5]
Oleoyl-L-lysineHuman GlyT2aElectrophysiology (Xenopus oocytes)Not specifiedNot specified[5]

Table 2: In Vivo Efficacy of Oleoyl-D-lysine in Neuropathic Pain Models

CompoundAnimal ModelPain ModalityRoute of AdministrationEffective Dose Range (mg/kg)Key FindingReference
Oleoyl-D-lysineChronic Constriction Injury (Mouse)Mechanical AllodyniaIntraperitoneal (i.p.)30Near complete anti-allodynia with no observed side effects at this dose.[6][7][8]
Oleoyl-D-lysineChronic Constriction Injury (Mouse)Mechanical AllodyniaIntraperitoneal (i.p.)100Mild side effects observed.[6][7][8]

Signaling Pathway of GlyT2 Inhibition

The mechanism of action of Oleoyl-D-lysine is centered on the potentiation of inhibitory neurotransmission in the spinal cord. The following diagram illustrates this signaling pathway.

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Glycine_Synapse Glycine Glycine_Vesicle->Glycine_Synapse Release GlyT2 GlyT2 Glycine_reuptake Glycine_Synapse->GlyT2 Reuptake GlyR Glycine Receptor Glycine_Synapse->GlyR Activates OLDA Oleoyl-D-lysine This compound->GlyT2 Inhibits Pain_Signal_Transmission Pain Signal Transmission GlyR->Pain_Signal_Transmission Inhibits Inhibition Inhibition of Pain Signal

Inhibition of GlyT2 by Oleoyl-D-lysine increases synaptic glycine.

Experimental Protocols

In Vitro Assay: Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

This electrophysiological technique is a standard method for characterizing the activity of ion transporters like GlyT2.[1]

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding human GlyT2.

  • Incubation: Oocytes are incubated for 2-5 days to allow for transporter expression.

  • Electrophysiological Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Glycine Application: Glycine is applied to the oocyte, and the resulting inward current, which is proportional to the rate of glycine transport, is recorded.

  • Inhibitor Application: Oleoyl-D-lysine is co-applied with glycine at various concentrations.

  • Data Analysis: The inhibition of the glycine-induced current by Oleoyl-D-lysine is measured, and the IC50 value is calculated by fitting the concentration-response data to a dose-response curve.

Oocyte_Workflow A Harvest Xenopus laevis Oocytes B Inject GlyT2 cRNA A->B C Incubate for Transporter Expression B->C D Perform Two-Electrode Voltage Clamp C->D E Apply Glycine +/- Oleoyl-D-lysine D->E F Record Glycine-induced Currents E->F G Calculate IC50 F->G

Experimental workflow for in vitro characterization.
In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is a widely used animal model that mimics the symptoms of human neuropathic pain, such as allodynia and hyperalgesia.[1]

Methodology:

  • Anesthesia: The rodent is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.

  • Wound Closure: The muscle and skin are closed in layers.

  • Post-operative Care: The animal is monitored during recovery.

  • Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia, are assessed using the von Frey test.

Behavioral Assay: Von Frey Test for Mechanical Allodynia

This assay is used to quantify mechanical sensitivity in rodents.[1]

Methodology:

  • Acclimation: The animal is placed in a testing apparatus with a wire mesh floor and allowed to acclimate.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response: A positive response is recorded when the animal briskly withdraws its paw.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.

  • Drug Efficacy: The effect of Oleoyl-D-lysine on the paw withdrawal threshold is measured at different time points after administration. An increase in the withdrawal threshold indicates an anti-allodynic effect.

aaflow cluster_model Neuropathic Pain Model Induction cluster_testing Behavioral Testing cluster_analysis Data Analysis A Chronic Constriction Injury (CCI) Surgery B Post-operative Recovery A->B C Acclimate Animal to Testing Chamber B->C D Administer Oleoyl-D-lysine or Vehicle C->D E Perform Von Frey Test at Multiple Time Points D->E F Determine 50% Paw Withdrawal Threshold E->F G Compare Withdrawal Thresholds (Drug vs. Vehicle) F->G

Workflow for in vivo efficacy testing.

Conclusion

Oleoyl-D-lysine represents a significant advancement in the search for novel analgesics for neuropathic pain. Its unique mechanism of action as a selective, allosteric inhibitor of GlyT2 provides a targeted approach to enhancing spinal inhibitory neurotransmission. The preclinical data to date are promising, demonstrating potent anti-allodynic effects in a relevant animal model with a favorable safety profile. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in human patients suffering from chronic neuropathic pain.

References

N-Oleoyldopamine: A Potential Endogenous Neurotransmitter and Multifaceted Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

N-Oleoyldopamine (OLDA) is an endogenous lipid mediator, synthesized from the condensation of oleic acid and the neurotransmitter dopamine (B1211576), that has garnered significant attention for its potential role as a neurotransmitter and its diverse pharmacological profile.[1][2] Present in the mammalian brain, this compound is recognized as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and also interacts with G protein-coupled receptor 119 (GPR119), with weaker interactions at cannabinoid CB1 receptors.[3][4][5] Its ability to cross the blood-brain barrier further elevates its significance as a neuromodulatory molecule.[6] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, metabolism, receptor pharmacology, and physiological functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and exploration of this compound's therapeutic potential.

Introduction

The discovery of endogenous ligands for receptors initially identified as targets for exogenous compounds has consistently opened new avenues in pharmacology and neuroscience. N-Oleoyldopamine (this compound) is a prime example of such a molecule, emerging as an endogenous capsaicin-like lipid.[7] Its hybrid structure, combining the functionalities of a fatty acid and dopamine, hints at a complex role in intercellular signaling.[5] This document aims to consolidate the existing knowledge on this compound, providing a detailed technical resource for the scientific community.

Biosynthesis and Metabolism

Synthesis

This compound is synthesized in the central nervous system through the condensation of oleic acid and dopamine.[3] An efficient laboratory synthesis method involves the use of propylphosphoric acid cyclic anhydride (B1165640) (PPACA) as a condensation agent, allowing for the direct amide bond formation between dopamine and oleic acid without the need for protective groups.[8]

Metabolism

Unlike other N-acylethanolamines, this compound is a poor substrate for fatty acid amide hydrolase (FAAH).[7] Instead, its degradation primarily follows the metabolic pathway of dopamine. The catechol moiety of this compound is susceptible to O-methylation by catechol-O-methyltransferase (COMT), a key enzyme in the inactivation of catecholamines.[2]

Pharmacology

This compound's biological effects are mediated through its interaction with multiple receptor systems. Its pharmacological profile is characterized by potent activation of TRPV1 channels, agonism at GPR119, and weak antagonism at CB1 receptors.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the interaction of this compound with its primary molecular targets.

Table 1: Receptor Binding Affinities and Potencies of N-Oleoyldopamine

Receptor TargetSpeciesAssay TypeValueReference
TRPV1 HumanRadioligand Binding (Ki)36 nM[5]
HumanCalcium Influx (EC50)36 nM[7]
RatCalcium Influx (EC50)1.8 µM[9]
GPR119 HumancAMP Accumulation (EC50)~4.4 µM[10]
CB1 RatRadioligand Binding (Ki)1.6 µM[5]

Table 2: In Vivo Effects of N-Oleoyldopamine

Physiological EffectAnimal ModelDose and RouteKey FindingReference
Nociception Rat0.72 µg, intraplantarReduced paw withdrawal latency[7]
Locomotor Activity Rat10 mg/kg, i.p.Increased mean distance traveled
Glucose Homeostasis Mouse100 mg/kg, oralImproved glucose tolerance[10]

Signaling Pathways

TRPV1 Signaling Pathway

Activation of the TRPV1 channel by this compound leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron.[11] The subsequent increase in intracellular Ca2+ triggers a cascade of downstream signaling events involving Protein Kinase C (PKC) and Protein Kinase A (PKA), which can modulate channel activity and lead to the activation of transcription factors such as NF-κB and MAP kinases, ultimately influencing pain perception and neuroinflammation.[5][12]

TRPV1_Signaling This compound N-Oleoyldopamine TRPV1 TRPV1 Channel This compound->TRPV1 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx PKC PKC Ca_Influx->PKC PKA PKA Ca_Influx->PKA MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKA->NFkB Nociception Nociception MAPK->Nociception Neuroinflammation Neuroinflammation NFkB->Neuroinflammation

Caption: this compound-mediated activation of the TRPV1 signaling pathway.

GPR119 Signaling Pathway

This compound acts as an agonist for GPR119, a Gs-coupled receptor.[3] Upon binding, GPR119 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), influencing gene expression related to glucose homeostasis.[13]

GPR119_Signaling This compound N-Oleoyldopamine GPR119 GPR119 Receptor This compound->GPR119 Agonism Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Glucose Homeostasis) CREB->Gene_Expression In_Vitro_Screening_Workflow Start Start: Compound Library (this compound Analogs) Primary_Screening Primary Screening: High-Throughput Assay (e.g., FLIPR for Ca²⁺) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Screening Secondary Screening: - Dose-Response Curves - EC₅₀/IC₅₀ Determination Hit_Identification->Secondary_Screening Active Compounds Selectivity_Assay Selectivity Assays: - Off-target binding (e.g., CB1, GPR119) Secondary_Screening->Selectivity_Assay Lead_Candidate Lead Candidate Selection Selectivity_Assay->Lead_Candidate

References

N-Oleoyldopamine (OLDA): An In-Depth Technical Guide to its In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the in vivo effects following the administration of N-Oleoyldopamine (OLDA), an endogenous bioactive lipid. It details the compound's interactions with key receptor systems, summarizes quantitative data from preclinical studies, and provides detailed experimental protocols to facilitate further research.

Introduction

N-Oleoyldopamine (this compound) is an endogenous lipid neuromodulator, formed through the condensation of oleic acid and the neurotransmitter dopamine (B1211576).[1][2][3] First identified in the mammalian brain, this compound is recognized as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in pain and temperature sensation.[1][4][5] Beyond its role as an endovanilloid, this compound exhibits a complex pharmacological profile, interacting with the G-protein coupled receptor 119 (GPR119) and modulating the dopaminergic system.[1][6] Its ability to cross the blood-brain barrier makes it a molecule of significant interest for its effects on the central nervous system.[1][3]

This guide explores the multifaceted physiological effects of this compound administration in vivo, including its roles in locomotor activity, nociception, thermoregulation, immunomodulation, and cardioprotection.

Quantitative Data Presentation

The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound administration.

Table 1: Effects of Intraperitoneal this compound on Locomotor Activity in Male Wistar Rats

Dose (mg/kg, i.p.) Mean Distance Traveled (cm) in 2 hours (± SE) Observation Reference
Vehicle 403 ± 89 Baseline activity [1][3]
5 Increased, but not specified Stimulatory effect [1]
10 1213 ± 196 Maximum stimulatory effect (P<0.05 vs. vehicle) [1][3]
20 Effect less than 10 mg/kg Bell-shaped dose-response [1][3]

This effect was dose-dependently antagonized by the D2 receptor antagonist haloperidol.[3]

Table 2: Effects of Intraperitoneal this compound on Body Temperature in Male Wistar Rats

Parameter Vehicle This compound (dose not specified) Reference
Change in Brain Temperature No significant change Mild hypothermia (p < 0.05) [1][7]
Change in Core Body Temperature No significant change Mild hypothermia (p < 0.01) [1][7]

The hypothermic effect of TRPV1 agonists is absent in TRPV1 knockout mice, confirming the receptor's critical role.[8]

Table 3: Effects of Intraplantar this compound on Nociception in Rodents

Species Administration Route Dose Effect Reference
Rat Intraplantar (i.pl.) 0.72 µg (EC₅₀) Reduced paw withdrawal latency (thermal hyperalgesia) [5]
Rat Intraplantar (i.pl.) 50 nmol Evoked paw lifting/licking [9]

These effects were blocked by the co-administration of a TRPV1 antagonist.[5]

Table 4: Ex Vivo Cardioprotective Effects of this compound in a Langendorff Mouse Heart Model

Parameter Ischemia/Reperfusion (I/R) Control This compound (2 x 10⁻⁹ M) + I/R Observation Reference
LVDP (% Recovery) ~20% ~50% Improved recovery of Left Ventricular Developed Pressure [10][11][12]
LVEDP (mmHg) ~55 mmHg ~30 mmHg Decreased Left Ventricular End-Diastolic Pressure [10][11][12]
+dP/dt (% Recovery) ~25% ~55% Improved maximal rate of pressure development [10][11][12]

The protective effects of this compound were absent in TRPV1 knockout (TRPV1-/-) mice and were abolished by PKC or K+ channel antagonists.[10][12]

Table 5: Immunomodulatory Effects of Intravenous this compound in a Mouse Endotoxemia Model

Treatment Key Finding Mechanism Reference
This compound (10 mg/kg, i.v.) after LPS challenge Increased serum IL-10 Mediated by central nervous system TRPV1 [13][14]
This compound (10 mg/kg, i.v.) after LPS challenge Decreased pro-inflammatory cytokines Mediated by central nervous system TRPV1 [13][14]
This compound (10 mg/kg, i.v.) after LPS challenge Reduced lung injury and improved sepsis scores Mediated by central nervous system TRPV1 [13][14]

The anti-inflammatory effects were reversed in mice with pan-neuronal TRPV1 knockdown, but not in mice with knockdown in peripheral or myeloid cells.[14]

Signaling Pathways and Mechanisms of Action

This compound's diverse physiological effects are mediated through its interaction with several key receptor systems.

TRPV1 Receptor Agonism

This compound is a potent and selective agonist of the TRPV1 receptor, a non-selective cation channel primarily expressed on sensory neurons.[1][4][6] Activation of TRPV1 by this compound leads to an influx of cations, predominantly Ca²⁺, which depolarizes the neuron.[1][6] This triggers downstream signaling cascades that result in the release of neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), contributing to nociception and neuroinflammation.[1][10]

OLDA_TRPV1_Signaling This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Receptor This compound->TRPV1 Binds & Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Depolarization Neuronal Depolarization Ca_Influx->Depolarization Neuropeptide Release of Neuropeptides (CGRP, Substance P) Depolarization->Neuropeptide Nociception Nociception (Pain Sensation) Neuropeptide->Nociception Neuroinflammation Neuroinflammation Neuropeptide->Neuroinflammation

This compound-mediated activation of the TRPV1 signaling pathway.
Dopaminergic System Modulation

Intraperitoneal administration of this compound has been shown to increase locomotor activity in rats, an effect mediated by the central dopamine system.[1][3] This pro-motor effect follows a bell-shaped dose-response curve and is blocked by the dopamine D2 receptor antagonist, haloperidol.[3] This suggests that this compound, either directly or indirectly, leads to the stimulation of dopamine D2 receptors, resulting in increased motor activity.[1][3]

OLDA_Dopamine_Signaling This compound N-Oleoyldopamine (this compound) (i.p. administration) DA_System Central Dopamine System This compound->DA_System Stimulates D2R Dopamine D2 Receptor DA_System->D2R Activates Locomotor Increased Locomotor Activity D2R->Locomotor Haloperidol Haloperidol (D2 Antagonist) Haloperidol->D2R Blocks OLDA_GPR119_Signaling This compound N-Oleoyldopamine (this compound) GPR119 GPR119 Receptor This compound->GPR119 Activates Gs Gαs Protein GPR119->Gs AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Enhanced Insulin Secretion PKA->Insulin OLDA_Cardioprotection_Signaling cluster_cell Cardiac Sensory Neuron This compound This compound TRPV1 TRPV1 This compound->TRPV1 Activates Neuropeptide_Release Release of CGRP & SP TRPV1->Neuropeptide_Release PKC PKC PKC->TRPV1 Modulates K_channel K⁺ Channel K_channel->Neuropeptide_Release Modulates Cardioprotection Cardioprotection (Improved recovery from I/R injury) Neuropeptide_Release->Cardioprotection

References

Methodological & Application

Application Notes and Protocols for N-Oleoyldopamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid, an amide of oleic acid and dopamine (B1211576), recognized as a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Structurally similar to capsaicin (B1668287) and the endocannabinoid anandamide, this compound is a valuable tool for investigating the function of the TRPV1 channel, a key player in nociception, thermosensation, and neurogenic inflammation.[2] Its ability to activate TRPV1 channels makes it a significant molecule in research related to pain perception, inflammation, and cardiovascular function.[1] Furthermore, emerging research indicates its involvement in other signaling pathways, including the G protein-coupled receptor 55 (GPR55), which may lead to apoptosis in cancer cells.[3][4]

These application notes provide a comprehensive overview of this compound's biological activities in cell culture, detailed experimental protocols for its application, and a summary of its key signaling pathways.

Mechanism of Action

The primary mechanism of action for this compound is the activation of the TRPV1 receptor, a non-selective cation channel.[1] This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane.[2] This influx of calcium can trigger a variety of downstream signaling cascades, including the activation of protein kinase C (PKC) and the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP).[2][5] The effects of this compound are consistently blocked by TRPV1 antagonists, confirming its specificity.[2] While this compound is a potent TRPV1 agonist, it exhibits very low affinity for cannabinoid receptors, making it a more selective tool for studying TRPV1 compared to other endocannabinoids like anandamide.[2][6]

Recent studies have also suggested that N-acyl dopamines like this compound can induce apoptosis in cancer cells through the activation of the GPR55 receptor, leading to an overstimulation of neuronal nitric oxide synthase (nNOS) and subsequent oxidative stress.[3][4] Additionally, this compound has been shown to exert anti-inflammatory effects, notably by inducing the production of interleukin-10 (IL-10).[7][8]

Data Presentation

The following tables summarize the key quantitative data for N-Oleoyldopamine from various in vitro studies.

ParameterValueSpecies/Cell TypeExperimental MethodReference
TRPV1 Activation
EC₅₀ (Calcium Influx)36 nMHuman TRPV1-transfected HEK293 cellsCalcium Imaging[1][2]
EC₅₀ (Whole-cell current)0.29 ± 0.08 µMMouse TRPV1-transfected HEK293 cellsPatch-Clamp[2]
GPR119 Activation
EC₅₀ (cAMP Accumulation)~4.4 µMHumancAMP Assay[9]
Receptor Binding
Ki (CB1 Receptor)1.6 µMRatReceptor Binding[9]
Enzyme Inhibition
IC₅₀ (5-Lipoxygenase)7.5 nMRatEnzyme Assay[9]
Physical/Chemical Properties ValueReference
Molecular Weight417.63 g/mol [1]
Solubility (DMSO)≥ 20.88 mg/mL (≥ 50 mM)[1]
Solubility (Ethanol)≥ 20.88 mg/mL (≥ 50 mM)[1]
Storage of Stock Solution (-20°C)Up to 1 month[1]
Storage of Stock Solution (-80°C)Up to 6 months[1]

Experimental Protocols

Protocol 1: Preparation of N-Oleoyldopamine (this compound) Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous buffers or cell culture media.[1]

Materials:

  • N-Oleoyldopamine (this compound) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Weighing this compound: Carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 4.18 mg of this compound.[1][10]

  • Solvent Addition: Add the appropriate volume of DMSO or Ethanol to achieve the desired concentration. For a 10 mM stock solution with 4.18 mg of this compound, add 1 mL of solvent.[1][10]

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but do not overheat.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][10]

Protocol 2: In Vitro Calcium Imaging in TRPV1-Expressing Cells

This protocol is designed to measure changes in intracellular calcium ([Ca²⁺]i) in response to this compound application in a cell line expressing TRPV1.[2]

Materials:

  • HEK293 cells stably or transiently expressing TRPV1

  • Glass-bottom culture dishes or 96-well plates

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • N-Oleoyldopamine (this compound) stock solution (in DMSO or ethanol)

  • TRPV1 antagonist (e.g., Capsazepine or SB-366791) for control experiments

  • Fluorescence microscope with a camera and appropriate filter sets

Procedure:

  • Cell Plating: Plate TRPV1-expressing HEK293 cells onto glass-bottom dishes or plates and culture until they reach 70-90% confluency.[2]

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, often including Pluronic F-127 to aid in dye solubilization. Remove the culture medium and add the dye loading solution to the cells. Incubate for at least 2 hours at 37°C.[2][9]

  • Baseline Fluorescence: After incubation, wash the cells with HBSS if required by the dye manufacturer. Acquire baseline fluorescence images for 1-2 minutes before adding any compound.[2]

  • This compound Application: Prepare the desired final concentration of this compound in HBSS from the stock solution. Carefully add the this compound solution to the cells while continuously recording fluorescence.[2]

  • Data Acquisition: Record fluorescence intensity changes over time for 5-10 minutes after this compound application.[2]

  • Controls: In separate experiments, apply a known TRPV1 agonist like capsaicin as a positive control. To confirm specificity, pre-incubate cells with a TRPV1 antagonist for 10-15 minutes before applying this compound.[2]

  • Data Analysis: For Fura-2, calculate the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, measure the change in fluorescence intensity (ΔF/F₀). Plot the change in fluorescence or ratio over time to visualize the calcium transient.[2]

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of this compound.[9] The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[11][12]

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • 96-well plate

  • N-Oleoyldopamine (this compound)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[9]

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.[13]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[13]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[9][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: Apoptosis Assay using Annexin V and Propidium (B1200493) Iodide Staining

This assay is used to quantify the number of cells that have undergone apoptosis following treatment with this compound. It is based on the principle that phosphatidylserine (B164497) is translocated to the outer cell membrane during apoptosis and can be detected by Annexin V, while propidium iodide stains necrotic cells.[15][16]

Materials:

  • Cells of interest

  • 6-well plates or T25 culture flasks

  • N-Oleoyldopamine (this compound)

  • Annexin V-FLUOS staining kit (containing Annexin V-FITC, Propidium Iodide, and incubation buffer)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (1 x 10⁶ cells) in a T25 culture flask or appropriate vessel.[16] After 24 hours, treat the cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells.[16]

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[16]

  • Staining: Resuspend the cell pellet in 100 µL of incubation buffer. Add 2 µL of Annexin V-FITC and 2 µL of Propidium Iodide.[16]

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[16]

Signaling Pathways and Experimental Workflows

OLDA_TRPV1_Signaling This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Receptor This compound->TRPV1 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Downstream Downstream Signaling (e.g., PKC, MAPK, NF-κB) Ca_Influx->Downstream Activation Cellular_Response Cellular Responses (Nociception, Neuroinflammation, Neuropeptide Release) Downstream->Cellular_Response

Caption: this compound-mediated activation of the TRPV1 receptor and downstream signaling.

OLDA_Apoptosis_Signaling This compound N-Oleoyldopamine (this compound) GPR55 GPR55 Receptor This compound->GPR55 Activation nNOS nNOS Overstimulation GPR55->nNOS Oxidative_Stress Oxidative Stress nNOS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Proposed pathway for this compound-induced apoptosis in cancer cells via GPR55.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plating 1. Plate TRPV1-expressing cells Loading 2. Load cells with Calcium Indicator Dye Plating->Loading Baseline 3. Establish Baseline Fluorescence Loading->Baseline Application 4. Apply N-Oleoyldopamine (this compound) Baseline->Application Imaging 5. Time-Lapse Fluorescence Imaging Application->Imaging Analysis 6. Quantify fluorescence changes Imaging->Analysis

Caption: Experimental workflow for calcium imaging to assess TRPV1 activation.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seeding 1. Seed cells Treatment 2. Treat with this compound Seeding->Treatment Harvesting 3. Harvest cells Treatment->Harvesting Staining 4. Stain with Annexin V & PI Harvesting->Staining Flow_Cytometry 5. Analyze by Flow Cytometry Staining->Flow_Cytometry

Caption: Experimental workflow for apoptosis assay using Annexin V/PI staining.

References

Application Notes and Protocols for In vivo Dissolution of N-Oleoyldopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dissolution and administration of N-Oleoyldopamine (OLDA), a bioactive lipid, for in vivo research applications. N-Oleoyldopamine, an endogenous compound formed from the condensation of oleic acid and dopamine (B1211576), is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and also interacts with G protein-coupled receptor 119 (GPR119) and dopamine receptors.[1] Its ability to cross the blood-brain barrier makes it a molecule of significant interest in neuroscience, pain, inflammation, and metabolic disease research.[1][2]

Due to its lipophilic nature, this compound presents challenges for in vivo administration due to its low aqueous solubility. This document outlines validated methods for the preparation of this compound solutions and suspensions, summarizes effective vehicle formulations, and provides detailed experimental protocols to ensure consistent and reproducible results in animal studies.

Data Presentation

Solubility of N-Oleoyldopamine
SolventSolubility
Dimethylformamide (DMF)30 mg/ml
Dimethyl sulfoxide (B87167) (DMSO)20 mg/ml
Ethanol (B145695)50 mg/ml
Ethanol:PBS (pH 7.2) (1:1)500 µg/ml

Data sourced from commercial supplier technical information.

Common Vehicle Formulations for In Vivo Administration
Vehicle CompositionAdministration RouteAnimal ModelReference
5% Tween 20 in sterile PBSIntraperitoneal (i.p.)Rats[1]
5% Tween 20 in salineIntraperitoneal (i.p.)Rats[2]
5% Tween 20 in sterile PBSIntravenous (i.v.)Mice[3][4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIntraperitoneal (i.p.), Oral (p.o.)Not specified
10% DMSO, 90% (20% SBE-β-CD in Saline)Intraperitoneal (i.p.), Oral (p.o.)Not specified
Saline with 0.0006% ethanolIntrathecalRats[5]
Reported In Vivo Dosages and Effects
Animal ModelAdministration RouteDosage RangeObserved EffectReference
Male Wistar RatsIntraperitoneal (i.p.)5-20 mg/kgIncreased locomotor activity (bell-shaped dose-response)[1][6]
Male Wistar RatsIntraperitoneal (i.p.)Not specifiedMild hypothermia[1]
C57BL/6 MiceIntravenous (i.v.)5 or 10 mg/kgAnti-inflammatory response, increased IL-10[4]
C57bl/6 MiceOral (p.o.)Not specifiedImproved glucose tolerance[7]

Experimental Protocols

Protocol 1: Preparation of N-Oleoyldopamine in 5% Tween 20 / PBS for Intraperitoneal or Intravenous Injection

This protocol is a widely cited method for preparing this compound for systemic administration in rodents.[1][3][4]

Materials:

  • N-Oleoyldopamine (this compound) powder

  • Anhydrous Ethanol (or DMSO)

  • Tween 20

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Nitrogen gas source (optional, but recommended)

  • Water bath (optional)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder and place it in a sterile glass vial or microcentrifuge tube.

    • Add a minimal amount of anhydrous ethanol (or DMSO) to completely dissolve the this compound. For example, to prepare a 10 mg/ml stock, dissolve 10 mg of this compound in 1 ml of ethanol.

    • Vortex thoroughly until the this compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Solvent Evaporation:

    • Evaporate the ethanol (or DMSO) from the stock solution. This is a critical step to avoid solvent toxicity in the animal.

    • A gentle stream of nitrogen gas directed into the vial is the preferred method for efficient and clean evaporation.

    • Alternatively, a vacuum concentrator (e.g., SpeedVac) can be used.

    • A thin lipid film of this compound should remain at the bottom of the vial.

  • Vehicle Preparation:

    • Prepare the vehicle solution by adding 5% (v/v) Tween 20 to sterile PBS. For example, to make 10 ml of vehicle, add 500 µl of Tween 20 to 9.5 ml of sterile PBS.

    • Vortex the vehicle solution thoroughly to ensure the Tween 20 is completely dispersed.

  • Resuspension of this compound:

    • Add the desired volume of the 5% Tween 20/PBS vehicle to the vial containing the dried this compound lipid film. The final concentration will depend on the desired dose and injection volume. For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µl, the final concentration would be 2.5 mg/ml.

    • Vortex the vial vigorously for several minutes to ensure the this compound is completely resuspended, forming a homogenous suspension or emulsion. Sonication in a bath sonicator for short intervals can also aid in dispersion, but care should be taken to avoid overheating and degradation of the compound.

  • Administration:

    • The this compound formulation should be prepared fresh on the day of the experiment.[3]

    • Before administration, vortex the solution again to ensure homogeneity.

    • Administer the solution to the animal via the desired route (e.g., intraperitoneal or intravenous injection).

Visualizations

Experimental Workflow: In Vivo Study of N-Oleoyldopamine

G cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep_this compound Weigh N-Oleoyldopamine dissolve Dissolve in Ethanol/DMSO prep_this compound->dissolve evaporate Evaporate Solvent dissolve->evaporate resuspend Resuspend this compound in Vehicle evaporate->resuspend prep_vehicle Prepare Vehicle (e.g., 5% Tween 20 in PBS) prep_vehicle->resuspend vortex Vortex to Homogenize resuspend->vortex inject Administer this compound or Vehicle (e.g., i.p. or i.v.) vortex->inject acclimatize Acclimatize Animals weigh Weigh Animals & Calculate Dose acclimatize->weigh weigh->inject monitor Behavioral/Physiological Monitoring (e.g., Locomotor Activity, Temperature) inject->monitor collect Sample Collection (Blood, Tissue) inject->collect analyze Data Analysis monitor->analyze collect->analyze

Caption: Workflow for preparing and administering N-Oleoyldopamine for in vivo studies.

Signaling Pathways of N-Oleoyldopamine

G cluster_trvp1 TRPV1 Pathway cluster_gpr119 GPR119 Pathway cluster_dopamine Dopaminergic System This compound N-Oleoyldopamine (this compound) trvp1 TRPV1 Receptor This compound->trvp1 gpr119 GPR119 Receptor (Gαs-coupled) This compound->gpr119 d2 Dopamine D2 Receptors This compound->d2 Stimulation (direct or indirect) ca_influx Ca²⁺ Influx trvp1->ca_influx il10 ↑ IL-10 Production (via neuro-immune reflex) trvp1->il10 pkc PKC Activation ca_influx->pkc nociception Nociception ca_influx->nociception downstream Downstream Signaling (e.g., MAPK, NF-κB) pkc->downstream neuroinflammation Neuroinflammation downstream->neuroinflammation ac Adenylyl Cyclase gpr119->ac camp ↑ cAMP ac->camp pka PKA Activation camp->pka insulin ↑ Insulin Secretion pka->insulin glucose Improved Glucose Homeostasis insulin->glucose locomotor ↑ Locomotor Activity d2->locomotor

Caption: Simplified signaling pathways of N-Oleoyldopamine (this compound).

References

Application Notes and Protocols: N-Oleoyldopamine (OLDA) in Thermal Hyperalgesia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyldopamine (OLDA) is an endogenous lipid neuromodulator, recognized as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and thermal sensation.[1][2] This characteristic makes this compound a valuable pharmacological tool for inducing thermal hyperalgesia in preclinical models. These models are instrumental in the study of pain mechanisms and for the screening and characterization of novel analgesic compounds. This document provides detailed application notes and protocols for the use of this compound in rodent models of thermal hyperalgesia.

Mechanism of Action

This compound elicits a thermal hyperalgesic effect primarily through the activation of TRPV1 channels located on nociceptive sensory neurons.[1] TRPV1 is a non-selective cation channel that is also activated by heat, capsaicin, and protons.[3] The binding of this compound to TRPV1 leads to channel opening, resulting in an influx of cations, predominantly Ca2+ and Na+. This influx depolarizes the neuron, leading to the generation of action potentials that are transmitted to the central nervous system and perceived as pain.[4] In the context of thermal hyperalgesia, this compound sensitizes the neurons to thermal stimuli, thereby lowering the temperature threshold required to elicit a pain response. This effect can be blocked by the co-administration of a TRPV1 antagonist.[5]

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound to induce or modulate thermal hyperalgesia.

CompoundAnimal ModelAdministration RouteDoseEffect on Paw Withdrawal Latency (PWL)Reference
This compoundRatIntrathecal (i.t.)0.42 µgNo significant change from baseline[5]
Bradykinin (B550075) (BK)RatIntrathecal (i.t.)21.2 µgTransient decrease in PWL[5]
This compound + BKRatIntrathecal (i.t.)0.42 µg + 21.2 µgEnhanced and prolonged decrease in PWL compared to BK alone[5]
Treatment GroupAnimal ModelAdministration RoutePre-treatmentChallengeOutcome on Thermal HyperalgesiaReference
ControlRatIntrathecal (i.t.)VehicleBradykinin (21.2 µg) + this compound (0.42 µg)Significant decrease in Paw Withdrawal Latency (PWL)[5]
ExperimentalRatIntrathecal (i.t.)SB366791 (TRPV1 antagonist; 0.58 µg)Bradykinin (21.2 µg) + this compound (0.42 µg)Prevention of the decrease in PWL[5]

Experimental Protocols

Protocol 1: Carrageenan-Induced Thermal Hyperalgesia in Rats

This protocol describes the induction of inflammation and subsequent thermal hyperalgesia using carrageenan, a standard model for evaluating the efficacy of analgesic compounds.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Lambda-Carrageenan (2% w/v in sterile 0.9% saline)

  • Hargreaves apparatus or Hot Plate analgesia meter

  • Animal enclosures

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Acclimation: Acclimate the rats to the testing environment and apparatus for at least 2-3 days prior to the experiment to minimize stress-induced variability. This involves placing them in the testing enclosures on the glass surface of the Hargreaves apparatus or on the hot plate (at a neutral temperature) for 15-30 minutes each day.

  • Baseline Measurement: On the day of the experiment, measure the baseline paw withdrawal latency (PWL) to a thermal stimulus using either the Hargreaves test or the hot plate test.

    • Hargreaves Test: A radiant heat source is focused on the plantar surface of the hind paw. The latency to paw withdrawal is automatically recorded.

    • Hot Plate Test: The rat is placed on a surface maintained at a constant temperature (e.g., 55°C), and the time until a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Carrageenan Administration: Induce inflammation by injecting 100 µL of 2% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[6]

  • Post-Carrageenan Measurement: At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), re-measure the PWL of both the ipsilateral (injected) and contralateral (uninjected) paws. A significant decrease in PWL in the ipsilateral paw indicates the development of thermal hyperalgesia.

  • Drug Administration: Test compounds can be administered at a predetermined time before or after the carrageenan injection to evaluate their analgesic or anti-hyperalgesic effects.

Protocol 2: this compound-Enhanced Bradykinin-Induced Thermal Hyperalgesia

This protocol is designed to investigate the sensitizing effect of this compound on bradykinin-induced thermal hyperalgesia, providing a model to screen for compounds that interfere with this sensitization process.

Materials:

  • Male Wistar rats with intrathecal catheters

  • N-Oleoyldopamine (this compound)

  • Bradykinin (BK)

  • TRPV1 antagonist (e.g., SB366791)

  • Vehicle for drug dissolution (e.g., 10% DMSO in sterile saline)

  • Hargreaves apparatus

  • Animal enclosures

  • Microsyringes for intrathecal injection

Procedure:

  • Animal Preparation: Utilize rats previously implanted with intrathecal catheters for direct drug delivery to the spinal cord.

  • Acclimation and Baseline: Follow the acclimation and baseline measurement steps as described in Protocol 1.

  • Drug Preparation: Prepare fresh solutions of this compound, BK, and the TRPV1 antagonist in the appropriate vehicle on the day of the experiment. A common vehicle for this compound is a mix of ethanol, Tween 80, and saline. For intrathecal administration, ensure the final vehicle concentration is well-tolerated.

  • Drug Administration:

    • Control Group: Administer vehicle intrathecally.

    • This compound Group: Administer a low dose of this compound (e.g., 0.42 µg) intrathecally.[5]

    • BK Group: Administer bradykinin (e.g., 21.2 µg) intrathecally.[5]

    • This compound + BK Group: Co-administer this compound (0.42 µg) and bradykinin (21.2 µg) intrathecally.[5]

    • Antagonist Group: Pre-treat with a TRPV1 antagonist (e.g., SB366791, 0.58 µg) 15 minutes before the co-administration of this compound and bradykinin.[5]

  • Post-Injection Measurement: Measure the PWL at regular intervals (e.g., 30, 60, 90, 120, and 240 minutes) after the injections.

  • Data Analysis: Compare the PWL changes from baseline across the different treatment groups. A significant enhancement and prolongation of the BK-induced reduction in PWL by this compound, which is reversed by the TRPV1 antagonist, confirms the mechanism of action.

Mandatory Visualizations

OLDA_Signaling_Pathway cluster_0 Nociceptive Neuron This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 binds to Ca_Na_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Na_influx opens Depolarization Membrane Depolarization Ca_Na_influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal

Caption: Signaling pathway of this compound-induced nociception.

Experimental_Workflow Acclimation Animal Acclimation (2-3 days) Baseline Baseline PWL Measurement (Hargreaves or Hot Plate) Acclimation->Baseline Induction Induction of Hyperalgesia (e.g., Carrageenan or BK+this compound) Baseline->Induction Drug_Admin Test Compound Administration Induction->Drug_Admin Post_Treatment_PWL Post-Treatment PWL Measurement (Multiple Timepoints) Drug_Admin->Post_Treatment_PWL Data_Analysis Data Analysis and Comparison Post_Treatment_PWL->Data_Analysis

Caption: General experimental workflow for thermal hyperalgesia studies.

Application in Drug Development

The this compound-based thermal hyperalgesia models are highly relevant for the screening and development of novel analgesic drugs, particularly those targeting the TRPV1 pathway. By inducing a state of heightened thermal sensitivity that is mechanistically defined, these models offer a robust platform to:

  • Screen for TRPV1 antagonists: Compounds that reverse or prevent this compound-induced thermal hyperalgesia are potential TRPV1 antagonists.[7]

  • Evaluate the efficacy of non-TRPV1 targeted analgesics: These models can also be used to assess the effectiveness of compounds acting on other pain-related targets in a state of thermal hyperalgesia.

  • Study mechanisms of pain sensitization: The ability of this compound to enhance hyperalgesia induced by other inflammatory mediators like bradykinin provides a model to investigate the molecular mechanisms of nociceptor sensitization.

The use of a well-characterized endogenous agonist like this compound provides physiological relevance to these preclinical pain models, enhancing their predictive validity for clinical efficacy. The detailed protocols provided herein offer a standardized approach for researchers to implement these models in their drug discovery programs.

References

Application Notes and Protocols for N-Oleoyldopamine in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 16, 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid, structurally the amide conjugate of oleic acid and the neurotransmitter dopamine (B1211576).[1] First identified in the mammalian brain, this compound has garnered significant interest as a pharmacological tool for investigating sensory transduction, pain pathways, and neuroinflammation.[1][2][3] Its primary mechanism of action involves the potent and selective activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key ion channel in the detection of noxious stimuli.[1][4]

These application notes provide detailed protocols for the use of N-Oleoyldopamine in patch clamp electrophysiology experiments, quantitative data on its activity, and visual diagrams of its signaling pathways and experimental workflows to guide researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's biological effects are primarily mediated through its interaction with the TRPV1 receptor, a non-selective cation channel.[5] Activation of TRPV1 by this compound leads to an influx of cations, predominantly Ca²⁺ and Na⁺, causing membrane depolarization.[4] This can trigger a cascade of downstream events, including the generation of action potentials and the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP).[4] While this compound is a potent TRPV1 agonist, it shows weak affinity for cannabinoid CB1 receptors, making it a more selective tool for studying TRPV1 compared to other endocannabinoids like anandamide.[2][4] In midbrain dopaminergic neurons, this compound's effects are more complex, involving interactions with TRPV1, cannabinoid receptors, and dopamine transporters.[6]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for N-Oleoyldopamine, facilitating experimental design and data interpretation.

Table 1: Receptor and Channel Activity of N-Oleoyldopamine

ParameterValueSpecies / Cell TypeExperimental Method
EC₅₀ (Calcium Influx)36 nMHuman TRPV1-transfected HEK293 cellsCalcium Imaging
EC₅₀ (Whole-cell current)0.29 ± 0.08 µMMouse TRPV1-transfected HEK293 cellsPatch-Clamp Electrophysiology
Effective Concentration (mEPSC frequency increase)10 µMRat Spinal Cord Slices (Superficial Dorsal Horn Neurons)Patch-Clamp Electrophysiology
Ineffective Concentration (mEPSC frequency)0.2 µMRat Spinal Cord Slices (Superficial Dorsal Horn Neurons)Patch-Clamp Electrophysiology

Data compiled from multiple sources.[4][7]

Experimental Protocols

Stock Solution Preparation

Proper preparation and storage of this compound stock solutions are critical to prevent degradation and ensure experimental reproducibility.

  • Reagent: N-Oleoyldopamine (MW: 417.6 g/mol )

  • Solvent: 100% Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Weigh out 4.18 mg of N-Oleoyldopamine.

    • Dissolve in 1 mL of 100% DMSO to create a 10 mM stock solution.

    • Aliquot into small volumes (e.g., 20 µL) in microcentrifuge tubes.

    • Store at -80°C for up to 6 months.[8]

  • Note: On the day of the experiment, prepare fresh working solutions by diluting the stock in the appropriate artificial cerebrospinal fluid (aCSF) or external solution. Ensure the final DMSO concentration is minimal (typically ≤ 0.1%) to avoid off-target effects.

Protocol 1: Whole-Cell Patch Clamp Recording of this compound-Evoked Currents in Transfected HEK293 Cells

This protocol details the direct measurement of ion currents through TRPV1 channels activated by this compound in a heterologous expression system.

  • Materials:

    • HEK293 cells stably or transiently transfected with the TRPV1 gene.

    • External Solution (in mM): 130 NaCl, 0.2 EDTA, 3 HEPES (pH 7.2).[9]

    • Internal (pipette) Solution (in mM): 140 KCl, 5 MgCl₂, 10 HEPES, 1 EGTA (pH 7.2 with KOH).[4]

    • N-Oleoyldopamine working solutions.

    • Patch clamp setup with a perfusion system.

  • Procedure:

    • Cell Preparation: Plate TRPV1-expressing HEK293 cells at a low density on coverslips suitable for patch clamp recording 1-2 days prior to the experiment.[9]

    • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.[4]

    • Recording:

      • Mount the coverslip in the recording chamber and continuously perfuse with the external solution.

      • Establish a whole-cell patch clamp configuration on a selected cell.

      • Clamp the cell at a holding potential of -60 mV and record the baseline current until stable.[4]

    • This compound Application:

      • Switch the perfusion system to the external solution containing the desired concentration of this compound.

      • Record the inward current elicited by this compound.

      • To determine the current-voltage (I-V) relationship, apply voltage ramps or steps (e.g., from -100 mV to +100 mV).[4]

    • Washout: Switch the perfusion back to the control external solution to allow the current to return to baseline.

Protocol 2: Recording of Miniature Excitatory Postsynaptic Currents (mEPSCs) in Spinal Cord Slices

This protocol is designed to evaluate the effect of this compound on presynaptic neurotransmitter release by measuring changes in mEPSC frequency in spinal cord neurons.[7]

  • Materials:

    • Young rats (e.g., P14-P21).[1]

    • Slicing Solution (ice-cold, oxygenated with 95% O₂/5% CO₂): Composition can vary, but an NMDG-based or choline-based solution is often used to improve slice health.[8]

    • Recording aCSF (oxygenated with 95% O₂/5% CO₂): e.g., (in mM): 127 NaCl, 1.8 KCl, 1.2 KH₂PO₄, 2.4 CaCl₂, 1.3 MgSO₄, 26 NaHCO₃, and 25 D-glucose.[5]

    • Internal (pipette) Solution (in mM): 125 K-gluconate, 10 KCl, 2 MgCl₂, 0.2 EGTA, 10 HEPES, 1 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.2 with KOH).[5]

    • N-Oleoyldopamine working solutions.

    • Tetrodotoxin (TTX, 0.5-1 µM) to block action potentials.[8]

    • Bicuculline and strychnine (B123637) or Picrotoxin (100 µM) to block inhibitory currents.[1][8]

    • Vibrating microtome and patch clamp setup.

  • Procedure:

    • Spinal Cord Slice Preparation:

      • Anesthetize the animal and rapidly dissect the lumbar spinal cord in ice-cold, oxygenated slicing solution.[5]

      • Prepare transverse slices (300-400 µm thick) using a vibratome.[8]

      • Allow slices to recover in a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then at room temperature for at least 1 hour before recording.[5]

    • Electrophysiological Recording:

      • Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF containing TTX and inhibitory blockers.

      • Using DIC optics, obtain whole-cell patch clamp recordings from neurons in the superficial dorsal horn (laminae I-II).[1][5]

      • Clamp the neuron at a holding potential of -70 mV.[5][8]

    • Data Acquisition:

      • Record a stable baseline of mEPSC activity for at least 5-10 minutes.[8]

      • Bath-apply the desired concentration of this compound (e.g., 10 µM) and record for 10-15 minutes.[7][8]

      • Perform a washout by perfusing with control aCSF.

    • Data Analysis: Analyze changes in mEPSC frequency and amplitude. An increase in mEPSC frequency suggests a presynaptic site of action.[1]

Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for patch clamp experiments.

OLDA_Signaling_Pathway This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Channel This compound->TRPV1 Activation Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Downstream Downstream Effects (e.g., Action Potential, Neuropeptide Release) Depolarization->Downstream

Caption: this compound-mediated activation of the TRPV1 signaling cascade.

Patch_Clamp_Workflow Start Start Prep Cell/Slice Preparation Start->Prep Setup Establish Whole-Cell Configuration Prep->Setup Baseline Record Stable Baseline (5-10 min) Setup->Baseline Application Bath Apply this compound (10-15 min) Baseline->Application Washout Washout with Control Solution Application->Washout Analysis Data Analysis (Frequency, Amplitude, etc.) Washout->Analysis End End Analysis->End

References

Application Notes and Protocols for Calcium Imaging with N-Oleoyldopamine in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Oleoyldopamine (OLDA) is an endogenous lipid signaling molecule, structurally related to capsaicin (B1668287) and the endocannabinoid anandamide. It is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] Activation of TRPV1 by this compound leads to an influx of cations, most notably calcium (Ca²⁺), which plays a crucial role in nociception, thermosensation, and neurogenic inflammation.[3] This makes this compound a valuable pharmacological tool for investigating TRPV1 function and associated signaling pathways in primary neurons. These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments with primary neurons, summarize key quantitative data, and illustrate the underlying signaling mechanisms.

Mechanism of Action

This compound binds to and activates the TRPV1 receptor, causing the channel to open and allowing the influx of cations, primarily Ca²⁺ and sodium (Na⁺), down their electrochemical gradients.[3] This influx of positive ions leads to depolarization of the neuronal membrane, which can trigger action potentials and downstream signaling events. The specificity of this compound's action is confirmed by the blockade of its effects by TRPV1 antagonists.[1]

Data Presentation

The following tables summarize key quantitative data for N-Oleoyldopamine from published literature.

Table 1: In Vitro Efficacy of N-Oleoyldopamine

ParameterValueSpecies/Cell TypeExperimental MethodReference
EC₅₀ (Calcium Influx)36 nMHuman TRPV1-transfected HEK293 cellsCalcium Imaging[4]
Effective Concentration (mEPSC frequency increase)10 µMRat Superficial Dorsal Horn NeuronsPatch-Clamp Recordings[1]
Sensitized Effective Concentration (mEPSC frequency increase)0.2 µM (with PKC activation)Rat Superficial Dorsal Horn NeuronsPatch-Clamp Recordings[1]

Table 2: Reagent Preparation and Storage

ReagentStock ConcentrationSolventStorage ConditionsStability of Stock Solution
N-Oleoyldopamine (this compound)10 mM100% DMSO-80°C, protected from lightUp to 6 months
Fluo-4 AM1-5 mMAnhydrous DMSO-20°C, desiccated, protected from lightPrepare fresh; if stored, use within one week
Pluronic® F-12720% (w/v)Anhydrous DMSO4°CStable for several months

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated TRPV1 Activation

The primary signaling pathway initiated by this compound involves the direct activation of the TRPV1 channel. The subsequent influx of calcium can trigger a cascade of downstream events. Protein Kinase C (PKC) can sensitize the TRPV1 channel, enhancing its response to agonists like this compound.[1] Downstream of calcium influx, the calcium-dependent phosphatase calcineurin can be activated, which may play a role in the desensitization of the TRPV1 channel and modulation of other voltage-gated calcium channels.[3][4][5]

OLDA_Signaling_Pathway This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Channel This compound->TRPV1 Binds and Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Channel Depolarization Membrane Depolarization Ca_Influx->Depolarization Calcineurin Calcineurin Ca_Influx->Calcineurin Activates Action_Potential Action Potential Generation Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (e.g., CGRP, Substance P) Action_Potential->Neuropeptide_Release Triggers PKC Protein Kinase C (PKC) PKC->TRPV1 Sensitizes (Phosphorylates) Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin) Inflammatory_Mediators->PKC Activates VGCC_Modulation Modulation of Voltage- Gated Ca²⁺ Channels Calcineurin->VGCC_Modulation Desensitization TRPV1 Desensitization Calcineurin->Desensitization Experimental_Workflow Start Start: Culture Primary Neurons (e.g., DRG, Cortical) Loading Load cells with a calcium indicator dye (e.g., Fluo-4 AM) Start->Loading Wash Wash cells to remove excess dye Loading->Wash Baseline Record baseline fluorescence Wash->Baseline Application Apply N-Oleoyldopamine (this compound) at desired concentrations Baseline->Application Control Control Experiment: Pre-incubate with a TRPV1 antagonist Baseline->Control Recording Record fluorescence changes over time Application->Recording Control->Application Analysis Data Analysis: Calculate change in intracellular [Ca²⁺] (ΔF/F₀) Recording->Analysis End End Analysis->End

References

N-Oleoyldopamine (OLDA) in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Oleoyldopamine (OLDA), an endogenous bioactive lipid, in rodent research. This document details dosages, administration routes, and experimental protocols for investigating the diverse physiological and behavioral effects of this compound.

Introduction

N-Oleoyldopamine is a naturally occurring amide formed from the condensation of oleic acid and dopamine (B1211576). It is recognized as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and also interacts with the dopaminergic system and G protein-coupled receptor 119 (GPR119).[1] Found in the mammalian brain, this compound can cross the blood-brain barrier, making it a molecule of significant interest for therapeutic development in areas such as pain, inflammation, and neurodegenerative diseases.[1]

Data Presentation: Quantitative Dosages and Effects

The following tables summarize quantitative data from various rodent studies investigating the effects of this compound administration.

Table 1: N-Oleoyldopamine Dosage and Effects in Rats

Administration RouteSpecies/StrainDosage RangeVehicleObserved EffectsReference
Intraperitoneal (i.p.)Wistar5-20 mg/kg5% Tween 20 in sterile PBSIncreased locomotor activity (bell-shaped dose-response, maximal at 10 mg/kg).[1][2][1][2]
Intraperitoneal (i.p.)WistarNot SpecifiedNot SpecifiedMild hypothermia.[1][3]
Intraplantar (i.pl.)Sprague-Dawley50 µL of solutionEthanol (B145695), Tween 80, and salineInduced thermal hyperalgesia.[4][4]

Table 2: N-Oleoyldopamine Dosage and Effects in Mice

Administration RouteSpecies/StrainDosage RangeVehicleObserved EffectsReference
Intravenous (i.v.)C57BL/65 or 10 mg/kg5% Tween 20 in PBSAnti-inflammatory response in endotoxemic and septic mice, reduced lung injury, and improved sepsis scores.[5][5]
Intraplantar (i.pl.)Swiss Webster50 nmol in 20-50 µLSaline with ethanol and Tween 80Induced thermal hyperalgesia.
Oral GavageC57bl/6100 mg/kgNot SpecifiedIncreased GIP levels and improved glucose tolerance.

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Rats (Open Field Test)

This protocol is adapted from studies investigating the impact of this compound on spontaneous motor activity.[1]

1. Materials:

  • N-Oleoyldopamine (this compound)

  • Vehicle solution (e.g., 5% Tween 20 in sterile PBS)

  • Male Wistar rats (250-300g)

  • Open field activity chambers (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system

  • Syringes and needles (23-25 gauge) for i.p. injection

2. This compound Preparation:

  • For a 10 mg/kg dose in a 250g rat (2.5 mg), prepare a stock solution of this compound. This compound is soluble in ethanol, DMSO, and DMF.

  • A suggested vehicle for in vivo administration involves dissolving the this compound stock in a solution of 5% Tween 20 in sterile phosphate-buffered saline (PBS).

  • If the stock is in ethanol, evaporate the ethanol from the stock solution before diluting with the Tween 20/PBS mixture.

  • Vortex the final solution thoroughly to ensure a homogenous suspension.

3. Animal Handling and Dosing:

  • Acclimatize rats to the experimental room for at least 1 hour before testing.

  • Weigh each rat to determine the precise injection volume.

  • Administer this compound (5-20 mg/kg) or vehicle via intraperitoneal injection into the lower right quadrant of the abdomen to avoid the cecum and bladder.[1]

4. Locomotor Activity Measurement:

  • Immediately after injection, place the rat in the center of the open field activity chamber.[1]

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 2 hours using an automated tracking system.[1][2]

5. Data Analysis:

  • Analyze the total distance traveled and other relevant parameters (e.g., time spent in the center vs. periphery).

  • Compare the results between vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of Thermal Nociception in Mice (Hargreaves Test)

This protocol is designed to assess thermal hyperalgesia induced by this compound.[4]

1. Materials:

  • N-Oleoyldopamine (this compound)

  • Vehicle solution (e.g., saline containing a small percentage of ethanol and Tween 80)

  • Adult male mice (e.g., Swiss Webster)

  • Plantar test apparatus (Hargreaves apparatus)

  • Syringes and needles for intraplantar injection

2. This compound Preparation:

  • Dissolve this compound in the vehicle to the desired concentration (e.g., to deliver 50 nmol in a 20-50 µL injection volume).

3. Animal Handling and Baseline Measurement:

  • Acclimatize mice to the testing apparatus by placing them in the plexiglass chambers on the glass floor for at least 15-30 minutes before testing.

  • A radiant heat source is focused onto the plantar surface of the hind paw.

  • Measure the baseline paw withdrawal latency. A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.

  • Take at least three baseline readings per paw with at least 5 minutes between each measurement.

4. This compound Administration:

  • Inject this compound or vehicle intraplantarly into the plantar surface of one hind paw.

5. Post-Injection Measurement:

  • Measure the paw withdrawal latency at various time points after the injection (e.g., 15, 30, 60, 90, and 120 minutes).

6. Data Analysis:

  • A significant decrease in paw withdrawal latency compared to baseline or vehicle-injected controls indicates thermal hyperalgesia.

  • Compare the withdrawal latencies between groups at each time point using appropriate statistical analysis.

Signaling Pathways and Experimental Workflows

OLDA_Signaling_Pathways cluster_TRPV1 TRPV1 Pathway cluster_Dopaminergic Dopaminergic System cluster_GPR119 GPR119 Pathway This compound This compound TRPV1 TRPV1 This compound->TRPV1 D2_Receptor D2 Receptor This compound->D2_Receptor GPR119 GPR119 This compound->GPR119 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Activates Depolarization Depolarization Ca_Influx->Depolarization Nociception Nociception Depolarization->Nociception Leads to Locomotor_Activity Increased Locomotor Activity D2_Receptor->Locomotor_Activity Stimulates Adenylyl_Cyclase Adenylyl Cyclase GPR119->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates Glucose_Homeostasis Glucose_Homeostasis PKA->Glucose_Homeostasis Modulates

Experimental_Workflow_Locomotor_Activity Start Start Acclimatize Acclimatize Rats to Testing Room Start->Acclimatize Prepare_this compound Prepare this compound and Vehicle Solutions Acclimatize->Prepare_this compound Administer Administer this compound/Vehicle (i.p.) Prepare_this compound->Administer Place_in_Arena Place Rat in Open Field Arena Administer->Place_in_Arena Record_Activity Record Locomotor Activity (2 hours) Place_in_Arena->Record_Activity Analyze_Data Analyze Data (Distance, Time in Zones) Record_Activity->Analyze_Data End End Analyze_Data->End

Experimental_Workflow_Hargreaves_Test Start Start Acclimatize Acclimatize Mice to Hargreaves Apparatus Start->Acclimatize Baseline Measure Baseline Paw Withdrawal Latency Acclimatize->Baseline Administer Administer this compound/Vehicle (Intraplantar) Baseline->Administer Measure_Latency Measure Paw Withdrawal Latency at Time Points Administer->Measure_Latency Analyze_Data Analyze Data (Change in Latency) Measure_Latency->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Studying the 5-Lipoxygenase Inhibitory Effects of N-Oleoyldopamine (OLDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyldopamine (OLDA) is an endogenous lipid mediator, structurally an amide of oleic acid and the neurotransmitter dopamine. It is recognized as a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel.[1] Beyond its effects on TRPV1, this compound has demonstrated significant inhibitory activity against 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[2] Leukotrienes are potent pro-inflammatory lipid mediators derived from the arachidonic acid cascade, implicated in a variety of inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular diseases. The inhibition of 5-LO by this compound presents a promising avenue for therapeutic intervention in these conditions.

These application notes provide a comprehensive guide for researchers to investigate the inhibitory effects of this compound on the 5-lipoxygenase pathway. Detailed protocols for cell-free and cell-based assays, quantification of downstream metabolites, and assessment of cellular viability are presented.

Data Presentation

The inhibitory potency of N-oleoyldopamine (this compound) against 5-lipoxygenase is summarized in the table below. For comparative purposes, inhibitory data for other related enzymes should be determined to build a selectivity profile.

CompoundTarget EnzymeAssay SystemIC50 ValueReference
N-Oleoyldopamine (this compound) 5-Lipoxygenase (5-LO)Rat Basophilic Leukemia-1 (RBL-1) cells7.5 nM [2]
N-Oleoyldopamine (this compound)12-Lipoxygenase (12-LO)Data Not AvailableN/A
N-Oleoyldopamine (this compound)15-Lipoxygenase (15-LO)Data Not AvailableN/A

Signaling Pathway and Experimental Workflow

To visually represent the 5-lipoxygenase signaling pathway and the experimental workflow for assessing this compound's inhibitory effects, the following diagrams have been generated using the DOT language.

5-Lipoxygenase Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid Releases 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO Substrate 5-HPETE 5-Hydroperoxyeicosatetraenoic acid (5-HPETE) 5-LO->5-HPETE Catalyzes FLAP 5-LO Activating Protein (FLAP) FLAP->5-LO Activates LTA4 Leukotriene A4 (LTA4) 5-HPETE->LTA4 Converts to LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Produces LTC4_Synthase LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Produces LTA4->LTA4_Hydrolase Substrate LTA4->LTC4_Synthase Substrate Inflammation Inflammation LTB4->Inflammation Pro-inflammatory Effects LTC4->Inflammation Pro-inflammatory Effects This compound This compound This compound->5-LO Inhibits

Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Experimental Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Prep_this compound Prepare this compound Stock (e.g., in DMSO) Cell_Free_Assay Cell-Free 5-LO Inhibition Assay Prep_this compound->Cell_Free_Assay Cell_Based_Assay Cell-Based 5-LO Inhibition Assay Prep_this compound->Cell_Based_Assay Prep_Cells Culture Cells (e.g., RBL-1) Prep_Cells->Cell_Based_Assay Prep_Enzyme Purify 5-LO Enzyme (for cell-free assay) Prep_Enzyme->Cell_Free_Assay Quantify_LTB4 Quantify Leukotriene B4 (ELISA) Cell_Free_Assay->Quantify_LTB4 Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Based_Assay->Viability_Assay Cell_Based_Assay->Quantify_LTB4 Assess_Cytotoxicity Assess Cytotoxicity Viability_Assay->Assess_Cytotoxicity Calculate_IC50 Calculate IC50 Quantify_LTB4->Calculate_IC50

Caption: Workflow for studying this compound's effects on 5-LO inhibition.

Experimental Protocols

Preparation of N-Oleoyldopamine (this compound) Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in subsequent assays.

Materials:

  • N-Oleoyldopamine (this compound) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the tube thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: Due to its lipophilic nature, this compound is soluble in organic solvents like DMSO and ethanol.[3] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell-Free 5-Lipoxygenase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on purified 5-LO enzyme activity.

Materials:

  • Purified 5-lipoxygenase enzyme (e.g., from potato or recombinant human)

  • This compound stock solution

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM EDTA)

  • DMSO (vehicle control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.

  • In a 96-well microplate, add the following to each well:

    • Test wells: this compound dilution

    • Control wells: Assay buffer with the same final concentration of DMSO as the test wells

    • Blank wells: Assay buffer

  • Add the purified 5-LO enzyme solution to all wells except the blank wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

  • Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The formation of conjugated dienes during the lipoxygenase reaction results in an increase in absorbance at this wavelength.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Determine the percent inhibition for each this compound concentration relative to the control wells.

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cell-Based 5-Lipoxygenase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on 5-LO activity within a cellular context, which accounts for cell permeability and other cellular factors.

Materials:

  • Rat Basophilic Leukemia (RBL-1) cells (or other suitable cell line expressing 5-LO, such as human neutrophils)

  • Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • Calcium ionophore (e.g., A23187) for cell stimulation

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Leukotriene B4 (LTB4) ELISA kit

Procedure:

  • Seed RBL-1 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The following day, wash the cells with PBS.

  • Prepare serial dilutions of this compound in serum-free cell culture medium. The final DMSO concentration should be non-toxic to the cells.

  • Add the this compound dilutions or vehicle control (medium with DMSO) to the respective wells and pre-incubate for 30-60 minutes at 37°C.

  • Stimulate the cells by adding calcium ionophore A23187 to induce the 5-LO pathway and leukotriene production.

  • Incubate the plate for an appropriate time (e.g., 15-30 minutes) at 37°C.

  • Terminate the reaction by placing the plate on ice.

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant for the quantification of LTB4.

  • Measure the concentration of LTB4 in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.[2][4][5][6][7]

  • Calculate the percent inhibition of LTB4 production for each this compound concentration compared to the vehicle-treated control.

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Quantification of Leukotriene B4 (LTB4) by ELISA

Objective: To measure the concentration of LTB4, a downstream product of the 5-LO pathway, in cell culture supernatants.

Procedure: Follow the protocol provided with the commercially available LTB4 ELISA kit. A general procedure is outlined below:

  • Prepare LTB4 standards and samples (cell culture supernatants) as described in the kit manual.

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Add the enzyme-conjugated secondary antibody.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of LTB4 in the sample.

  • Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of LTB4 in the samples by interpolating their absorbance values on the standard curve.

Cell Viability Assay

Objective: To assess the potential cytotoxicity of this compound at the concentrations used in the cell-based assay.

Materials:

  • RBL-1 cells

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RBL-1 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the same concentrations of this compound and vehicle control as used in the cell-based 5-LO inhibition assay.

  • Incubate for the same duration as the cell-based assay.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

Note on Lipophilic Compounds: For lipophilic compounds like this compound, it is crucial to ensure proper dispersion in the culture medium. The use of a solubilizing agent like polysorbate 20 might be considered, with appropriate vehicle controls.[9]

References

OLDA: A Potent Endogenous Agonist for Investigating TRPV1 Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyldopamine (OLDA) is an endogenous lipid signaling molecule that has emerged as a valuable pharmacological tool for studying the function of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Structurally similar to capsaicin (B1668287), the pungent component of chili peppers, this compound is a potent and selective agonist of TRPV1.[2] This channel is a non-selective cation channel predominantly expressed in primary sensory neurons and is a key integrator of noxious stimuli, including heat, protons, and various chemical irritants.[3][4] The activation of TRPV1 is central to the sensations of pain and heat, making it a critical target for the development of novel analgesics and therapies for a variety of conditions.[5][6] this compound's high potency and selectivity for TRPV1, with very low affinity for cannabinoid receptors, make it a more specific tool for probing TRPV1 function compared to other endogenous compounds like anandamide.[1][2]

These application notes provide a comprehensive overview of this compound's utility in TRPV1 research, including its mechanism of action, quantitative pharmacological data, and detailed protocols for key in vitro and in vivo experimental paradigms.

Mechanism of Action

This compound activates the TRPV1 channel by binding to the vanilloid-binding pocket, the same site that binds capsaicin.[7][8] This binding event triggers a conformational change in the channel, leading to its opening and a subsequent influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺).[1][9] The influx of these ions depolarizes the neuronal membrane, which can initiate an action potential and the transmission of a pain signal.[10]

The downstream consequences of TRPV1 activation by this compound are multifaceted and include:

  • Nociceptive Signaling: The primary and most studied effect is the stimulation of nociceptive pathways, leading to the sensation of pain.[3][11]

  • Neuropeptide Release: Activation of TRPV1 in sensory nerve endings triggers the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP).[1][2]

  • Synaptic Transmission Modulation: this compound can modulate synaptic transmission in the spinal cord, particularly under conditions of inflammation where TRPV1 receptors are sensitized.[3][11]

  • Cardioprotective Effects: Studies have shown that this compound can protect the heart from ischemia-reperfusion injury through a TRPV1-dependent mechanism involving the release of CGRP and Substance P.[2]

  • Immunomodulation: Recent research suggests that this compound has anti-inflammatory effects and can modulate the immune response through TRPV1-dependent mechanisms in the central nervous system.[12]

The specificity of this compound's action on TRPV1 is consistently demonstrated by the blockade of its effects by selective TRPV1 antagonists.[3][11]

Data Presentation

The following table summarizes the quantitative pharmacological data for this compound's activity at the TRPV1 channel from various experimental systems.

ParameterValueSpecies/Cell TypeExperimental MethodReference
EC₅₀ (Calcium Influx) 36 nMHuman TRPV1-transfected HEK293 cellsCalcium Imaging[1]
EC₅₀ (Whole-cell current) 0.29 ± 0.08 µMMouse TRPV1-transfected HEK293 cellsPatch-Clamp Electrophysiology[1][7]
EC₅₀ (⁴⁵Ca²⁺ Accumulation) 1.8 µMRat TRPV1-expressing HT1080 cellsRadiometric Assay[13]
Concentration for mEPSC frequency increase 10 µMMouse Superficial Dorsal Horn NeuronsPatch-Clamp Electrophysiology[3][11]
Concentration for Thermal Hyperalgesia (in vivo) 5 nmol (intraplantar)RatBehavioral Assay (Hargreaves Test)[13]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound to study TRPV1 function are provided below.

In Vitro Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound application in cells expressing TRPV1.

Materials:

  • TRPV1-expressing cells (e.g., HEK293-TRPV1, F-11 cells, or primary dorsal root ganglion neurons)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound stock solution (in DMSO or ethanol)

  • TRPV1 antagonist (e.g., capsazepine, SB366791) for control experiments

  • Fluorescence microscope with an appropriate filter set and a camera for image acquisition

Procedure:

  • Cell Preparation: Plate TRPV1-expressing cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature.

  • Imaging:

    • Mount the dish or coverslip onto the microscope stage.

    • Acquire a baseline fluorescence signal for 1-2 minutes.

    • Apply this compound at the desired concentration by perfusing the chamber or by gentle pipetting.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm.

    • At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal for calibration purposes.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence relative to the baseline (ΔF/F₀ for single-wavelength dyes).

    • Plot the change in calcium signal over time.

    • To determine the EC₅₀, perform a dose-response curve with varying concentrations of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the ion currents flowing through the TRPV1 channel in response to this compound application.

Materials:

  • TRPV1-expressing cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)

  • Internal (intracellular) solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA; pH 7.2)

  • This compound stock solution

  • Perfusion system

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Preparation: Place a coverslip with adherent TRPV1-expressing cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Baseline Recording: Clamp the cell at a holding potential of -60 mV and record the baseline current for several minutes until it is stable.

  • This compound Application: Switch the perfusion system to the external solution containing the desired concentration of this compound.

  • Recording of this compound-Evoked Currents: Record the inward current elicited by this compound. To determine the current-voltage (I-V) relationship, apply voltage ramps or steps (e.g., from -100 mV to +100 mV).

  • Data Analysis:

    • Measure the peak amplitude of the this compound-evoked current.

    • Construct an I-V curve by plotting the current amplitude against the applied voltage.

    • Generate a dose-response curve to calculate the EC₅₀ for this compound.

In Vivo Behavioral Assay: Thermal Hyperalgesia

This protocol assesses the pain-sensitizing effects of this compound by measuring the withdrawal latency to a thermal stimulus in rodents.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Plantar test apparatus (Hargreaves' test)

  • This compound solution for injection (e.g., dissolved in a vehicle of DMSO, Tween 80, and saline)

  • Syringes for intraplantar injection

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment and apparatus for at least 30 minutes before the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal latency (PWL) to a radiant heat source directed at the plantar surface of the hind paw. The heat source should be adjusted to elicit a baseline latency of approximately 10-12 seconds. Take at least two baseline readings per paw.

  • This compound Administration: Inject a specific dose of this compound (e.g., 5 nmol in 50 µl) intraplantarly into one hind paw. Inject the vehicle solution into the contralateral paw as a control.

  • Post-Injection Measurements: Measure the PWL of both paws at various time points after the injection (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis:

    • Calculate the mean PWL at each time point for both the this compound-treated and vehicle-treated paws.

    • A decrease in PWL indicates thermal hyperalgesia.

    • Compare the PWL of the this compound-treated paw to its baseline and to the vehicle-treated paw using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

OLDA_TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Binds & Activates Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens Na_ion Na⁺ Influx TRPV1->Na_ion Opens Depolarization Membrane Depolarization Ca_ion->Depolarization Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_ion->Neuropeptide_Release Triggers Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain Signal\nTransmission Pain Signal Transmission Action_Potential->Pain Signal\nTransmission

Caption: this compound activates TRPV1, leading to downstream signaling events.

Calcium_Imaging_Workflow start Start cell_prep Plate TRPV1-expressing cells start->cell_prep dye_loading Load cells with Calcium-sensitive dye (e.g., Fura-2 AM) cell_prep->dye_loading wash Wash to remove excess dye dye_loading->wash baseline Record baseline fluorescence wash->baseline olda_app Apply this compound baseline->olda_app record Record fluorescence changes olda_app->record analysis Analyze data (ΔF/F₀ or Ratio) record->analysis end End analysis->end

Caption: Workflow for assessing TRPV1 activation using calcium imaging.

Patch_Clamp_Workflow start Start cell_prep Prepare TRPV1-expressing cells start->cell_prep giga_seal Form Giga-seal on a single cell cell_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record baseline current at -60 mV whole_cell->baseline olda_app Apply this compound via perfusion baseline->olda_app record Record this compound-evoked inward current olda_app->record iv_curve Apply voltage ramp for I-V curve record->iv_curve analysis Analyze current amplitude and I-V relationship iv_curve->analysis end End analysis->end

Caption: Workflow for electrophysiological characterization of TRPV1 currents.

Conclusion

N-oleoyldopamine is a powerful and selective tool for elucidating the complex roles of the TRPV1 channel.[1] Its utility spans from in vitro molecular studies to in vivo behavioral experiments. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their investigations of TRPV1 function in health and disease, and to explore its potential as a therapeutic target.

References

In Vitro Assays for N-Oleoyldopamine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyldopamine (OLDA) is an endogenous lipid signaling molecule that has garnered significant interest due to its diverse biological activities. As a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and G protein-coupled receptor 119 (GPR119), this compound is implicated in a range of physiological processes, including nociception, inflammation, and glucose homeostasis.[1][2][3] This document provides detailed application notes and protocols for a variety of in vitro assays to characterize the activity of this compound, aiding researchers in the exploration of its therapeutic potential.

Data Presentation: Quantitative Activity of N-Oleoyldopamine

The following tables summarize the quantitative data for this compound's activity at its primary molecular targets.

Parameter Value Species/Cell Type Experimental Method Reference
TRPV1 Receptor
EC₅₀ (Calcium Influx)36 nMHuman TRPV1-transfected HEK293 cellsCalcium Imaging[1][4]
EC₅₀ (Whole-cell current)0.29 ± 0.08 µMMouse TRPV1-transfected HEK293 cellsPatch-Clamp Electrophysiology[1]
Ki (Receptor Binding)36 nMHumanCompetitive Receptor Binding Assay[5]
GPR119
EC₅₀ (cAMP Accumulation)~4.4 µMHumancAMP Accumulation Assay[5]
Cannabinoid Receptor 1 (CB1)
Ki (Receptor Binding)1.6 µMRatCompetitive Receptor Binding Assay[5]
5-Lipoxygenase (5-LOX)
IC₅₀ (Inhibition)7.5 nMRatEnzyme Inhibition Assay[5]

Signaling Pathways and Experimental Workflows

N-Oleoyldopamine Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by this compound binding to its key receptors, TRPV1 and GPR119.

OLDA_TRPV1_Signaling This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Channel This compound->TRPV1 activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Downstream Downstream Cellular Responses Depolarization->Downstream Neuropeptide Neuropeptide Release (e.g., CGRP, Substance P) Downstream->Neuropeptide

Caption: this compound-mediated activation of the TRPV1 signaling pathway.[1][6]

OLDA_GPR119_Signaling This compound N-Oleoyldopamine (this compound) GPR119 GPR119 This compound->GPR119 binds to Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase (AC) Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response phosphorylates targets leading to

Caption: GPR119 signaling cascade initiated by this compound.[5][6]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is essential to determine the cytotoxic concentration range of this compound in your specific cell system before conducting functional experiments.[5]

Materials:

  • Cells of interest

  • 96-well plate

  • N-Oleoyldopamine (this compound)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[5]

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[5]

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]

  • Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Incubate the plate for 15 minutes to 4 hours with shaking to ensure complete solubilization.[5]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add this compound (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (1.5-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570-590 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Calcium Influx Assay

This protocol is used to measure the activation of TRPV1 by this compound.[5]

Materials:

  • Cells expressing the receptor of interest (e.g., TRPV1)

  • 96-well or 384-well black, clear-bottom plate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2 mM CaCl₂)

  • N-Oleoyldopamine (this compound)

  • Positive control agonist (e.g., Capsaicin for TRPV1)

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed cells in the microplate and culture until they form a confluent monolayer.[5]

  • Prepare the calcium dye loading solution according to the manufacturer's instructions.

  • Remove the culture medium and add the dye loading solution to each well.

  • Incubate the plate for at least 2 hours at 37°C to allow for dye loading.[5]

  • During incubation, prepare serial dilutions of this compound and the positive control agonist in the assay buffer.

  • After incubation, wash the cells with the assay buffer if required by the dye manufacturer.

  • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity over time.

  • Establish a stable baseline fluorescence reading for each well.

  • Inject the this compound or control solutions into the wells and continue to record the fluorescence signal to measure the change in intracellular calcium concentration.

Calcium_Influx_Workflow A Seed Cells in Microplate B Load with Calcium Dye A->B C Wash Cells (optional) B->C D Acquire Baseline Fluorescence C->D E Inject this compound/ Control D->E F Record Fluorescence Signal E->F G Analyze Data (e.g., EC₅₀) F->G

Caption: General workflow for the calcium influx assay.

cAMP Accumulation Assay

This protocol is used to measure the activation of Gs-coupled receptors like GPR119 by this compound.[2][3]

Materials:

  • HEK293 cells transfected with the GPR119 receptor[2]

  • Assay buffer

  • N-Oleoyldopamine (this compound)

  • Positive control agonist (e.g., AR231453 for GPR119)[7]

  • Phosphodiesterase inhibitor (e.g., IBMX)[8]

  • cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based)

Procedure:

  • Seed GPR119-transfected HEK293 cells into a 96-well plate and allow them to attach.[2]

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[8]

  • Add varying concentrations of this compound or a positive control agonist to the wells.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.[9]

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP levels using the chosen detection method (e.g., ELISA, HTRF).

  • Generate a dose-response curve to determine the EC₅₀ of this compound.

cAMP_Assay_Workflow A Seed GPR119- transfected Cells B Pre-treat with PDE Inhibitor A->B C Add this compound/ Control B->C D Incubate C->D E Lyse Cells D->E F Measure cAMP Levels E->F G Data Analysis (EC₅₀) F->G

Caption: Workflow for the cAMP accumulation assay.

Competitive Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for a specific receptor.[5]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand with known affinity for the target receptor

  • N-Oleoyldopamine (this compound)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In each well of the filter plate, add the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.[5]

  • Incubate the plate to allow the binding to reach equilibrium.

  • Wash the filter plate to remove unbound ligands.

  • Add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • The amount of radioactivity is inversely proportional to the binding of this compound.

  • Calculate the Ki value from the IC₅₀ value obtained from the competition curve.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay evaluates the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated macrophages.[10][11]

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)[11]

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • N-Oleoyldopamine (this compound)

  • Griess Reagent

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[11]

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.[11]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[11]

  • After incubation, collect 100 µL of the cell culture supernatant.[10]

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[10]

  • Measure the absorbance at 540 nm using a microplate reader.[10]

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[10]

Troubleshooting and Optimization

  • Solubility Issues: this compound is a lipophilic molecule. Ensure it is properly dissolved in a suitable solvent (e.g., DMSO, ethanol) and that the final solvent concentration in your assay is low (typically <0.5%) and consistent across all wells.[5]

  • Off-Target Effects: At higher concentrations (micromolar range), this compound may exhibit off-target effects at receptors such as CB1. Consider using concentrations in the nanomolar range for selective TRPV1 activation.[5]

  • Cell Line Variability: Expression levels of target receptors can vary between cell lines. It is recommended to verify the expression of TRPV1 or GPR119 in your chosen cell line using techniques like qPCR or Western blotting.[5]

  • Compound Stability: While relatively stable, prolonged storage or repeated freeze-thaw cycles of this compound may affect its integrity. It is advisable to use freshly prepared solutions.[5]

References

N-Oleoyldopamine: A Tool for Inducing Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid, identified as a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Structurally, it is an amide formed from the condensation of oleic acid and dopamine.[3] Found in the mammalian brain, this compound is implicated in a variety of physiological processes, including nociception, neuroinflammation, and cardiovascular regulation.[1][4] Its ability to activate TRPV1 channels on sensory neurons triggers the release of neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), key mediators of neurogenic inflammation.[1][5] This makes this compound a valuable pharmacological tool for studying the mechanisms of neurogenic inflammation and for the development of novel therapeutics targeting this pathway.

These application notes provide detailed protocols for the use of N-Oleoyldopamine in both in vitro and in vivo models to induce and study neurogenic inflammation, along with quantitative data and visualizations of the underlying signaling pathways.

Data Presentation

The following tables summarize quantitative data from various studies utilizing N-Oleoyldopamine to induce effects related to neurogenic inflammation.

Table 1: Effective Concentrations of N-Oleoyldopamine in In Vitro and Ex Vivo Preparations

Assay/ModelSpecies/Cell LineThis compound ConcentrationObserved EffectReference
Calcium InfluxHEK293 cells expressing VR1EC50 = 36 nMInduction of calcium influx[6]
Neuropeptide Release (SP & CGRP)Isolated Mouse Heart (Langendorff)2 x 10⁻⁹ MIncreased release of Substance P and CGRP[1]
Miniature Excitatory Postsynaptic Currents (mEPSCs)Rat Spinal Cord Slices10 µMIncreased frequency of mEPSCs[7]
Miniature Excitatory Postsynaptic Currents (mEPSCs) with PKC activationRat Spinal Cord Slices0.2 µMIncreased frequency of mEPSCs following PKC activation[7]

Table 2: In Vivo Dosages and Administration of N-Oleoyldopamine

Animal ModelAdministration RouteThis compound Dose/ConcentrationKey FindingReference
RatIntraplantar (i.pl.)50 nmolEvoked paw lifting/licking[2]
RatIntrathecal (i.t.)1 ng/kg, dailyChronic activation of TRPV1 positive afferent renal nerves[8]
Rat (Wistar)Intraperitoneal (i.p.)10 mg/kgIncreased locomotor activity[3]
MouseIntravenous (i.v.)10 mg/kgUsed for pharmacokinetic studies[9]

Table 3: Antagonists and Inhibitors Used in N-Oleoyldopamine Studies

Antagonist/InhibitorTargetConcentration/DoseExperimental ModelReference
Iodo-resiniferatoxin (I-RTX)TRPV1 Antagonist10 nMHEK cells[6]
Iodo-resiniferatoxin (I-RTX)TRPV1 Antagonist1 µg/50 µlIn vivo pain behavior[6]
CGRP8-37CGRP Receptor Antagonist10⁻⁶ MIsolated Mouse Heart (Langendorff)[1]
RP-67580Neurokinin 1 (NK1) Receptor Antagonist10⁻⁶ MIsolated Mouse Heart (Langendorff)[1]
ChelerythrineProtein Kinase C (PKC) Antagonist5 x 10⁻⁶ MIsolated Mouse Heart (Langendorff)[1]
SB366791TRPV1 AntagonistNot specifiedRat Spinal Cord Slices[7]
BCTCTRPV1 AntagonistNot specifiedRat Spinal Cord Slices[7]

Signaling Pathways

The primary mechanism of action for N-Oleoyldopamine in inducing neurogenic inflammation is through the activation of TRPV1 channels on primary sensory neurons.[7] This leads to a cascade of downstream events culminating in the release of pro-inflammatory neuropeptides.

OLDA_Signaling_Pathway This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Channel This compound->TRPV1 Binds and Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx PKC Protein Kinase C (PKC) Activation Ca_Influx->PKC Neuropeptide_Release Neuropeptide Release (CGRP & Substance P) Ca_Influx->Neuropeptide_Release PKC->TRPV1 Sensitizes NK1R NK1 Receptor Neuropeptide_Release->NK1R Activates CGRPR CGRP Receptor Neuropeptide_Release->CGRPR Activates Neurogenic_Inflammation Neurogenic Inflammation (Vasodilation, Plasma Extravasation) NK1R->Neurogenic_Inflammation CGRPR->Neurogenic_Inflammation

Caption: Signaling pathway of N-Oleoyldopamine-induced neurogenic inflammation.

Experimental Protocols

In Vitro & Ex Vivo Protocols

1. Calcium Imaging in TRPV1-Expressing Cells

This protocol is for measuring intracellular calcium changes in response to this compound in cell lines expressing TRPV1.[10]

  • Materials:

    • HEK293 cells stably transfected with the human or rat TRPV1 gene.[11]

    • Cell culture medium (e.g., DMEM with 10% FBS).[11]

    • N-Oleoyldopamine (this compound) stock solution (e.g., 10 mM in DMSO).[11]

    • TRPV1 antagonist (e.g., Iodo-resiniferatoxin, I-RTX) for control experiments.[11]

    • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[11]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[11]

    • 96-well black-walled, clear-bottom microplates.[11]

    • Fluorescence plate reader with automated injection capabilities.[11]

  • Procedure:

    • Cell Plating: Plate TRPV1-expressing cells onto 96-well microplates and culture until they form a confluent monolayer.[10][11]

    • Dye Loading: Prepare a loading solution of the chosen calcium indicator dye in the assay buffer. Remove the culture medium, wash the cells with the assay buffer, and incubate with the dye solution for 30-60 minutes at 37°C.[10][11]

    • Cell Washing: After incubation, gently wash the cells multiple times with the assay buffer to remove excess dye.

    • Baseline Measurement: Place the plate in the fluorescence reader and record the baseline fluorescence for a few minutes.

    • Compound Addition: Using the automated injection system, add varying concentrations of this compound to the wells. For antagonist studies, pre-incubate the cells with the antagonist for 5-10 minutes before adding this compound.[11]

    • Fluorescence Recording: Immediately after compound addition, record the fluorescence signal for 5-10 minutes.[11]

    • Data Analysis: Calculate the change in intracellular calcium concentration based on the change in fluorescence intensity. Normalize the response to the maximum response elicited by a saturating concentration of a known TRPV1 agonist (e.g., capsaicin).[11]

Calcium_Imaging_Workflow Start Start: Culture TRPV1-expressing cells Load_Dye Load cells with a calcium indicator dye Start->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Record_Baseline Record baseline fluorescence Wash_Cells->Record_Baseline Add_this compound Add N-Oleoyldopamine (this compound) Record_Baseline->Add_this compound Record_Fluorescence Record fluorescence changes Add_this compound->Record_Fluorescence Data_Analysis Data Analysis: Calculate change in intracellular [Ca²⁺] Record_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro calcium imaging.

2. Measurement of Neuropeptide Release from Isolated Heart (Langendorff Perfusion)

This ex vivo protocol is adapted from studies investigating the release of CGRP and Substance P from cardiac sensory nerves.[1]

  • Animals: Wild-type and TRPV1 knockout mice.[1]

  • Materials:

    • Langendorff perfusion system.

    • Krebs-Henseleit buffer (in mmol/L: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 0.5 Na-EDTA, and 11 glucose), saturated with 95% O₂-5% CO₂ at 37°C.[2]

    • N-Oleoyldopamine (this compound).[1]

    • Phosphoramidon (B1677721) and captopril (B1668294) (protease inhibitors).[1]

    • Rat CGRP and SP radioimmunoassay (RIA) kits.[1]

  • Procedure:

    • Heart Isolation: Anesthetize the mouse and quickly excise the heart.

    • Langendorff Perfusion: Cannulate the aorta and begin retrograde perfusion with Krebs-Henseleit buffer at a constant pressure.

    • Stabilization: Allow the heart to stabilize for at least 25 minutes.[1]

    • Sample Collection (Baseline): Collect the coronary effluent for a defined period to measure baseline neuropeptide release.

    • This compound Perfusion: Perfuse the heart with Krebs-Henseleit buffer containing this compound (e.g., 2 x 10⁻⁹ M) for a specified duration (e.g., 60 minutes). For antagonist studies, introduce antagonists (e.g., CGRP8-37, RP-67580) 5 minutes prior to and during this compound perfusion.[1]

    • Sample Collection (Stimulated): Collect the coronary effluent during and after this compound perfusion.

    • Neuropeptide Quantification: Add phosphoramidon (1 µM) and captopril (1 µM) to the collected samples to prevent neuropeptide degradation.[1] Purify the samples and analyze for CGRP and SP content using commercially available RIA kits. Normalize the release to the wet heart weight.[1]

In Vivo Protocols

1. Induction of Nocifensive Behavior (Hargreaves Plantar Test)

This protocol is used to assess the nociceptive effects of this compound, a key feature of neurogenic inflammation.[2]

  • Animals: Rats or mice.[2]

  • Materials:

    • N-Oleoyldopamine (this compound).

    • Vehicle (e.g., sterile saline with a solubilizing agent).

    • Plantar test apparatus (radiant heat source).[2]

    • Plexiglass chambers for animal observation.[2]

  • Procedure:

    • Acclimatization: Place the animals in the plexiglass chambers on the glass floor of the apparatus and allow them to acclimate.[2]

    • Baseline Measurement: Measure the baseline paw withdrawal latency by applying the radiant heat source to the plantar surface of the hind paw. A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.[2]

    • This compound Administration: Administer this compound via intraplantar injection into the hind paw (e.g., 50 nmol in a volume of 20-50 µL).[2] Administer vehicle to the contralateral paw or to a control group of animals.

    • Behavioral Testing: At various time points post-injection, re-measure the paw withdrawal latency. A decrease in latency indicates thermal hyperalgesia.

    • Data Analysis: Compare the paw withdrawal latencies of the this compound-treated paw to its baseline and to the vehicle-treated paw.

Hargreaves_Test_Workflow Start Start: Acclimatize animals Measure_Baseline Measure baseline paw withdrawal latency (Hargreaves test) Start->Measure_Baseline Administer_this compound Administer N-Oleoyldopamine (this compound) via intraplantar injection Measure_Baseline->Administer_this compound Post_Injection_Measurements Measure paw withdrawal latency at various time points post-injection Administer_this compound->Post_Injection_Measurements Data_Analysis Data Analysis: Compare withdrawal latencies Post_Injection_Measurements->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vivo Hargreaves test.

Concluding Remarks

N-Oleoyldopamine is a potent and selective endogenous agonist of TRPV1, making it an invaluable tool for investigating the mechanisms of neurogenic inflammation. The protocols and data presented here provide a framework for researchers to utilize this compound in a variety of experimental settings to dissect the complex signaling pathways involved in this process. Careful consideration of dosage, administration route, and appropriate controls, including the use of specific antagonists, will ensure robust and reproducible results, furthering our understanding of neurogenic inflammation and aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols: OLDA in Pain Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "OLDA" in pain research can be ambiguous and appears to refer to two distinct molecules with significant therapeutic potential: N-Oleoyldopamine (this compound) , an endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, and Oleoyl-d-lysine , a selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2). Both compounds have been investigated in various pain models, but they operate through fundamentally different mechanisms. These application notes provide a detailed overview of the use of both N-Oleoyldopamine and Oleoyl-d-lysine in pain research, including their mechanisms of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways.

Part 1: N-Oleoyldopamine (this compound) - A TRPV1 Agonist

N-Oleoyldopamine (this compound) is a naturally occurring bioactive lipid that acts as an agonist for the TRPV1 receptor, also known as the capsaicin (B1668287) receptor.[1] The activation of TRPV1 is crucial in the transmission of pain signals, particularly in inflammatory and chronic pain conditions.[1] While initial activation of TRPV1 by an agonist like this compound can cause a pain-like response (hyperalgesia), prolonged activation leads to desensitization of the receptor and a subsequent analgesic effect.[2]

Mechanism of Action

This compound binds to and activates the TRPV1 ion channel, which is predominantly expressed on nociceptive sensory neurons.[1][3] This activation leads to an influx of calcium and sodium ions, causing depolarization of the neuron and the transmission of a pain signal to the central nervous system.[2] However, sustained exposure to this compound can lead to the desensitization of the TRPV1 channel, rendering the neuron less responsive to painful stimuli.[4]

Data Presentation: Efficacy of N-Oleoyldopamine (this compound) in Pain Models
ParameterModel SystemThis compound Concentration/DoseObserved EffectReference
EC50 for TRPV1 Activation rTRPV1-expressing HT1080 cells1.8 µM60% efficacy compared to capsaicin[4]
Intracellular Ca2+ Increase HEK293 cells expressing TRPV1Not specifiedEvokes increase in intracellular Ca2+[1]
Thermal Hyperalgesia Rat (intraplantar injection)5 nmolDecrease in noxious heat threshold by 6-9 °C[4]
Nocifensive Behavior Wild-type mice (intraplantar injection)50 nmolEvoked paw lifting/licking[4]
Nocifensive Behavior TRPV1 knockout mice (intraplantar injection)50 nmolSignificantly less sustained paw lifting/licking[4]
Experimental Protocols

1. In Vitro Calcium Imaging Assay for TRPV1 Activation

  • Objective: To measure the ability of this compound to activate TRPV1 channels and induce an influx of intracellular calcium.

  • Cell Line: Human embryonic kidney (HEK293) cells or a human fibrosarcoma cell line (HT1080) stably transfected with the rat TRPV1 gene (rTRPV1).[1][4]

  • Methodology:

    • Culture the TRPV1-expressing cells on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.

    • Wash the cells to remove the excess dye.

    • Mount the coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging.

    • Perfuse the cells with a baseline buffer solution.

    • Apply this compound at various concentrations (e.g., 330 nM to 3.3 µM) to the cells.[4]

    • Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

    • As a positive control, apply a known TRPV1 agonist like capsaicin.

2. In Vivo Thermal Hyperalgesia Assessment in Rodents

  • Objective: To evaluate the effect of this compound on the thermal pain threshold.

  • Animal Model: Male Wistar rats or wild-type mice.[4]

  • Methodology:

    • Acclimatize the animals to the testing environment.

    • Establish a baseline thermal pain threshold using a radiant heat source focused on the plantar surface of the hind paw (e.g., Hargreaves test). The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.

    • Administer this compound via intraplantar injection into the hind paw (e.g., 5 nmol for rats, 50 nmol for mice).[4]

    • At various time points after injection, re-measure the paw withdrawal latency.

    • A decrease in paw withdrawal latency indicates thermal hyperalgesia.

    • To confirm the involvement of TRPV1, a separate group of animals can be pre-treated with a TRPV1 antagonist like iodoresiniferatoxin before this compound administration.[4]

Visualization

OLDA_TRPV1_Pathway This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Receptor (on Nociceptive Neuron) This compound->TRPV1 Binds and Activates Ca_Na_Influx Ca²⁺ / Na⁺ Influx TRPV1->Ca_Na_Influx Channel Opening Desensitization Prolonged Exposure -> Desensitization TRPV1->Desensitization Leads to Depolarization Neuron Depolarization Ca_Na_Influx->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal Analgesia Analgesia Desensitization->Analgesia Oleoyl_d_lysine_Workflow cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Transporter Glycine_reuptake Glycine Reuptake GlyT2->Glycine_reuptake Synaptic_Glycine Synaptic Glycine GlyR Glycine Receptor (GlyR) Synaptic_Glycine->GlyR Activates Cl_Influx Cl⁻ Influx GlyR->Cl_Influx Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Cl_Influx->Hyperpolarization OLDA_drug Oleoyl-d-lysine OLDA_drug->GlyT2 Inhibits

References

Application Notes and Protocols for OLDA Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-D-leucinamide (OLDA) is a synthetic N-acyl amino acid with potential therapeutic applications stemming from its interaction with various physiological pathways. As a lipophilic compound, its administration in animal models requires careful consideration of the route and vehicle to ensure accurate dosing and bioavailability. These application notes provide detailed protocols for the administration of this compound in rodent models, drawing from established methodologies for similar compounds and direct studies on related N-acyl amides. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Data Presentation: Quantitative Administration Parameters

The following tables summarize key quantitative data for various administration routes of this compound and similar lipophilic compounds in mice and rats. These values are intended as a starting point and may require optimization for specific experimental goals.

Table 1: Recommended Injection Volumes and Needle Sizes for Mice

Administration RouteMaximum Injection Volume (ml/kg)Recommended Needle Gauge
Intravenous (IV)1027-30G
Intraperitoneal (IP)10-2025-27G
Oral Gavage (PO)1020-22G (gavage needle)
Intracerebroventricular (ICV)0.005-0.01 (5-10 µl)26-28G (Hamilton syringe)

Table 2: Recommended Injection Volumes and Needle Sizes for Rats

Administration RouteMaximum Injection Volume (ml/kg)Recommended Needle Gauge
Intravenous (IV)523-25G
Intraperitoneal (IP)1023-25G
Oral Gavage (PO)1016-18G (gavage needle)
Intracerebroventricular (ICV)0.005-0.01 (5-10 µl)26-28G (Hamilton syringe)

Table 3: Dosage Information for N-Acyl Amides in Rodents

CompoundAnimal ModelAdministration RouteDosage RangeKey Findings
N-oleoyl-dopamine (this compound-related)RatIntraperitoneal5-20 mg/kgDose-dependent increase in locomotor activity, with a maximal effect at 10 mg/kg.[1]
Oleoyl-D-lysineMouseIntraperitoneal30-100 mg/kgPeak analgesic effect at 30 mg/kg with no observed side effects. Mild side effects at 100 mg/kg.

Experimental Protocols

Vehicle Preparation for Lipophilic Compounds like this compound

Due to its lipophilic nature, this compound is not readily soluble in aqueous solutions. A suitable vehicle is crucial for its administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol:

  • Dissolve this compound in a minimal amount of DMSO.

  • Add PEG400 to the solution and mix thoroughly.

  • Add Tween 80 and mix until a clear solution is formed.

  • Finally, add saline or PBS to the desired final concentration.

  • A common vehicle composition is DMSO:PEG400:Tween 80:Saline in a ratio of 5:30:5:60 (v/v/v/v). The final concentration of DMSO should be kept as low as possible to avoid toxicity.

  • Warm the final solution to room temperature or 37°C before administration to reduce viscosity and animal discomfort.[2][3][4]

Protocol 1: Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for systemic administration and has been successfully used for this compound-related compounds.[1]

Materials:

  • This compound solution in a suitable vehicle

  • Sterile syringes (1 ml)

  • Sterile needles (25-27G for mice, 23-25G for rats)

  • 70% ethanol

  • Gauze pads

Procedure (for a right-handed researcher):

  • Restrain the animal securely. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique or wrapping in a towel may be necessary.

  • Tilt the animal's head downwards at approximately a 30-degree angle to move the abdominal organs forward.

  • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Protocol 2: Intravenous (IV) Injection

Intravenous injection allows for rapid and complete bioavailability. The lateral tail vein is the most common site in rodents.

Materials:

  • This compound solution in a suitable vehicle (ensure it is sterile and free of particulates)

  • Sterile syringes (1 ml)

  • Sterile needles (27-30G for mice, 23-25G for rats)

  • A restraining device for tail vein injections

  • Heat lamp or warm water to induce vasodilation

  • 70% ethanol

  • Gauze pads

Procedure:

  • Place the animal in a restraining device.

  • Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.

  • Disinfect the tail with 70% ethanol.

  • Position the needle, bevel up, parallel to the vein and insert it into the vein at a shallow angle.

  • Successful entry into the vein is often indicated by a small flash of blood in the needle hub.

  • Inject the this compound solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Oral Gavage (PO)

Oral gavage ensures a precise dose is delivered directly to the stomach.

Materials:

  • This compound solution in a suitable vehicle

  • Sterile syringes

  • Appropriately sized gavage needles (20-22G for mice, 16-18G for rats; with a ball-tip)

  • Animal scale for accurate dosing

Procedure:

  • Weigh the animal to calculate the correct volume to be administered.

  • Restrain the animal firmly by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.

  • Administer the this compound solution slowly.

  • Remove the gavage needle in a single, smooth motion.

  • Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 4: Intracerebroventricular (ICV) Injection

ICV injection delivers the compound directly into the cerebrospinal fluid, bypassing the blood-brain barrier. This procedure requires stereotactic surgery.

Materials:

  • This compound solution in a sterile, pyrogen-free vehicle

  • Stereotactic apparatus

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, drill, etc.)

  • Hamilton syringe with a 26-28G needle

  • Suturing material or wound clips

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the animal and mount it in the stereotactic frame.

  • Aseptically prepare the surgical area on the scalp.

  • Make a midline incision to expose the skull.

  • Identify the bregma and determine the coordinates for the lateral ventricle (e.g., for mice: ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0-2.5 mm ventral from the skull surface).

  • Drill a small hole in the skull at the determined coordinates.

  • Slowly lower the injection needle to the target depth.

  • Infuse the this compound solution at a slow rate (e.g., 0.5-1 µl/minute) to prevent a rapid increase in intracranial pressure.

  • Leave the needle in place for a few minutes after infusion to allow for diffusion and prevent backflow.

  • Slowly withdraw the needle.

  • Suture the incision and provide post-operative care, including analgesia and monitoring for recovery.

Visualizations

experimental_workflow Experimental Workflow for this compound Administration and Analysis cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis cluster_outcome Outcome prep_this compound Prepare this compound in Vehicle admin_iv Intravenous (IV) prep_this compound->admin_iv admin_ip Intraperitoneal (IP) prep_this compound->admin_ip admin_po Oral Gavage (PO) prep_this compound->admin_po admin_icv Intracerebroventricular (ICV) prep_this compound->admin_icv animal_acclimation Animal Acclimation animal_acclimation->admin_iv animal_acclimation->admin_ip animal_acclimation->admin_po animal_acclimation->admin_icv behavioral Behavioral Assays admin_iv->behavioral pharmacokinetics Pharmacokinetic Analysis (Blood/Tissue Sampling) admin_iv->pharmacokinetics pharmacodynamics Pharmacodynamic Analysis (Tissue Collection) admin_iv->pharmacodynamics admin_ip->behavioral admin_ip->pharmacokinetics admin_ip->pharmacodynamics admin_po->behavioral admin_po->pharmacokinetics admin_po->pharmacodynamics admin_icv->behavioral admin_icv->pharmacodynamics data_analysis Data Analysis behavioral->data_analysis pharmacokinetics->data_analysis pharmacodynamics->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for this compound studies.

dopamine_signaling_pathway Potential this compound-Modulated Dopamine D2 Receptor Signaling d2r Dopamine D2 Receptor ac Adenylate Cyclase d2r->ac Inhibits camp cAMP ac->camp Converts ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) pka->downstream Phosphorylates Targets This compound This compound This compound->d2r Activates

References

Troubleshooting & Optimization

Technical Support Center: N-Oleoyldopamine (OLDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of N-Oleoyldopamine (OLDA) in Dimethyl Sulfoxide (DMSO). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure the successful preparation and use of this compound in your experiments.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound and DMSO.

Issue: My this compound powder is not dissolving completely in DMSO.

  • Possible Cause 1: Insufficient Solvent or High Concentration. You may be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.

    • Solution: Refer to the quantitative data table below for reported solubility limits. Try reducing the concentration by adding more anhydrous DMSO.

  • Possible Cause 2: Low-Quality or Hydrated DMSO. DMSO is highly hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of hydrophobic compounds like this compound.[1][2]

    • Solution: Always use fresh, anhydrous, high-purity DMSO.[1][2] Handle it in a manner that minimizes exposure to atmospheric moisture.

  • Possible Cause 3: Insufficient Dissolution Time or Energy. this compound may require more than simple vortexing to dissolve completely, especially at higher concentrations.

    • Solution: Gentle warming of the solution in a water bath (e.g., 37°C) can aid dissolution.[3] Additionally, sonication in a water bath sonicator for 5-10 minutes can help break up aggregates and facilitate dissolution.[4][5]

Issue: My this compound solution in DMSO appears cloudy or has formed a precipitate.

  • Possible Cause 1: Precipitation Upon Dilution in Aqueous Buffer. When a concentrated DMSO stock of a hydrophobic compound like this compound is diluted into an aqueous medium (e.g., PBS or cell culture media), the drastic change in solvent polarity can cause the compound to precipitate out of solution.[4]

    • Solution: Add the this compound DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing.[3] It is also recommended to make intermediate dilutions of the stock solution in DMSO before the final dilution into the aqueous buffer.[4]

  • Possible Cause 2: Storage Issues. Improper storage, including repeated freeze-thaw cycles or exposure to moisture, can lead to precipitation.[2]

    • Solution: Store the this compound stock solution in small, single-use aliquots to minimize freeze-thaw cycles.[2][6] Ensure vials are tightly sealed and stored at the recommended temperature (-20°C for short-term, -80°C for long-term).[3][7] If precipitation is observed after storage, gentle warming and vortexing may help to redissolve the compound.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving N-Oleoyldopamine (this compound)?

A1: For laboratory research, Dimethyl Sulfoxide (DMSO) and Ethanol are commonly used and effective solvents for dissolving this compound.[3][8]

Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?

A2: The reported solubility of this compound in DMSO varies among suppliers but is generally high. Please refer to the data summary table below for specific values. It is always advisable to consult the product-specific datasheet from your supplier for the most accurate information.

Q3: How should I store my this compound stock solution in DMSO?

A3: For short-term storage (up to 1 month), it is recommended to store the stock solution at -20°C.[3][7] For long-term storage (up to 6 months), storage at -80°C is advised.[3][7] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6]

Q4: My experiment is sensitive to DMSO. What is the maximum final concentration of DMSO that is generally tolerated by cells?

A4: To avoid solvent-induced effects on cells, the final concentration of DMSO in the working solution should be kept to a minimum, typically less than 0.1%.[3] It is crucial to include a vehicle control in your experiments with the same final concentration of DMSO.[3]

Q5: Is it necessary to use anhydrous DMSO?

A5: Yes, using anhydrous (or newly opened) DMSO is highly recommended.[7][9] DMSO is hygroscopic, and the presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.[1]

Quantitative Data Summary

The following table summarizes the reported solubility of N-Oleoyldopamine in DMSO from various sources.

Supplier/SourceReported Solubility in DMSOMolar Concentration (mM)
BenchChem≥ 20.88 mg/mL≥ 50 mM
Cayman Chemical20 mg/mL~47.9 mM
MedchemExpress100 mg/mL (requires ultrasonic)~239.45 mM

Note: The molecular weight of N-Oleoyldopamine is 417.63 g/mol .[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution.

Materials:

  • N-Oleoyldopamine (this compound) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Water bath sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weighing this compound: Tare a sterile microcentrifugation tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired concentration (e.g., for a 10 mM stock solution with 4.18 mg of this compound, add 1 mL of DMSO).[3]

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved.[3]

  • Troubleshooting Dissolution: If the compound does not fully dissolve, you may:

    • Gently warm the solution in a 37°C water bath.[3] Do not overheat.

    • Sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][7]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Objective: To dilute the concentrated this compound stock solution for use in cell-based assays, ensuring the final DMSO concentration is minimized.

Materials:

  • Concentrated this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium

  • Sterile tubes for dilution

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.

  • Proper Mixing: It is crucial to add the this compound stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below 0.1% to avoid cytotoxicity.[3]

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the working solution.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions of this compound.[3]

Mandatory Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_experiment Experiment weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/Warm add_dmso->dissolve inspect Visually Inspect dissolve->inspect aliquot Aliquot and Store at -80°C inspect->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Aqueous Buffer thaw->dilute mix Vortex while adding to buffer dilute->mix use Use Immediately in Experiment mix->use exp Perform Cell-Based Assay use->exp control Include Vehicle Control

Caption: Experimental workflow for preparing N-Oleoyldopamine solutions.

signaling_pathway cluster_membrane Cell Membrane trpv1 TRPV1 Channel na_influx Na+ Influx trpv1->na_influx ca_influx Ca2+ Influx trpv1->ca_influx This compound N-Oleoyldopamine (this compound) This compound->trpv1 binds and activates depolarization Membrane Depolarization na_influx->depolarization ca_influx->depolarization action_potential Action Potential Generation depolarization->action_potential downstream Downstream Signaling (e.g., CGRP/Substance P release) action_potential->downstream

Caption: Simplified signaling pathway of N-Oleoyldopamine via the TRPV1 receptor.

References

Preventing N-Oleoyldopamine degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Oleoyldopamine (OLDA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyldopamine (this compound) and what are its primary applications?

A1: N-Oleoyldopamine (this compound) is an endogenous lipid amide, formed from the condensation of oleic acid and dopamine (B1211576).[1] It is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor.[1][2][3] Due to its role in activating TRPV1, this compound is a valuable tool in research related to pain perception, inflammation, and cardiovascular function.[2]

Q2: What are the main causes of this compound degradation in solution?

A2: The primary cause of this compound degradation in solution is the oxidation of its catechol moiety, which is structurally similar to dopamine. This process is sensitive to oxygen, light, and pH. Metabolic degradation through O-methylation by the enzyme Catechol-O-methyltransferase (COMT) is a significant pathway in in vivo systems. While hydrolysis of the amide bond is a potential degradation route for some amides, N-acyl dopamines like this compound are generally considered to be more hydrolytically stable compared to other endocannabinoids such as anandamide.[4]

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of this compound. Recommendations are summarized in the table below.

Storage FormTemperatureDurationRecommendations
Crystalline Solid-20°CAt least 4 yearsStore in a tightly sealed container, protected from light.
Stock Solution (in DMSO or Ethanol)-80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][5]
-20°CUp to 1 monthAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][5]
Working Solution (in aqueous buffer)Room TemperatureUse immediatelyPrepare fresh on the day of the experiment and protect from light and air.[1][5]

Q4: What is the recommended procedure for preparing an this compound working solution for in vitro experiments?

A4: To prepare a working solution, thaw a single aliquot of your concentrated stock solution (e.g., 10 mM in DMSO) at room temperature. Perform a serial dilution into your desired aqueous buffer (e.g., artificial cerebrospinal fluid - aCSF) to the final working concentration. It is crucial to add the this compound stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation due to its lipophilic nature. The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <0.1%) to avoid solvent-induced effects on cells. Always include a vehicle control with the same final solvent concentration in your experiments. Use the freshly prepared working solution promptly to minimize oxidation.[1][5]

Troubleshooting Guides

Problem: I am observing inconsistent or no effects of this compound in my experiments.

Possible Cause 1: Degradation of this compound in the working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare your aqueous working solution of this compound immediately before use. Do not store diluted aqueous solutions.[1]

    • Minimize Exposure: Protect the working solution from light by using amber tubes or covering the container with aluminum foil. Minimize exposure to air by keeping the container sealed whenever possible.

    • Consider Antioxidants: For sensitive applications, consider adding antioxidants such as ascorbic acid or glutathione (B108866) to the aqueous buffer to inhibit oxidation. However, be aware of potential direct effects of the antioxidants themselves on your experimental system.

    • Oxygen-Free Environment: For highly sensitive experiments, preparing solutions with deoxygenated buffers and handling them under an inert gas (e.g., nitrogen) can prevent oxidation.

Possible Cause 2: Precipitation of this compound in the aqueous buffer.

  • Troubleshooting Steps:

    • Proper Mixing: Ensure vigorous vortexing when diluting the organic stock solution into the aqueous buffer to promote dispersion.[1]

    • Solvent Concentration: Check that the final concentration of the organic solvent (e.g., DMSO, ethanol) is not too high, as this can lead to precipitation when added to the aqueous buffer.

    • Use of Surfactants: For in vivo preparations, a surfactant like Tween 20 (e.g., 5% final concentration) can be used to improve solubility and stability in aqueous vehicles like sterile phosphate-buffered saline (PBS).[6][7]

Possible Cause 3: Incorrect concentration of the stock solution.

  • Troubleshooting Steps:

    • Accurate Weighing: Use a calibrated analytical balance to weigh the this compound powder.

    • Complete Dissolution: Ensure the this compound powder is completely dissolved in the organic solvent. Gentle warming (e.g., 37°C) can aid dissolution, but do not overheat.[1]

    • Verify Concentration: If doubts persist, consider verifying the concentration of your stock solution using an analytical technique like HPLC-UV.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.18 mg of this compound powder (Molecular Weight: 417.6 g/mol ).[5]

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months.[1][5]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound powder and the this compound solution to 80°C for 48 hours.

    • Photodegradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), take aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC or LC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.

Visualizations

OLDA_Signaling_Pathway This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Receptor This compound->TRPV1 activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx mediates Downstream Downstream Signaling Cascades Ca_Influx->Downstream Neuropeptide Neuropeptide Release (Substance P, CGRP) Downstream->Neuropeptide Pain Pain Sensation Downstream->Pain Inflammation Inflammation Modulation Downstream->Inflammation Experimental_Workflow_Stability cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Prep_Work Prepare Fresh Working Solution (in aqueous buffer) Prep_Stock->Prep_Work Incubate Incubate with Biological System (Cells or Tissue) Prep_Work->Incubate Control Include Vehicle Control Prep_Work->Control Collect_Samples Collect Samples at Time Points Incubate->Collect_Samples Analyze Analyze by LC-MS/MS for This compound and Metabolites Collect_Samples->Analyze Data_Analysis Data Analysis and Interpretation Analyze->Data_Analysis Troubleshooting_Logic Start Inconsistent/No this compound Effect Check_Degradation Is the working solution degraded? Start->Check_Degradation Check_Precipitation Is this compound precipitating? Check_Degradation->Check_Precipitation No Action_Fresh Prepare fresh solution Protect from light/air Check_Degradation->Action_Fresh Yes Check_Concentration Is the stock concentration correct? Check_Precipitation->Check_Concentration No Action_Mixing Ensure proper mixing Adjust solvent concentration Check_Precipitation->Action_Mixing Yes Action_Verify Re-weigh and re-dissolve Verify concentration analytically Check_Concentration->Action_Verify No End Problem Resolved Action_Fresh->End Action_Mixing->End Action_Verify->End

References

Technical Support Center: Optimizing OLDA Concentration for TRPV1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-oleoyldopamine (OLDA) concentration for Transient Receptor Potential Vanilloid 1 (TRPV1) activation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments involving this compound and TRPV1 activation.

Q1: I am not observing any response (or a very weak response) after applying this compound to my cells.

A1: There are several potential reasons for a lack of response. Consider the following troubleshooting steps:

  • This compound Concentration: Ensure you are using an appropriate concentration range. This compound is a partial agonist of TRPV1 and is less potent than capsaicin (B1668287).[1] For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended.

  • Cell Health and TRPV1 Expression: Verify the health of your cells and confirm the expression of functional TRPV1 channels. For recombinant systems like HEK293 cells, check transfection or transduction efficiency. For primary neurons, ensure the culture conditions are optimal.

  • This compound Stock Solution and Dilution: Improperly prepared or stored this compound can lead to degradation or precipitation. Ensure your stock solution in an organic solvent like DMSO is properly dissolved and stored. When preparing working solutions, dilute the stock in your assay buffer immediately before use and mix thoroughly to avoid precipitation. The final DMSO concentration should typically be below 0.5%, and ideally less than 0.1%, to avoid solvent-induced cytotoxicity.[2]

  • Vehicle Control: Always include a vehicle control (e.g., culture medium with the same final concentration of DMSO as your this compound-treated samples) to ensure the solvent itself is not causing any effects.[3][4][5]

  • Serum Protein Binding: If you are using serum-containing media, this compound may bind to serum proteins like albumin, reducing its effective concentration.[6][7] Consider reducing the serum concentration or using a serum-free medium for the duration of the experiment.

  • Desensitization: Prolonged or repeated application of agonists can lead to TRPV1 desensitization, a state where the channel no longer responds to the stimulus.[8][9][10][11] This process is often calcium-dependent.[9][10]

Q2: My cells are dying after the application of this compound.

A2: Cell death can be caused by several factors:

  • This compound Concentration: High concentrations of this compound may induce cytotoxicity. Perform a dose-response curve to determine the optimal concentration that activates TRPV1 without causing significant cell death.

  • Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.[2][12][13] Ensure your final solvent concentration is within a safe range for your specific cell line.

  • Calcium Overload: Sustained activation of TRPV1 can lead to excessive calcium influx, triggering cytotoxic pathways.[8] Monitor the duration of this compound application and consider using lower concentrations or shorter exposure times.

Q3: In my calcium imaging experiment, I see a high background signal or a low signal-to-noise ratio.

A3: Optimizing your calcium imaging protocol can help improve signal quality:

  • Dye Loading: Ensure optimal loading of your calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[14][15] Inadequate loading can result in a weak signal. Conversely, overloading can lead to dye compartmentalization and high background.

  • Extracellular Calcium: The concentration of extracellular calcium is critical for observing a robust signal upon TRPV1 activation. Ensure your assay buffer contains an appropriate concentration of Ca2+.

  • Assay Buffer Composition: The composition of your assay buffer can influence channel activity. For instance, some buffers containing Mg2+ may not support a functional response.[16]

  • Cell Culture Conditions: The day of assay post-plating (Days in Vitro - DIV) can impact the responsiveness of the cells. For iPSC-derived sensory neurons, for example, a more consistent response to capsaicin is observed at DIV 21 compared to DIV 14.[16]

Q4: In my patch-clamp experiments, the recordings are unstable, or I don't see any this compound-activated currents.

A4: Achieving stable patch-clamp recordings with lipid-based agonists can be challenging. Here are some tips:

  • Seal Resistance: Aim for a high-resistance seal (GΩ) before breaking into the whole-cell configuration to ensure a stable recording.[17]

  • Pipette and Solutions: Use freshly pulled pipettes with appropriate resistance (typically 4-6 MΩ for whole-cell recordings).[1] Ensure your intracellular and extracellular solutions are correctly prepared, filtered, and at the correct pH and osmolarity.[17][18][19]

  • Cell Health: Only patch onto healthy-looking cells with smooth membranes.

  • Washout of Intracellular Factors: In the whole-cell configuration, essential intracellular signaling molecules can be washed out, potentially affecting channel activity.[19] Consider using the perforated patch technique if you suspect this is an issue.

  • This compound Application: Ensure rapid and complete exchange of your control solution with the this compound-containing solution around the patched cell.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound activation of TRPV1.

ParameterCell TypeMethodValueReference
EC50 HEK293 cells expressing mouse TRPV1Patch-clamp0.29 ± 0.08 µM[1]
Recommended Starting Concentration Range HEK293 cells, DRG neuronsCalcium Imaging, Patch-clamp0.1 µM - 10 µM[20][21]
Capsaicin EC50 (for comparison) HEK293 cells expressing mouse TRPV1Patch-clamp0.146 ± 0.039 µM[1]
Capsaicin EC50 (for comparison) HEK293 cellsImpedance Spectroscopy0.9 µM[22]

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation

Due to its lipophilic nature, this compound has poor aqueous solubility. A concentrated stock solution in an organic solvent is necessary for cell-based assays.

Materials:

  • N-oleoyldopamine (this compound) powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW = 361.5 g/mol ), weigh out 3.615 mg.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Calcium Imaging of TRPV1 Activation by this compound in Cultured Cells

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound application using a fluorescent calcium indicator.

Materials:

  • Cells expressing TRPV1 (e.g., transfected HEK293 cells or primary dorsal root ganglion (DRG) neurons)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca2+ and without Mg2+, supplemented with HEPES)

  • This compound stock solution (in DMSO)

  • Capsaicin stock solution (positive control)

  • TRPV1 antagonist (e.g., capsazepine, optional negative control)

  • Fluorescence microscope or plate reader capable of detecting the chosen calcium indicator

Procedure:

  • Cell Plating: Plate cells onto appropriate cultureware (e.g., glass-bottom dishes or 96-well plates) and allow them to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of your calcium indicator in the assay buffer. For example, for Fluo-4 AM, a final concentration of 1-5 µM is common. The addition of Pluronic F-127 (at a final concentration similar to the dye) can help with dye solubilization.

    • Remove the culture medium from the cells and wash once with the assay buffer.

    • Add the dye loading solution to the cells and incubate at 37°C for 30-60 minutes.

  • Washing: After incubation, gently wash the cells 2-3 times with fresh, warm assay buffer to remove excess extracellular dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes before adding any compounds.

  • Compound Addition:

    • Prepare working dilutions of this compound and controls in the assay buffer immediately before use. Remember to keep the final DMSO concentration consistent and low across all conditions.

    • Add the this compound solution to the cells and record the change in fluorescence over time.

    • As a positive control, apply a known concentration of capsaicin (e.g., 1 µM) to confirm TRPV1 functionality.

    • (Optional) Pre-incubate cells with a TRPV1 antagonist before this compound application to confirm the specificity of the response.

  • Data Analysis: Analyze the change in fluorescence intensity over time. This is often expressed as a ratio of the fluorescence signal to the baseline fluorescence (F/F₀) or as a change in the 340/380 nm ratio for Fura-2.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Measuring this compound-Activated TRPV1 Currents

This protocol provides a general guideline for recording this compound-activated currents from single cells using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing TRPV1

  • Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

  • Extracellular (bath) solution (e.g., 130 mM NaCl, 0.2 mM EDTA, 3 mM HEPES, pH 7.2)

  • Intracellular (pipette) solution (e.g., same as extracellular for cation-nonselective currents)

  • This compound stock solution

  • Perfusion system for rapid solution exchange

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-6 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place the culture dish with the cells on the microscope stage and perfuse with the extracellular solution.

  • Approaching the Cell and Sealing:

    • Under visual control, carefully approach a single, healthy cell with the patch pipette.

    • Apply gentle positive pressure to the pipette to keep the tip clean.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

  • Establishing Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, gaining electrical access to the cell's interior.

  • Recording:

    • Clamp the cell at a holding potential (e.g., -60 mV or +80 mV).

    • Record a stable baseline current in the extracellular solution.

    • Using the perfusion system, rapidly switch to the extracellular solution containing the desired concentration of this compound.

    • Record the inward or outward current elicited by this compound.

    • Wash out the this compound with the control extracellular solution to observe the deactivation of the current.

  • Data Analysis: Measure the amplitude of the this compound-activated current and analyze its kinetic properties (activation and deactivation rates).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (in DMSO) apply_this compound Apply this compound (various concentrations) prep_this compound->apply_this compound prep_cells Culture TRPV1-expressing Cells (e.g., HEK293, DRG) load_dye Calcium Imaging: Load cells with fluorescent dye prep_cells->load_dye patch_clamp Patch-Clamp: Establish whole-cell configuration prep_cells->patch_clamp load_dye->apply_this compound patch_clamp->apply_this compound record_fluorescence Record Fluorescence Changes apply_this compound->record_fluorescence record_current Record Ionic Currents apply_this compound->record_current analyze_calcium Analyze Ca2+ Transients (F/F0) record_fluorescence->analyze_calcium analyze_current Analyze Current Properties (Amplitude, Kinetics) record_current->analyze_current dose_response Generate Dose-Response Curve (EC50) analyze_calcium->dose_response analyze_current->dose_response

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_flowchart start No/Weak Response to this compound check_conc Is this compound concentration in the optimal range (0.1-10 µM)? start->check_conc check_cells Are cells healthy and expressing functional TRPV1? check_conc->check_cells Yes adjust_conc Adjust this compound concentration check_conc->adjust_conc No check_stock Is the this compound stock solution prepared and stored correctly? check_cells->check_stock Yes validate_cells Validate cell health and TRPV1 expression check_cells->validate_cells No check_vehicle Is the vehicle control (DMSO) concentration low (<0.5%)? check_stock->check_vehicle Yes remake_stock Prepare fresh this compound stock check_stock->remake_stock No check_serum Are you using serum-free media to avoid protein binding? check_vehicle->check_serum Yes adjust_vehicle Lower final DMSO concentration check_vehicle->adjust_vehicle No use_serum_free Switch to serum-free media check_serum->use_serum_free No end_node Re-run Experiment check_serum->end_node Yes adjust_conc->end_node validate_cells->end_node remake_stock->end_node adjust_vehicle->end_node use_serum_free->end_node

Caption: Troubleshooting flowchart for no/weak response to this compound.

signaling_pathway This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Binds and Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Channel Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression, Cytotoxicity) Ca_influx->Downstream Desensitization Desensitization Ca_influx->Desensitization Triggers Desensitization->TRPV1 Inhibits

Caption: Simplified signaling pathway of this compound-mediated TRPV1 activation.

References

Technical Support Center: Troubleshooting OLDA-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-oleoyldopamine (OLDA). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the mechanisms of this compound-induced cytotoxicity to assist you in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in inducing cytotoxicity?

A1: N-oleoyldopamine (this compound) is an endogenous lipid molecule, an amide of oleic acid and dopamine. It is known as an endovanilloid and endocannabinoid.[1] Its primary mechanism for inducing cytotoxicity is through the potent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2] Activation of this non-selective cation channel leads to an influx of calcium ions (Ca²⁺).[2][3] A significant and sustained increase in intracellular calcium can trigger downstream apoptotic pathways, leading to cell death.[4][5] Additionally, this compound and other N-acyl dopamines have been shown to induce apoptosis through the GPR55 receptor, which may involve the overstimulation of nitric oxide synthase (nNOS) and the generation of reactive oxygen species (ROS).[6]

Q2: I am observing inconsistent results between experiments. What are the likely causes?

A2: Inconsistent results with this compound can stem from several factors:

  • Solubility Issues: this compound is a lipophilic molecule with poor aqueous solubility.[1] Inconsistent preparation of this compound solutions can lead to variability in the effective concentration.

  • Cell Health and Density: Using cells at different passage numbers or varying confluency can alter their sensitivity to this compound.

  • Vehicle Effects: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at higher concentrations. It is crucial to maintain a consistent and low final solvent concentration (ideally ≤0.1%) across all wells.[7]

Q3: My vehicle control (DMSO) is showing significant cytotoxicity. How can I address this?

A3: Solvent toxicity is a common issue. To mitigate this, determine the maximum tolerated solvent concentration for your specific cell line by running a vehicle-only dose-response curve. Ensure the final concentration of DMSO is well below this toxic threshold and is consistent across all experimental and control wells.[7]

Q4: Can this compound interfere with the cytotoxicity assay itself?

A4: While less common with this compound, some compounds can directly interact with assay reagents. For instance, highly colored compounds can interfere with absorbance readings in colorimetric assays like the MTT assay. It is good practice to include controls with this compound in cell-free media to check for any direct effects on the assay reagents.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Cytotoxic Effect Observed
  • Question: I am not observing the expected cytotoxic effect of this compound in my TRPV1-expressing cell line. What should I check?

  • Answer:

    • This compound Concentration: You may be using a concentration that is too low to induce a cytotoxic response. Perform a dose-response experiment with a wide range of this compound concentrations.

    • Solubility and Precipitation: Visually inspect your prepared this compound solutions and the media in your culture plates for any signs of precipitation. This compound's lipophilic nature can cause it to fall out of solution. Ensure your stock solution in DMSO is fully dissolved before diluting it into your final assay buffer. Gentle vortexing during dilution can help.[7]

    • TRPV1 Expression Levels: Confirm the expression of functional TRPV1 receptors in your cell line using techniques like qPCR, Western blotting, or a functional assay with a known TRPV1 agonist like capsaicin.

    • Receptor Desensitization: Prolonged exposure to agonists can lead to the desensitization of TRPV1 receptors. Consider the timing of your this compound treatment and assay endpoint.

Issue 2: High Variability in Absorbance/Fluorescence Readings
  • Question: My replicate wells for the same this compound concentration show high variability in my MTT/LDH assay. What could be the cause?

  • Answer:

    • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding your plates. Pipette gently and mix the cell suspension between seeding rows to prevent cells from settling.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth and viability. It is recommended to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.

    • Incomplete Formazan (B1609692) Solubilization (MTT Assay): After the MTT incubation, ensure the formazan crystals are completely dissolved in the solubilization solvent (e.g., DMSO). Incomplete dissolution is a major source of variability. Gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution.

    • Pipetting Errors: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent volumes.

Issue 3: High Background Signal in Control Wells
  • Question: My untreated or vehicle-treated control wells show high levels of cell death. What should I investigate?

  • Answer:

    • Suboptimal Cell Culture Conditions: Ensure your cells are healthy, within a low passage number, and not overgrown. Over-confluency can lead to spontaneous cell death and high background LDH release.

    • Solvent Toxicity: As mentioned in the FAQs, the concentration of your vehicle (e.g., DMSO) may be too high. Perform a vehicle toxicity curve to determine a non-toxic concentration.

    • Handling-Induced Cell Damage: Overly forceful pipetting during media changes or reagent addition can damage cell membranes, leading to the release of LDH. Handle cells gently at all stages.

    • Serum LDH Activity (LDH Assay): The serum used to supplement your culture medium may have high endogenous LDH activity. It is recommended to test the serum for LDH activity or use a serum-free medium during the final assay incubation period.

Quantitative Data Presentation

The following tables summarize the cytotoxic and anti-proliferative effects of this compound and related N-acyl dopamines on various human cancer cell lines after 18 hours of incubation.

Table 1: Cytotoxic Action (LD50, µM) of N-Acyl Dopamines

Cell LineCancer TypeOl-DA (this compound)AA-DADHA-DASt-DA
K-562Chronic Myelogenous Leukemia18 ± 58 ± 18 ± 37 ± 3
MCF-7Breast Adenocarcinoma> 10071 ± 1456 ± 11> 100
HOSOsteosarcoma1.8 ± 0.50.6 ± 0.21.5 ± 0.41.9 ± 0.6
IMR-32Neuroblastoma2.5 ± 0.61.0 ± 0.32.1 ± 0.52.3 ± 0.5
HEK-293Non-Malignant> 100> 100> 100> 100

Data adapted from a study evaluating N-acyl dopamines.[8] LD50 values were determined by the LDH assay.

Table 2: Anti-proliferative Action (IC50, µM) of N-Acyl Dopamines

Cell LineCancer TypeOl-DA (this compound)AA-DADHA-DASt-DA
NamalwaBurkitt's Lymphoma18 ± 58 ± 18 ± 37 ± 3

Data adapted from a study evaluating N-acyl dopamines.[8] IC50 values were determined by the MTT assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Due to its lipophilic nature, proper preparation of this compound solutions is critical for reproducible results.

  • Stock Solution Preparation (10 mM):

    • Weigh out 4.18 mg of this compound (MW: 417.63 g/mol ).

    • Dissolve in 1 mL of anhydrous, sterile DMSO.

    • Vortex thoroughly until completely dissolved. Gentle warming (37°C) may assist.

    • Aliquot into smaller volumes and store at -80°C for up to 6 months.[9] Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations.

    • Crucially , add the this compound stock solution to the medium while vortexing to ensure proper mixing and minimize precipitation.

    • Ensure the final DMSO concentration does not exceed a non-toxic level for your cells (typically <0.5%, ideally ≤0.1%).[7]

    • Always include a vehicle control with the same final concentration of DMSO as your highest this compound concentration.

Protocol 2: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[11]

Protocol 3: LDH Assay for Cytotoxicity

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.[12][13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Background Control: Medium without cells.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.[14]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[15] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15] Add the stop solution if required by the kit. Measure the absorbance at 490 nm.

Mandatory Visualizations

Signaling Pathways

OLDA_TRPV1_Cytotoxicity This compound-Induced Cytotoxicity via TRPV1 Activation This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Mito_Stress Mitochondrial Ca²⁺ Overload Ca_Influx->Mito_Stress Caspase Caspase Activation Mito_Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound activates the TRPV1 channel, leading to excessive Ca²⁺ influx and subsequent apoptosis.

OLDA_GPR55_Cytotoxicity This compound-Induced Cytotoxicity via GPR55 Activation This compound This compound GPR55 GPR55 Receptor This compound->GPR55 Activation nNOS nNOS Overstimulation GPR55->nNOS NO_ROS ↑ Nitric Oxide (NO) & Reactive Oxygen Species (ROS) nNOS->NO_ROS Oxidative_Stress Oxidative Stress NO_ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: this compound activates the GPR55 receptor, leading to oxidative stress and apoptosis.

Experimental and Logical Workflows

Cytotoxicity_Workflow General Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding OLDA_Prep 2. Prepare this compound Working Solutions Treatment 4. Treat with this compound/ Vehicle OLDA_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Assay 6. Perform Cytotoxicity Assay (MTT or LDH) Incubation->Assay Readout 7. Measure Absorbance Assay->Readout Data_Analysis 8. Analyze Data & Calculate IC50/LD50 Readout->Data_Analysis

Caption: Step-by-step experimental workflow for in vitro this compound cytotoxicity assessment.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? Check_Solubility Is this compound Precipitating? Start->Check_Solubility Sol_Yes Yes Check_Solubility->Sol_Yes Yes Sol_No No Check_Solubility->Sol_No No Check_Vehicle Is Vehicle Control Toxic? Veh_Yes Yes Check_Vehicle->Veh_Yes Yes Veh_No No Check_Vehicle->Veh_No No Check_Cells Are Cells Healthy & Consistent? Cells_Yes No Check_Cells->Cells_Yes No Cells_No Yes Check_Cells->Cells_No Yes Check_Assay Are Assay Controls OK? Assay_No No Check_Assay->Assay_No No Assay_Yes Yes Check_Assay->Assay_Yes Yes Sol_Yes->Check_Vehicle Optimize Solubilization (e.g., vortexing, solvent %) Sol_No->Check_Vehicle Veh_Yes->Check_Cells Lower Vehicle Concentration Veh_No->Check_Cells Cells_Yes->Check_Assay Standardize Cell Culture (passage #, confluency) Cells_No->Check_Assay End Problem Identified Assay_No->End Review Assay Protocol (reagents, incubation times) Assay_Yes->End Review Pipetting & Plate Layout

Caption: A decision tree to troubleshoot common sources of inconsistent results in this compound experiments.

References

How to improve the stability of N-Oleoyldopamine stocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-Oleoyldopamine (OLDA) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyldopamine (this compound) and why is its stability a concern?

A1: N-Oleoyldopamine (this compound) is a naturally occurring lipid molecule, an amide formed from dopamine (B1211576) and oleic acid. It is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, making it a valuable tool in pain, inflammation, and cardiovascular research.[1][2] this compound's stability is a concern due to its chemical structure, which contains two key moieties susceptible to degradation: a catechol ring and an unsaturated oleoyl (B10858665) chain. The catechol group is prone to oxidation, while the double bond in the oleic acid tail can also be oxidized. Additionally, in biological systems, the catechol group can be metabolized.

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are:

  • Oxidation: The catechol group of the dopamine moiety is highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions. This can lead to the formation of quinones and other degradation products, often visible as a color change in the solution (e.g., to pink, brown, or black). The unsaturated double bond in the oleoyl chain is also a potential site for oxidation.

  • Enzymatic Degradation: In biological systems, this compound is susceptible to O-methylation by the enzyme Catechol-O-methyltransferase (COMT), similar to dopamine.[3] This metabolic process converts this compound into an inactive O-methylated derivative.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure the long-term stability of this compound, it is crucial to store it correctly. For this compound purchased as a solid, it is recommended to prepare stock solutions in an appropriate organic solvent and store them in aliquots.

Storage ConditionDurationRationale
-80°C Long-term (up to 6 months or longer)Minimizes both oxidative and enzymatic degradation.
-20°C Short-term (up to 1 month)Suitable for frequently used aliquots to avoid repeated freeze-thaw cycles.

Important Considerations:

  • Aliquotting: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: For maximum stability, overlay the stock solution with an inert gas like argon or nitrogen before sealing the vial.

  • Light Protection: Store vials in the dark or use amber-colored vials to protect this compound from photodegradation.

Q4: Which solvents are recommended for preparing this compound stock solutions?

A4: this compound is a lipophilic molecule with poor aqueous solubility. Therefore, organic solvents are necessary for preparing concentrated stock solutions.

SolventSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO) ≥ 20.88 mg/mL (≥ 50 mM)A common solvent for in vitro studies. Ensure it is anhydrous, as water can promote hydrolysis and degradation.
Ethanol ≥ 20.88 mg/mL (≥ 50 mM)Another suitable solvent, particularly for in vivo studies where it can be evaporated before resuspension in a vehicle.
Dimethylformamide (DMF) ≥ 30 mg/mLA less common but effective solvent.

When preparing working solutions for aqueous-based assays, it is critical to minimize the final concentration of the organic solvent (typically <0.1%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final solvent concentration in your experiments.

Q5: Can I use antioxidants to improve the stability of my this compound stock solutions?

A5: Yes, adding antioxidants to your this compound stock solutions can significantly improve their stability, particularly by preventing oxidation of the catechol moiety.

  • Ascorbic Acid (Vitamin C): A potent antioxidant that can be added to aqueous buffers to protect catecholamines from oxidation.[4][5][6] A final concentration of 0.1 mM is often effective.

  • N-Acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione, NAC has been shown to protect against N-acyl dopamine-induced cytotoxicity, suggesting it can mitigate oxidative stress.[7][8]

  • EDTA: While not an antioxidant itself, EDTA is a chelating agent that can sequester metal ions that catalyze the oxidation of catechols.[4] A low concentration (e.g., 0.1 mM) can be beneficial.

When using antioxidants, it is crucial to ensure they do not interfere with your experimental assay. Always run appropriate controls.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Stock solution has changed color (e.g., pink, brown, black). Oxidation of the catechol moiety.The solution has likely degraded and should be discarded. Prepare a fresh stock solution from solid this compound. To prevent this, ensure proper storage at -80°C, aliquot to minimize air exposure, and consider adding an antioxidant like ascorbic acid or EDTA to your working solutions.
Inconsistent or weaker than expected experimental results. 1. Degradation of this compound in the stock solution.2. Precipitation of this compound in aqueous working solutions.3. Adsorption of the lipophilic this compound to plasticware.1. Prepare a fresh stock solution and re-run the experiment.2. When diluting the organic stock into an aqueous buffer, do so with vigorous vortexing. For in vivo studies, consider using a surfactant like Tween 20 (e.g., 5%) in your vehicle. Prepare aqueous solutions fresh before each experiment.3. Use glass or polypropylene (B1209903) labware instead of polystyrene, which is more prone to adsorbing lipophilic compounds.
Difficulty dissolving this compound powder. Inappropriate solvent or insufficient mixing.Use anhydrous DMSO or ethanol. Vortex thoroughly. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.
High variability between experiments. Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots of your stock solution to ensure consistency between experiments.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

Materials:

  • N-Oleoyldopamine (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol

  • Sterile, amber-colored glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

  • Inert gas (argon or nitrogen)

Procedure:

  • Allow the container of solid this compound to come to room temperature before opening to prevent condensation of moisture.

  • In a chemical fume hood, weigh the desired amount of this compound into a sterile glass vial. For a 10 mM stock solution, this would be 4.18 mg per mL of solvent.

  • Add the appropriate volume of anhydrous DMSO or ethanol.

  • Cap the vial and vortex until the this compound is completely dissolved. Gentle warming (37°C) can be used if necessary.

  • (Optional but recommended) Briefly purge the headspace of the vial with argon or nitrogen.

  • Seal the vial tightly.

  • Label the vial with the compound name, concentration, solvent, and date of preparation.

  • Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for a stability-indicating HPLC-UV method to assess the purity of this compound stock solutions. This method should be validated for your specific instrumentation and conditions.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a good starting point. For example, a gradient from 50% to 95% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 283 nm (the λmax of this compound)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of freshly dissolved this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dilute your this compound stock solution to be tested to the same concentration as the standard using the mobile phase.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Interpretation:

    • The peak corresponding to this compound should have a consistent retention time with the standard.

    • The appearance of new peaks in your sample chromatogram that are not present in the fresh standard indicates the presence of degradation products.

    • A decrease in the peak area of this compound in your sample compared to the standard indicates degradation. The percentage of degradation can be calculated by comparing the peak areas.

Visualizations

OLDA_Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_enzymatic Enzymatic Degradation (in vivo) This compound N-Oleoyldopamine (this compound) Quinone This compound-o-quinone This compound->Quinone O2, light, metal ions ChainOxidation Oleoyl Chain Oxidation Products This compound->ChainOxidation O2, free radicals Methylatedthis compound O-Methylated this compound This compound->Methylatedthis compound COMT

Caption: Primary degradation pathways of N-Oleoyldopamine (this compound).

OLDA_Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO or Ethanol weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end Stable Stock Solution store->end

Caption: Recommended workflow for preparing stable this compound stock solutions.

References

Technical Support Center: N-Oleoyldopamine (OLDA) In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyldopamine (OLDA). The focus is on addressing common challenges related to its in vivo delivery, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyldopamine (this compound)?

A1: N-Oleoyldopamine (this compound) is an endogenous bioactive lipid, representing a condensation product of oleic acid and dopamine (B1211576).[1] It is recognized as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and also interacts with G protein-coupled receptor 119 (GPR119), cannabinoid, and dopamine receptors.[2][3] Found in the mammalian brain, this compound has the significant advantage of being able to cross the blood-brain barrier, making it a molecule of interest for neurological research.[1][2][4]

Q2: What are the primary challenges associated with the in vivo delivery of this compound?

A2: The main obstacles in delivering this compound in vivo stem from its physicochemical properties and metabolic instability:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound has low solubility in aqueous solutions, which can lead to challenges in formulation and may cause inconsistent absorption and bioavailability.[3][4]

  • Metabolic Degradation: this compound is susceptible to rapid metabolism, particularly through O-methylation by the enzyme Catechol-O-methyltransferase (COMT), similar to dopamine.[4][5] This first-pass metabolism can significantly reduce the concentration of active this compound reaching systemic circulation, especially after oral administration.[4]

Q3: How should I prepare a standard this compound solution for in vivo administration?

A3: A common vehicle for in vivo administration involves a co-solvent and a surfactant to improve solubility. For intravenous (i.v.) or intraperitoneal (i.p.) injections, a stock solution of this compound is typically first dissolved in ethanol (B145695) or DMSO.[6][7] The organic solvent is then evaporated under a stream of nitrogen, and the resulting this compound film is resuspended in a vehicle such as 5% Tween 20 in sterile phosphate-buffered saline (PBS).[6][7] It is crucial to vortex the solution thoroughly to ensure it is homogenous and to prepare it fresh on the day of the experiment to maintain stability.[4][7]

Q4: Is this compound a stable compound?

A4: this compound is considered relatively stable, especially when compared to other endocannabinoids like anandamide, as it is a poor substrate for the fatty-acid amide hydrolase (FAAH) enzyme that degrades many similar lipids.[4][8] When stored properly as a solid at -20°C, it is reported to be stable for at least four years.[9] However, its stability in a formulated solution can be compromised by its low solubility and potential for oxidation.[3]

Q5: What are the known off-target effects of this compound?

A5: While this compound's primary target is the TRPV1 channel, at higher concentrations (in the micromolar range), it can exhibit off-target effects.[3] These include interactions with the Cannabinoid Receptor 1 (CB1), activation of G protein-coupled receptor 119 (GPR119), inhibition of 5-lipoxygenase (5-LOX), and induction of dopamine-like effects that can be blocked by D2 receptor antagonists.[3]

Troubleshooting Guides

Problem 1: Low or undetectable plasma concentrations of this compound after administration.

  • Possible Cause: Rapid first-pass metabolism by COMT enzymes, particularly after oral administration.[4][5]

  • Troubleshooting Steps:

    • Change the Route of Administration: Switch from oral to a parenteral route like intravenous (i.v.) or intraperitoneal (i.p.) to bypass the gastrointestinal tract and liver, thus avoiding significant first-pass metabolism.[4]

    • Co-administer a COMT Inhibitor: The use of a COMT inhibitor, such as tolcapone, can block the O-methylation of this compound and increase its systemic exposure.[4][5]

    • Advanced Formulation: Consider using formulation strategies like lipid nanoparticles (SLNs, NLCs) or self-emulsifying drug delivery systems (SEDDS) to protect this compound from degradation and enhance absorption.[4]

Problem 2: High variability in experimental results and a poor dose-response relationship.

  • Possible Cause: Inconsistent solubility and absorption of this compound from a simple suspension due to its lipophilic nature, which can lead to precipitation in aqueous environments.[1][4]

  • Troubleshooting Steps:

    • Optimize Formulation: Ensure the formulation vehicle is appropriate. A common method involves dissolving this compound in a small amount of ethanol or DMSO and then dispersing it in a solution containing a surfactant like Tween 20 or Tween 80 in sterile saline or PBS.[2][6][10] Always prepare fresh solutions and vortex thoroughly before administration.[4]

    • Consider Advanced Formulations: For more consistent delivery, explore the use of lipid-based formulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or self-emulsifying drug delivery systems (SEDDS) which can improve solubility and bioavailability.[4][11]

Problem 3: Difficulty in accurately quantifying this compound and its metabolites in biological samples.

  • Possible Cause: The analytical method may lack the necessary sensitivity and specificity, or the sample preparation may be inadequate for lipid molecules.[4]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ a robust lipid extraction protocol. This typically involves protein precipitation with a solvent like acetonitrile (B52724), followed by liquid-liquid or solid-phase extraction to isolate the lipids.[4]

    • Use a Sensitive Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for quantifying this compound and its metabolites due to its high sensitivity and specificity.[4][7]

    • Incorporate an Internal Standard: Use a suitable internal standard, such as a deuterated version of this compound, during sample preparation to correct for extraction variability and matrix effects, ensuring accurate quantification.[4]

Data Presentation

Table 1: Summary of Potential Formulation Strategies to Enhance this compound Bioavailability

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents and Surfactants (e.g., Tween 20/80, Ethanol, DMSO) Increases the solubility of lipophilic this compound in aqueous media.[4][6]Simple to prepare; suitable for basic research.May not provide long-term stability; potential for precipitation upon dilution.
Lipid Nanoparticles (SLNs, NLCs) Encapsulates this compound, increases surface area, and can promote lymphatic uptake.[4][11]Improved solubility and stability; protects from degradation; potential to bypass first-pass metabolism.[4][11]Requires specialized formulation equipment; particle size and stability must be optimized.[12]
Self-Emulsifying Drug Delivery Systems (SEDDS) Forms a fine oil-in-water emulsion in the GI tract, increasing the dissolution and absorption surface area.[4][11]Enhances solubility and absorption; can be formulated for oral administration in capsules.[4][11]Excipient selection is critical; potential for GI irritation with high surfactant concentrations.
Co-administration with COMT Inhibitors Blocks the O-methylation metabolic pathway.[4][5]Directly targets a major route of degradation; may significantly increase plasma half-life.Potential for drug-drug interactions; requires careful dose selection of the inhibitor.

Table 2: Quantitative Effects of Intraperitoneal this compound in Rats

EffectDose (mg/kg, i.p.)OutcomeReference
Locomotor Activity 10Mean distance traveled increased to 1213 ± 196 cm from 403 ± 89 cm in vehicle-treated rats (p<0.05).[1][1]
20Effect was less than the 10 mg/kg dose, suggesting a bell-shaped dose-response.[1][6][1][6]
Body Temperature Not specifiedMild hypothermia (p < 0.01).[6][6]
Nociception (Intraplantar) 3-methyl-N-oleoyldopamine (derivative)8-10°C drop in noxious heat threshold.[13][13]

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study of this compound in Mice (Intravenous)

  • Animal Model: Adult male C57BL/6 mice (8-12 weeks old).[7]

  • This compound Formulation: Prepare this compound at a concentration of 2.5 mg/mL for a 10 mg/kg dose.[7]

    • Dissolve stock this compound in ethanol.

    • Evaporate the ethanol under a stream of nitrogen gas.

    • Resuspend the this compound lipid film in a vehicle of 5% Tween 20 in sterile PBS.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare fresh on the day of the experiment.[7]

  • Administration: Administer this compound via a single intravenous (i.v.) injection into the tail vein at a volume of 4 µL/g of body weight.[4][7]

  • Blood Collection: Collect blood samples (~100 µL) at designated time points post-injection: 1, 2, 5, 15, 30, 60 minutes, and 2, 6, and 24 hours. Use a sparse sampling design, with n=4 mice per time point. Collect blood via retro-orbital bleeding or cardiac puncture (terminal) into EDTA-coated tubes.[4][7]

  • Sample Processing: Immediately centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to clean glass vials to prevent adsorption to plastic. Store plasma samples at -80°C until analysis.[4]

Protocol 2: Quantification of this compound and O-Methyl-OLDA by LC-MS/MS

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

  • LC-MS/MS System: Use a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[4]

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from its metabolite (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.[4]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode is common.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions.

      • This compound: m/z 418 → 153 ([M+H]⁺)

      • O-Methyl-OLDA: m/z 432 → 153 ([M+H]⁺)[4]

Visualizations

OLDA_Metabolism_Pathway This compound N-Oleoyldopamine (this compound) COMT Catechol-O-methyltransferase (COMT) This compound->COMT Methyl_this compound O-Methyl-OLDA (Inactive Metabolite) COMT->Methyl_this compound O-methylation Tolcapone Tolcapone (COMT Inhibitor) Tolcapone->COMT Inhibits

Caption: Metabolic pathway of N-Oleoyldopamine (this compound) via COMT.

Experimental_Workflow_PK_Study cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Formulation This compound Formulation (e.g., 5% Tween 20 in PBS) Administration Intravenous (i.v.) Injection (e.g., 10 mg/kg) Formulation->Administration Blood_Collection Blood Collection at Multiple Time Points Administration->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Lipid Extraction) Plasma_Separation->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

OLDA_Signaling_Pathways cluster_trvp1 TRPV1 Pathway cluster_gpr119 GPR119 Pathway cluster_dopamine Dopaminergic System This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Receptor This compound->TRPV1 Agonist GPR119 GPR119 Receptor This compound->GPR119 Agonist D2R Dopamine D2 Receptors This compound->D2R Modulates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Neuropeptide_Release Neuropeptide Release (e.g., CGRP, Substance P) Ca_Influx->Neuropeptide_Release Nociception Nociception Neuropeptide_Release->Nociception Adenylyl_Cyclase Adenylyl Cyclase GPR119->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP Insulin_Release Insulin/GLP-1 Release cAMP->Insulin_Release Glucose_Homeostasis Glucose Homeostasis Insulin_Release->Glucose_Homeostasis Locomotor_Activity ↑ Locomotor Activity D2R->Locomotor_Activity

Caption: Major signaling pathways activated by N-Oleoyldopamine.

References

Off-target effects of N-Oleoyldopamine to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of N-Oleoyldopamine (OLDA). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of N-Oleoyldopamine (this compound)?

N-Oleoyldopamine is a potent endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3][4][5][6][7] Activation of this non-selective cation channel by this compound leads to an influx of calcium ions, initiating a cascade of downstream signaling events.[1][5]

Q2: What are the known off-target interactions of this compound to consider during my experiments?

While this compound is a potent TRPV1 agonist, it can interact with other receptors and enzymes, particularly at higher concentrations. These off-target effects are crucial to consider for accurate data interpretation. Known off-target interactions include:

  • Cannabinoid Receptor 1 (CB1): this compound is a weak ligand for the rat CB1 receptor.[2][3][8]

  • G-protein Coupled Receptor 119 (GPR119): this compound has been identified as an agonist for GPR119.[1]

  • Dopaminergic System: The effects of this compound on locomotor activity can be counteracted by a D2 receptor antagonist, indicating an interaction with the dopaminergic system.[9][10] this compound also interacts with the dopamine (B1211576) transporter.[10]

  • 5-Lipoxygenase: this compound is a potent inhibitor of 5-lipoxygenase.[3]

  • Anandamide (B1667382) Membrane Transporter: this compound is recognized by the anandamide membrane transporter.[2][8]

  • Fatty Acid Amide Hydrolase (FAAH): this compound is a poor substrate for FAAH.[2][3][8]

Q3: At what concentrations should I be concerned about off-target effects?

Off-target effects are more likely to be observed when the concentration of this compound used in experiments approaches the affinity values for its off-target sites. As a general guideline, concentrations in the micromolar (µM) range are more likely to induce off-target effects, whereas nanomolar (nM) concentrations are generally more selective for TRPV1.[11] Refer to the quantitative data table for specific affinity values.

Q4: Can this compound be cytotoxic?

Yes, at high concentrations, this compound, like many lipid-based signaling molecules, has the potential to be cytotoxic. It is highly recommended to perform a cell viability assay, such as an MTT assay, to determine the cytotoxic concentration range of this compound in your specific cell system before proceeding with functional experiments.[11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Unexpected experimental results Off-target effects: At high concentrations, your results may be influenced by this compound's activity at CB1, GPR119, or other targets.[11]1. Use the lowest effective concentration of this compound. 2. Use selective antagonists for potential off-target receptors (e.g., CB1, D2) to determine if the observed effect is mediated by them.[9][10]
Solubility issues: this compound is a lipophilic molecule and may not be fully dissolved in aqueous solutions.[11]1. Ensure this compound is properly dissolved in a suitable solvent (e.g., DMSO, ethanol). 2. Keep the final solvent concentration in your assay low (typically <0.5%) to avoid solvent-induced effects.[11]
Compound stability: Prolonged storage or multiple freeze-thaw cycles can degrade this compound.[11]1. Prepare fresh stock solutions regularly. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Observed effects are not blocked by a selective TRPV1 antagonist Off-target effects: The observed effect may be mediated by a target other than TRPV1, especially at high this compound concentrations.[11]1. Test for the involvement of other receptors like CB1 or GPR119 using their respective selective antagonists.[11]
Ineffective antagonist concentration: The concentration of the TRPV1 antagonist may be too low to fully block the effects of this compound.[11]1. Perform a dose-response experiment for the TRPV1 antagonist to ensure complete blockade of the this compound-induced response.[11]
High background signal or apparent cytotoxicity in vehicle control Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be causing cytotoxicity at the concentration used.1. Run a vehicle control with the same final concentration of the solvent to assess its effect. 2. Reduce the final solvent concentration if toxicity is observed.

Quantitative Data on this compound Interactions

The following table summarizes the quantitative data for the interaction of this compound with its primary target and known off-target sites.

Target Parameter Value Species/Cell Type Experimental Method Reference
TRPV1 EC₅₀ (Calcium Influx)36 nMHuman TRPV1-transfected HEK293 cellsCalcium Imaging[2][5]
TRPV1 Kᵢ36 nMHuman recombinant VR1Competitive Receptor Binding Assay[3]
Cannabinoid Receptor 1 (CB1) Kᵢ1.6 µMRat CB1 receptorCompetitive Receptor Binding Assay[3]
5-Lipoxygenase IC₅₀7.5 nMRat Basophilic Leukemia-1 (RBL-1) cellsInhibition Assay[3]

Signaling Pathways & Experimental Workflows

Signaling Pathways

OLDA_Signaling_Pathways cluster_TRPV1 Primary Target: TRPV1 Pathway cluster_Off_Target Off-Target Pathways cluster_GPR119_path GPR119 Signaling OLDA_TRPV1 N-Oleoyldopamine (this compound) TRPV1 TRPV1 Receptor OLDA_TRPV1->TRPV1 Agonist Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Activates PKC PKC Ca_Influx->PKC Neuropeptide_Release CGRP / Substance P Release Ca_Influx->Neuropeptide_Release MAPK_NFkB MAPK / NF-κB PKC->MAPK_NFkB Nociception Nociception & Neuroinflammation MAPK_NFkB->Nociception Neuropeptide_Release->Nociception OLDA_Off N-Oleoyldopamine (this compound) CB1 CB1 Receptor OLDA_Off->CB1 Weak Ligand D2R Dopamine D2 Receptor OLDA_Off->D2R Interaction Five_LOX 5-Lipoxygenase OLDA_Off->Five_LOX Inhibitor GPR119_internal GPR119 OLDA_Off->GPR119_internal Agonist GPR119 GPR119 Gas Gαs GPR119_internal->Gas AC Adenylyl Cyclase Gas->AC Stimulates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Mod Modulation of Neuronal Function PKA->Neuronal_Mod

Caption: Signaling pathways of N-Oleoyldopamine (this compound).

Experimental Workflows

Experimental_Workflows cluster_binding Competitive Receptor Binding Assay Workflow cluster_calcium Calcium Influx Assay Workflow start_binding Start prep_reagents Prepare Reagents: - Cell membranes/receptors - Radiolabeled ligand - Serial dilutions of this compound start_binding->prep_reagents incubation Incubate reagents in 96-well filter plates prep_reagents->incubation filtration Separate bound & free ligand via vacuum filtration incubation->filtration washing Wash filters with ice-cold assay buffer filtration->washing scintillation Add scintillation fluid and count radioactivity washing->scintillation analysis_binding Analyze data to determine IC₅₀ and Kᵢ values scintillation->analysis_binding end_binding End analysis_binding->end_binding start_calcium Start seed_cells Seed receptor-expressing cells in a microplate start_calcium->seed_cells load_dye Load cells with a calcium-sensitive fluorescent dye seed_cells->load_dye add_this compound Add this compound using a fluorescence plate reader with an injection system load_dye->add_this compound measure_fluorescence Measure changes in fluorescence over time add_this compound->measure_fluorescence analysis_calcium Analyze data to determine EC₅₀ values measure_fluorescence->analysis_calcium end_calcium End analysis_calcium->end_calcium

Caption: Experimental workflows for assessing this compound's activity.

Key Experimental Protocols

Competitive Receptor Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of this compound for a specific receptor.

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand with known affinity for the target receptor

  • N-Oleoyldopamine (this compound)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In each well of the filter plate, add the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand by vacuum filtration through the filter plate.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • The data is then analyzed to determine the IC₅₀ of this compound, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.[11]

Calcium Influx Assay

This protocol is used to measure the activation of ion channels or G-protein coupled receptors that signal through calcium, such as TRPV1 or GPR119, by this compound.

Materials:

  • Cells expressing the receptor of interest (e.g., TRPV1 or GPR119)

  • 96-well or 384-well black, clear-bottom plate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2 mM CaCl₂)

  • N-Oleoyldopamine (this compound)

  • Positive control agonist (e.g., Capsaicin for TRPV1)

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed cells in the microplate and culture until they form a confluent monolayer.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Inject this compound or a control agonist into the wells and immediately begin measuring the change in fluorescence over time.

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating receptor activation.

  • Analyze the data to determine the EC₅₀ of this compound.[11]

References

Technical Support Center: Interpreting Unexpected Results in N-Oleoyldopamine (OLDA) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving N-Oleoyldopamine (OLDA).

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyldopamine (this compound)?

A1: N-Oleoyldopamine is an endogenous lipid amide, which is a combination of oleic acid and dopamine (B1211576).[1][2] It is recognized as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor.[1][2][3][4]

Q2: What are the known molecular targets of this compound?

A2: this compound has a complex pharmacology. Its primary target is the TRPV1 channel, for which it has a high affinity.[1][4] Additionally, it can interact with cannabinoid type 1 (CB1) receptors, albeit with lower affinity, and can modulate the activity of dopamine D2 receptors (D2R) and the dopamine transporter (DAT).[1] this compound is also an agonist for GPR119, a Gs-coupled receptor.[3] This multi-target engagement can lead to varied physiological effects.[1]

Q3: What is the proper way to store and handle this compound?

A3: For long-term storage, this compound should be kept as a crystalline solid at -20°C, where it remains stable for at least four years.[1] Stock solutions in organic solvents like DMSO or ethanol (B145695) can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q4: How should I prepare a working solution of this compound for my experiments?

A4: A fresh working solution should be prepared on the day of the experiment.[1] This typically involves diluting a high-concentration stock solution (e.g., in DMSO) into the desired aqueous buffer, such as artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS).[1][2] To prevent precipitation of the lipophilic this compound, it is crucial to add the stock solution to the aqueous buffer while vortexing.[2] The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced effects, and a vehicle control with the same solvent concentration should always be included.[2]

Troubleshooting Guide for Unexpected Experimental Results

Q5: My application of this compound is not producing the expected excitatory effect on neurons. What could be the reason?

A5: While this compound is a potent TRPV1 agonist that typically causes neuronal excitation, its other targets can lead to different outcomes.[1] The lack of an excitatory effect could be due to:

  • Receptor Expression: The specific neurons you are studying may have low or no expression of TRPV1 channels but express other receptors that this compound interacts with, such as CB1 or D2 receptors, which can lead to inhibitory effects.[1]

  • Dose-Response: The effect of this compound can be dose-dependent, and in some cases, it exhibits a bell-shaped dose-response curve.[3] You may be using a concentration that is too high or too low to elicit the desired effect.

  • Compound Degradation: Ensure that your this compound stock solution has been stored properly and that the working solution was freshly prepared, as this compound can degrade over time.[1][2]

Q6: I am observing a high degree of variability in my results between experiments. What are the potential sources of this variability?

A6: High variability can stem from several factors:

  • Inconsistent Solution Preparation: Ensure that this compound is fully dissolved in the stock solution and that the working solution is homogenous.[2] Due to its lipid nature, this compound can be challenging to work with in aqueous solutions.

  • Animal or Cell Line Differences: Biological variability between animals or cell passages can contribute to varied responses.

  • Experimental Conditions: Factors such as temperature, pH of the buffer, and incubation times can all influence the outcome and should be tightly controlled.

Q7: How can I confirm that the effects I am seeing are specifically mediated by TRPV1 activation?

A7: To confirm TRPV1-mediated effects, you can use a selective TRPV1 antagonist, such as capsazepine (B1668289) or AMG-9810. Pre-treatment with the antagonist should block the effects of this compound if they are indeed mediated by TRPV1.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of N-Oleoyldopamine.

Table 1: Effects of Intraperitoneal this compound on Locomotor Activity in Male Wistar Rats [3]

Dose (mg/kg, i.p.)Mean Distance Traveled (cm) in 2 hours (± SE)
Vehicle403 ± 89
101213 ± 196
20Effect less than 10 mg/kg (bell-shaped dose-response)
P<0.05 compared to vehicle-treated rats.

Table 2: Effects of Intraperitoneal this compound on Body Temperature in Male Wistar Rats

ParameterVehicleThis compound (dose not specified)
Change in Brain TemperatureNo significant changeMild hypothermia (p < 0.05)[3]
Change in Core Body TemperatureNo significant changeMild hypothermia (p < 0.01)[3]

Table 3: Key Quantitative Information for N-Oleoyldopamine

ParameterValueSource
Molecular Weight417.63 g/mol [2]
Solubility in DMSO≥ 20.88 mg/mL (≥ 50 mM)[2]
Solubility in Ethanol≥ 20.88 mg/mL (≥ 50 mM)[2]
EC₅₀ (hTRPV1)36 nM[2][4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution (10 mM in DMSO)

Materials:

  • N-Oleoyldopamine (this compound) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Weigh out 4.18 mg of this compound powder into a sterile microcentrifuge tube.[2]

  • Add 1 mL of anhydrous DMSO to the tube.[2]

  • Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.[2]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.[1]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Intraperitoneal Administration of this compound in Rats for Locomotor Activity Studies

Materials:

  • N-Oleoyldopamine (this compound)

  • Vehicle solution (e.g., 5% Tween 20 in sterile PBS)

  • Male Wistar rats

  • Open field activity chambers

  • Syringes and needles (23-25 gauge) for i.p. injection

Procedure:

  • This compound Preparation: For a 10 mg/kg dose in a 250g rat (2.5 mg), prepare a stock solution of this compound. A suggested vehicle for in vivo administration involves dissolving the this compound in a solution of 5% Tween 20 in sterile phosphate-buffered saline (PBS).[3]

  • Animal Acclimatization: Acclimatize rats to the experimental room for at least 1 hour before testing.[3]

  • Dosing: Weigh each rat to determine the precise injection volume. Administer this compound (5-20 mg/kg) or vehicle via intraperitoneal injection into the lower right quadrant of the abdomen.[3]

  • Measurement of Locomotor Activity: Immediately after injection, place the rat in the center of the open field activity chamber. Record locomotor activity for a specified period, for example, 2 hours.[3]

Signaling Pathways and Workflows

This compound's Multi-Target Signaling Pathways

OLDA_Signaling cluster_TRPV1 TRPV1 Pathway cluster_Dopamine Dopaminergic System cluster_GPR119 GPR119 Pathway This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 This compound->TRPV1 D2R D2 Receptors This compound->D2R GPR119 GPR119 This compound->GPR119 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization Excitation Excitation Depolarization->Excitation Locomotor Increased Locomotor Activity D2R->Locomotor AC Adenylyl Cyclase GPR119->AC cAMP ↑ cAMP AC->cAMP Insulin Insulin Secretion cAMP->Insulin GLP1 GLP-1 Release cAMP->GLP1

Caption: this compound's multi-target signaling pathways in a neuron.

Troubleshooting Workflow for Unexpected this compound Experiment Results

Troubleshooting_Workflow Start Unexpected Result in this compound Experiment Check_Reagents Verify this compound Integrity - Proper storage? - Fresh working solution? Start->Check_Reagents Check_Protocol Review Experimental Protocol - Correct concentration? - Consistent timing? Check_Reagents->Check_Protocol Reagents OK Modify_Experiment Modify Experimental Design Check_Reagents->Modify_Experiment Reagents Faulty Consider_Targets Consider Off-Target Effects - Receptor expression profile? - Dose-response curve? Check_Protocol->Consider_Targets Protocol OK Check_Protocol->Modify_Experiment Protocol Error Use_Controls Implement Proper Controls - Vehicle control? - Selective antagonists? Consider_Targets->Use_Controls Targets Considered Analyze_Data Re-analyze Data - Statistical power? - Outliers? Use_Controls->Analyze_Data Controls in Place Use_Controls->Modify_Experiment Controls Needed Consult Consult Literature and Colleagues Analyze_Data->Consult Data Re-analyzed Consult->Modify_Experiment End Problem Resolved Modify_Experiment->End

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: N-Oleoyldopamine (OLDA) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using N-Oleoyldopamine (OLDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by effectively controlling for vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it critical in my this compound experiment?

Q2: What are the recommended vehicles for dissolving this compound?

A2: this compound is soluble in organic solvents such as DMSO (up to 20 mg/mL) and ethanol (B145695) (up to 50 mg/mL).[6][9] For in vivo studies, a stock solution in an organic solvent is often further diluted in a solution like saline or phosphate-buffered saline (PBS) containing a surfactant such as Tween 20 to create a stable emulsion.[10] The choice of vehicle depends on the experimental model (in vitro vs. in vivo) and the final desired concentration of this compound.

Q3: What is the maximum recommended final concentration of DMSO or ethanol in my experiment?

A3: The final concentration of the organic solvent should be kept to a minimum, typically well below 1%, to avoid solvent-induced artifacts.[6] For cell-based assays, it is advisable to keep the final DMSO or ethanol concentration at or below 0.1% to 0.5%.[11][12][13] However, the ideal maximum concentration should be determined empirically for your specific cell line or animal model, as sensitivity can vary.[14][15]

Q4: Can the vehicle itself affect TRPV1, the primary target of this compound?

A4: Yes, this is a critical consideration. Both ethanol and DMSO have been reported to interact with TRPV1 channels. Ethanol can directly activate and sensitize TRPV1 receptors, which could lead to an overestimation of this compound's effect or a confounding biological response.[16][17][18] While less common, high concentrations of DMSO might also have effects on cell membranes and protein function.[19] Therefore, a vehicle control is absolutely essential to parse out the specific effects of this compound.

Q5: How should I prepare my this compound working solution and vehicle control?

A5: First, prepare a high-concentration stock solution of this compound in your chosen solvent (e.g., 10 mM in DMSO).[9] On the day of the experiment, dilute this stock solution into your final aqueous buffer or cell culture medium to the desired working concentration.[6] The vehicle control should be prepared by adding the same volume of the pure solvent (e.g., DMSO) to the same final volume of buffer or medium, ensuring the final solvent concentration is identical to that in the this compound-treated group.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High background signal or unexpected effects in the vehicle control group. The vehicle (DMSO or ethanol) is exerting a biological effect at the concentration used.1. Lower the Vehicle Concentration: Perform a dose-response experiment with the vehicle alone to determine the No-Observed-Adverse-Effect Level (NOAEL) in your system. Aim to use a final concentration well below this level.[11][20]2. Switch Vehicles: If possible, try a different solvent system. 3. Acclimatize the System: For in vivo studies, ensure animals are properly acclimatized. For in vitro studies, ensure cells are not stressed.
Variability between replicates in the this compound-treated group. This compound may be precipitating out of the aqueous solution.1. Ensure Proper Mixing: When diluting the this compound stock solution, add it to the aqueous buffer while vortexing or stirring vigorously to prevent precipitation.[6]2. Use a Surfactant (in vivo): For in vivo preparations, including a small amount of a biocompatible surfactant like Tween 20 can help maintain a homogenous suspension.[10]3. Prepare Fresh Solutions: Always prepare the final working solution fresh for each experiment, as this compound may not be stable in aqueous solutions for extended periods.[6]
The observed effect of this compound is less than expected. The vehicle is masking or counteracting the effect of this compound.1. Review Vehicle's Known Effects: Research the specific effects of your chosen vehicle on your biological system of interest. For example, DMSO has known anti-inflammatory properties which could counteract a pro-inflammatory effect of this compound in some models.[21]2. Include a "No-Treatment" Control: In addition to a vehicle control, a "no-treatment" or "saline-only" control can help you understand the baseline response of your system and the full impact of the vehicle.
Inconsistent results between experiments. Inconsistent preparation of this compound solutions or vehicle controls.1. Standardize Protocols: Develop and strictly follow a Standard Operating Procedure (SOP) for preparing all solutions.2. Use Fresh Aliquots: Aliquot your high-concentration this compound stock solution to avoid repeated freeze-thaw cycles which can degrade the compound.[9]3. Calibrate Equipment: Ensure all pipettes and balances are properly calibrated.

Experimental Protocols

Protocol: In Vitro Calcium Imaging Assay in Cultured Neurons

This protocol outlines a typical experiment to measure this compound-induced calcium influx in cultured dorsal root ganglion (DRG) neurons, a cell type that endogenously expresses TRPV1.

1. Materials:

  • N-Oleoyldopamine (this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cultured DRG neurons on glass coverslips

  • Calcium indicator dye (e.g., Fura-2 AM)

  • Extracellular buffer (e.g., Hanks' Balanced Salt Solution with calcium)

  • Capsaicin (B1668287) (positive control)

2. Solution Preparation:

  • 10 mM this compound Stock: Dissolve 4.18 mg of this compound in 1 mL of 100% DMSO. Aliquot and store at -80°C.[9]

  • 10 mM Capsaicin Stock: Prepare a 10 mM stock solution in DMSO.

  • Working Solutions: On the day of the experiment, thaw one aliquot of the this compound stock. Prepare serial dilutions in the extracellular buffer to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). The final DMSO concentration should be kept constant across all conditions and ideally ≤ 0.1%.

  • Vehicle Control: Prepare a solution containing the same final concentration of DMSO in the extracellular buffer as the highest concentration this compound working solution.

  • Positive Control: Prepare a working solution of capsaicin (e.g., 1 µM) with the same final DMSO concentration.

3. Experimental Procedure:

  • Load the cultured DRG neurons with the Fura-2 AM calcium indicator dye according to the manufacturer's protocol.

  • Mount the coverslip onto the stage of a fluorescence microscope equipped for ratiometric calcium imaging.

  • Continuously perfuse the cells with the extracellular buffer to establish a stable baseline fluorescence signal.

  • Switch the perfusion to the vehicle control solution and record for 2-3 minutes to ensure the vehicle does not elicit a response.

  • Switch the perfusion to the this compound working solution(s), starting with the lowest concentration, and record the change in intracellular calcium levels.

  • After washing out the this compound, apply the positive control (capsaicin) to confirm that the cells are responsive.

4. Data Analysis:

  • Calculate the change in intracellular calcium concentration or the ratiometric fluorescence signal in response to the vehicle, this compound, and the positive control.

  • Subtract the average response observed in the vehicle control group from the response in the this compound-treated groups to determine the specific effect of this compound.

Visualizations

G cluster_prep Preparation cluster_groups Experimental Groups cluster_exp Experiment cluster_analysis Analysis A High Concentration This compound Stock (in DMSO) D This compound Treatment Group (this compound Stock + Buffer) A->D B Pure DMSO E Vehicle Control Group (Pure DMSO + Buffer) B->E C Aqueous Buffer (e.g., cell media, saline) C->D C->E F Untreated Control (Buffer Only) C->F G Administer to Experimental System (e.g., cells, animals) D->G E->G F->G H Measure Outcome G->H I Compare D vs. E (Isolates this compound Effect) H->I J Compare E vs. F (Isolates Vehicle Effect) H->J

Caption: Experimental workflow for controlling vehicle effects.

G TotalEffect Total Observed Effect in this compound Treatment Group Minus - TotalEffect->Minus VehicleEffect Effect of Vehicle (Measured in Vehicle Control Group) VehicleEffect->Minus OLDAEffect True Effect of this compound Minus->OLDAEffect

Caption: Logic for isolating the true effect of this compound.

References

Technical Support Center: Optimizing N-Oleoyldopamine (OLDA) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and experimental protocols for studies involving N-Oleoyldopamine (OLDA).

Frequently Asked Questions (FAQs)

Q1: What is a typical incubation time for observing TRPV1 activation with this compound?

For assays measuring acute TRPV1 activation, such as calcium imaging, a short incubation or continuous recording period is recommended. Typically, after establishing a baseline fluorescence, this compound is applied, and the cellular response is recorded for 5-10 minutes.[1] For electrophysiological recordings, such as measuring miniature excitatory postsynaptic currents (mEPSCs), a stable baseline is recorded for 5-10 minutes before this compound application, followed by a 10-15 minute recording in the presence of this compound.

Q2: What is the recommended incubation time for cell viability or cytotoxicity assays with this compound?

For cell viability assays like the MTT assay, longer incubation times are generally required to observe significant effects on cell proliferation or death. Common time points for these experiments are 24, 48, or 72 hours of continuous exposure to this compound.[2][3] It is highly recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and experimental conditions.

Q3: How long should I incubate cells with this compound to study apoptosis?

Based on studies with N-acyl dopamines, including this compound, a 24-hour incubation period is a common starting point for assessing apoptosis.[4][5] However, the timeline of apoptosis can vary significantly depending on the cell type, this compound concentration, and the specific apoptotic events being measured.[6] It is advisable to conduct a time-course experiment (e.g., 6, 12, 24, and 48 hours) to identify the peak of apoptotic activity.[7]

Q4: Can prolonged incubation with this compound lead to receptor desensitization?

Yes, prolonged exposure to TRPV1 agonists like this compound can lead to receptor desensitization.[2] This can result in a diminished response over time. To mitigate this, it is recommended to minimize pre-incubation times or include a washout step if repeated stimulation is necessary.

Q5: How stable is this compound in cell culture media?

This compound is a relatively stable compound that can persist in biomembranes for hours, which may lead to a longer period of receptor activation.[4] However, for in vitro experiments, it is always best practice to prepare fresh working solutions on the day of the experiment to minimize potential degradation.[3]

Troubleshooting Guides

Problem Possible Cause Solution
No or weak response to this compound in a TRPV1-expressing cell line. 1. Low this compound concentration: The concentration may be below the activation threshold. 2. Poor this compound solubility: The compound may not be fully dissolved. 3. Low TRPV1 expression: The cell line may have lower than expected TRPV1 expression. 4. Receptor desensitization: Prolonged exposure may have occurred.1. Perform a dose-response experiment to find the optimal concentration. 2. Ensure this compound is fully dissolved in a stock solvent (e.g., DMSO) before diluting in the assay buffer. The final solvent concentration should be low (ideally ≤0.1%).[2][3] 3. Verify TRPV1 expression using methods like qPCR or Western blotting.[2] 4. Minimize pre-incubation times and consider washout steps.[2]
Inconsistent results between experiments. 1. Variability in this compound solution preparation: Inconsistent stock concentration or dilutions. 2. Cell passage number: Cellular responses can change with increasing passage numbers. 3. Inconsistent incubation times or temperatures. 1. Prepare fresh stock solutions regularly and use calibrated pipettes.[2] 2. Use cells within a defined passage number range for all experiments.[2] 3. Standardize all experimental parameters, including incubation times and temperatures.[2]
Observed effects are not blocked by a selective TRPV1 antagonist. 1. Off-target effects: At high concentrations, this compound may activate other receptors like CB1 or GPR119.[2][8] 2. Ineffective antagonist concentration: The antagonist concentration may be too low.1. Test for the involvement of other receptors using their respective selective antagonists. Consider performing a dose-response curve to ensure you are using a concentration within the selective range for TRPV1. 2. Ensure the antagonist is used at an effective concentration, which may require its own dose-response validation.
High levels of cell death, but apoptosis assays show a large necrotic population. 1. Treatment duration is too long: Cells may have progressed to secondary necrosis after apoptosis. 2. This compound concentration is too high: High concentrations can induce necrosis directly.[6]1. Perform a time-course experiment with shorter incubation periods to identify the optimal window for early to mid-stage apoptosis.[7] 2. Conduct a dose-response experiment to find a concentration that induces apoptosis without causing significant necrosis.

Quantitative Data Summary

The following table summarizes key quantitative data for N-Oleoyldopamine from published literature.

Parameter Value Species/Cell Type Experimental Method
EC₅₀ (Calcium Influx) 36 nMHuman TRPV1-transfected HEK293 cellsCalcium Imaging
EC₅₀ (Whole-cell current) 0.29 ± 0.08 µMMouse TRPV1-transfected HEK293 cellsPatch-Clamp Electrophysiology
EC₅₀ (Cytotoxicity) ~6-80 µM (for N-acyl dopamines)Rat PC12 cellsMTT Assay[4]
Receptor Binding (Ki) 1.6 µM (for CB1 receptor)RatReceptor Binding Assay[2]
cAMP Accumulation (EC₅₀) ~4.4 µM (for GPR119)HumancAMP Assay[2]
5-Lipoxygenase Inhibition (IC₅₀) 7.5 nMRatEnzyme Inhibition Assay[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of this compound over a longer incubation period.

Materials:

  • Cells of interest

  • 96-well plate

  • N-Oleoyldopamine (this compound)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[2][3]

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.

  • Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate for 15 minutes to 4 hours with shaking.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[3]

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for detecting apoptosis at various time points after this compound treatment.

Materials:

  • Cells of interest

  • 6-well plates

  • N-Oleoyldopamine (this compound)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound or vehicle control.

  • Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time.

  • Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Calcium Imaging Assay

This protocol is for assessing acute cellular responses to this compound through TRPV1 activation.

Materials:

  • TRPV1-expressing cells (e.g., HEK293-TRPV1 or primary sensory neurons)

  • Glass-bottom dishes or 96-well black-walled imaging plates

  • N-Oleoyldopamine (this compound)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells on glass-bottom dishes or imaging plates and allow them to grow to the desired confluency.

  • Prepare the calcium dye loading solution according to the manufacturer's instructions.

  • Remove the culture medium and add the dye loading solution to the cells.

  • Incubate for at least 2 hours at 37°C to allow for dye loading.[3]

  • During incubation, prepare serial dilutions of this compound in the assay buffer.

  • After incubation, wash the cells with the assay buffer if required.

  • Acquire baseline fluorescence images for 1-2 minutes.[1]

  • Carefully add the this compound solution to the cells while continuously recording fluorescence.

  • Record fluorescence intensity changes over time for 5-10 minutes after this compound application.[1]

  • As a positive control, use a known TRPV1 agonist like capsaicin (B1668287) in a separate experiment.

Visualizations

Signaling Pathways

OLDA_Signaling_Pathway N-Oleoyldopamine (this compound) Signaling Pathway cluster_primary Primary Target: TRPV1 cluster_off_target Off-Target Effects (High Concentration) This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Channel This compound->TRPV1 Activates Cation_Influx Ca²⁺/Na⁺ Influx TRPV1->Cation_Influx Opens Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Downstream Downstream Effects (e.g., Neuropeptide Release) Action_Potential->Downstream OLDA_High This compound (High Conc.) CB1 CB1 Receptor OLDA_High->CB1 GPR119 GPR119 OLDA_High->GPR119 CB1_effect Weak Agonist Effect CB1->CB1_effect GPR119_effect Agonist Effect (cAMP Accumulation) GPR119->GPR119_effect

Caption: N-Oleoyldopamine (this compound) signaling pathways.

Experimental Workflows

Experimental_Workflow General Experimental Workflow for this compound Studies cluster_planning Phase 1: Planning and Optimization cluster_execution Phase 2: Main Experiment cluster_analysis Phase 3: Analysis and Validation start Define Research Question (e.g., Apoptosis, Cytotoxicity) lit_review Literature Review for Starting Concentrations and Time Points start->lit_review dose_response Dose-Response Experiment (e.g., 0.1 - 50 µM) lit_review->dose_response time_course Time-Course Experiment (e.g., 6, 12, 24, 48, 72h) dose_response->time_course main_exp Perform Main Experiment with Optimized Parameters time_course->main_exp controls Include Vehicle and Positive/Negative Controls main_exp->controls data_acq Data Acquisition (e.g., Flow Cytometry, Plate Reader) main_exp->data_acq analysis Statistical Analysis data_acq->analysis validation Validate with Antagonists (if applicable) analysis->validation conclusion Draw Conclusions validation->conclusion

Caption: Workflow for optimizing this compound experiments.

References

Technical Support Center: N-Oleoyldopamine (OLDA) Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding tachyphylaxis with repeated N-Oleoyldopamine (OLDA) application in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyldopamine (this compound) and what are its primary molecular targets?

A1: N-Oleoyldopamine (this compound) is an endogenous lipid neuromodulator, representing the amide conjugate of oleic acid and dopamine (B1211576).[1] Its primary and most potent target is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain and temperature sensation.[1][2] this compound also exhibits activity at other receptors, including G-protein coupled receptor 119 (GPR119), and to a lesser extent, cannabinoid (CB1) and dopamine receptors.[3][4][5]

Q2: What is tachyphylaxis and why is it a concern with repeated this compound application?

A2: Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug, rendering it less effective. This is a significant concern with repeated this compound application, as continuous or frequent stimulation of its primary target, the TRPV1 receptor, can lead to desensitization of the channel. This can result in a reduced or absent response to subsequent this compound applications, impacting the reliability and reproducibility of experimental results.

Q3: What are the primary mechanisms underlying tachyphylaxis to TRPV1 agonists like this compound?

A3: Tachyphylaxis to TRPV1 agonists is a complex process primarily driven by an influx of extracellular calcium upon channel activation.[4][5] This increase in intracellular calcium triggers several downstream events leading to desensitization, including:

  • Dephosphorylation: The calcium-dependent phosphatase calcineurin dephosphorylates the TRPV1 channel, which is a key step in initiating desensitization.[6]

  • Phosphorylation: While some phosphorylation events by Protein Kinase A (PKA) can reduce desensitization, phosphorylation by Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) are also involved in the complex regulation of channel activity.[2][6]

  • Phosphatidylinositol 4,5-bisphosphate (PIP2) Depletion: Activation of TRPV1 can lead to the depletion of PIP2, a membrane phospholipid essential for channel function. Resynthesis of PIP2 is required for the functional recovery of the channel from desensitization.[1][7]

  • Receptor Internalization: Prolonged agonist exposure can lead to the internalization of TRPV1 channels from the cell surface, reducing the number of available receptors to respond to further stimulation.[3]

Q4: How can I determine if tachyphylaxis is occurring in my experiment?

A4: Tachyphylaxis can be identified by observing a progressive decrease in the measured response upon repeated application of this compound at the same concentration and interval.[8] This can be quantified using techniques such as calcium imaging, where a reduction in the peak fluorescence intensity of subsequent responses is indicative of tachyphylaxis, or whole-cell patch-clamp electrophysiology, where a decrease in the peak current amplitude is observed.[8]

Troubleshooting Guide: Avoiding and Mitigating this compound-Induced Tachyphylaxis

Issue 1: Diminishing response to repeated this compound application in vitro (e.g., cell culture).

  • Potential Cause: Development of tachyphylaxis due to receptor desensitization and/or internalization.

  • Troubleshooting Strategies:

    • Optimize Dosing Intervals: Increase the washout period between this compound applications to allow for receptor resensitization. The optimal interval will be cell-type and concentration-dependent and should be determined empirically.

    • Vary this compound Concentration: If the experimental design allows, consider using the lowest effective concentration of this compound to minimize the extent of desensitization.

    • Include a Recovery Period: After an initial application, incubate cells in an agonist-free medium for a sufficient duration (e.g., 10-30 minutes) to allow for the potential recycling of internalized receptors back to the cell surface.

    • Control Extracellular Calcium: Since TRPV1 desensitization is heavily dependent on calcium influx, performing experiments in low or calcium-free extracellular solution during the washout period may aid in receptor resensitization.[4] However, be mindful that this will also prevent receptor activation.

    • Modulate Signaling Pathways:

      • Phosphatase Inhibitors: The use of calcineurin inhibitors (e.g., cyclosporin (B1163) A, FK506) has been shown to reduce TRPV1 desensitization.[6]

      • Kinase Activators: PKA activation can attenuate desensitization.[2] Consider pre-treatment with a PKA activator like forskolin.

Issue 2: Reduced in vivo efficacy of this compound with repeated administration.

  • Potential Cause: Systemic development of tachyphylaxis.

  • Troubleshooting Strategies:

    • Implement "Drug Holidays": Introduce periods of no this compound treatment (e.g., 24-48 hours) between administrations to allow for systemic recovery from desensitization.

    • Optimize Administration Route and Dose: The route of administration and the dose can influence the local and systemic concentrations of this compound and thus the degree of tachyphylaxis. Experiment with different routes (e.g., intraplantar vs. intraperitoneal) and a dose-response analysis to find the optimal parameters for a sustained effect.[4][6]

    • Co-administration with Other Compounds: In some experimental paradigms, co-administration of compounds that modulate downstream signaling pathways may help to sustain the desired effect. However, this approach requires careful consideration of potential off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its interaction with the TRPV1 receptor.

Table 1: Potency of this compound at the TRPV1 Receptor

ParameterValueSpecies/Cell TypeExperimental MethodReference
EC₅₀ (Calcium Influx)36 nMHuman TRPV1-transfected HEK293 cellsCalcium Imaging[9][10]
EC₅₀ (Calcium Influx)1.8 µMRat TRPV1-expressing HT1080 cells⁴⁵Ca²⁺ Accumulation[11]
EC₅₀ (Paw Withdrawal)0.72 µgRatBehavioral Assay[9]

Table 2: In Vivo Administration of this compound

ApplicationMouse Strain/AnimalAdministration RouteThis compound Dose/ConcentrationKey FindingReference
CardioprotectionC57BL/6J (WT)Langendorff Perfusion (ex vivo)2 x 10⁻⁹ MImproved post-ischemic cardiac function recovery[12]
Pain/NociceptionSprague-Dawley RatsIntraplantar (i.pl.)50 nmolEvoked paw lifting/licking[6]
InflammationWild-type miceIntravenous (i.v.)10 mg/kgReduced systemic inflammation[13]
Locomotor ActivityMale Wistar RatsIntraperitoneal (i.p.)10 mg/kgIncreased mean distance traveled[4]
Renal FunctionRatsIntrathecal1 ng/kg, dailyAttenuated high-fat-diet-induced impairment[14]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Tachyphylaxis using Calcium Imaging

Objective: To quantify the development and recovery of tachyphylaxis to this compound in TRPV1-expressing cells.

Materials:

  • HEK293 cells stably expressing human or rat TRPV1.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed TRPV1-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluence.

  • Dye Loading: Load cells with a calcium indicator dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence for a short period before the first stimulation.

  • First Stimulation (Pulse 1): Add this compound at the desired concentration and immediately record the fluorescence signal for 2-5 minutes to capture the peak calcium response.

  • Washout and Recovery: Gently wash the cells with assay buffer and incubate in agonist-free buffer for varying recovery periods (e.g., 2, 5, 10, 20, 30 minutes).

  • Second Stimulation (Pulse 2): After the recovery period, re-apply the same concentration of this compound and record the fluorescence response.

  • Data Analysis: Calculate the change in intracellular calcium concentration based on the change in fluorescence intensity. Quantify tachyphylaxis by calculating the ratio of the peak response of the second pulse to the first pulse (Peak 2 / Peak 1). A ratio less than 1 indicates desensitization. Plot the response ratio as a function of the recovery time to characterize the time course of resensitization.

Protocol 2: Electrophysiological Measurement of this compound-Induced Tachyphylaxis

Objective: To measure the reduction in TRPV1-mediated currents following repeated this compound application using whole-cell patch-clamp.

Materials:

  • TRPV1-expressing cells (e.g., HEK293 or primary dorsal root ganglion neurons).

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (in mM): 140 CsCl, 1 EGTA, 10 HEPES, 2 MgCl₂, 4 Mg-ATP, pH 7.2.

  • This compound working solutions.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration. Clamp the cell at a holding potential of -60 mV.

  • Initial Response (Pulse 1): Apply a brief pulse (e.g., 2-5 seconds) of this compound using a fast-perfusion system and record the inward current.

  • Washout and Recovery: Wash out the this compound with the external solution for a defined recovery interval (e.g., 1, 2, 5 minutes).

  • Subsequent Stimulations (Pulse 2, 3, etc.): Repeat the application of this compound at the same concentration and duration, separated by the same recovery interval.

  • Data Analysis: Measure the peak inward current for each this compound application. Plot the peak current amplitude as a function of the application number to visualize tachyphylaxis. Quantify tachyphylaxis as the percentage reduction in the peak current of subsequent applications compared to the first.

Visualizations

OLDA_Signaling_Pathway This compound This compound TRPV1 TRPV1 Receptor This compound->TRPV1 Primary Target GPR119 GPR119 This compound->GPR119 Other Targets Dopamine_R Dopamine R This compound->Dopamine_R Cannabinoid_R Cannabinoid R This compound->Cannabinoid_R Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Downstream Downstream Signaling (e.g., Nociception, Inflammation) Ca_influx->Downstream

Caption: this compound primary and secondary signaling pathways.

Tachyphylaxis_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPV1_active Active TRPV1 Ca_influx ↑ [Ca²⁺]i TRPV1_active->Ca_influx Internalization TRPV1 Internalization TRPV1_active->Internalization Prolonged Activation Calcineurin Calcineurin Activation Ca_influx->Calcineurin Dephosphorylation TRPV1 Dephosphorylation Calcineurin->Dephosphorylation Desensitization Desensitized TRPV1 Dephosphorylation->Desensitization Internalization->Desensitization This compound Repeated this compound Application This compound->TRPV1_active

Caption: Mechanism of this compound-induced TRPV1 tachyphylaxis.

Troubleshooting_Workflow Start Diminishing Response to this compound Check_Tachy Confirm Tachyphylaxis (e.g., Calcium Imaging, Patch-Clamp) Start->Check_Tachy Optimize_Dose Optimize Dosing (Interval, Concentration) Check_Tachy->Optimize_Dose Yes Evaluate Evaluate Outcome Check_Tachy->Evaluate No Recovery Implement Recovery Periods Optimize_Dose->Recovery Modulate Modulate Signaling (e.g., Phosphatase Inhibitors) Recovery->Modulate In_Vivo In Vivo Considerations ('Drug Holidays') Modulate->In_Vivo In_Vivo->Evaluate

Caption: Troubleshooting workflow for this compound tachyphylaxis.

References

Validation & Comparative

A Comparative Guide to N-Oleoyldopamine and Other Endogenous TRPV1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, playing a pivotal role in pain perception, inflammation, and thermoregulation. Its activation by a variety of endogenous lipid messengers underscores its importance in physiological and pathophysiological processes. This guide provides an objective comparison of N-Oleoyldopamine (OLDA) with other key endogenous TRPV1 agonists, including Anandamide (AEA), N-Arachidonoyl dopamine (B1211576) (NADA), and lipoxygenase products such as 12-Hydroperoxyeicosatetraenoic acid (12-HPETE). The comparative analysis is supported by experimental data on their potency and efficacy, detailed experimental protocols, and visualizations of their signaling pathways.

Quantitative Comparison of Endogenous TRPV1 Agonist Potency

The potency and efficacy of endogenous ligands at the TRPV1 receptor are crucial determinants of their physiological effects. The following table summarizes key quantitative data for this compound and other major endogenous TRPV1 agonists, primarily derived from in vitro assays measuring calcium influx or channel currents in TRPV1-expressing cells.

AgonistChemical ClassEC50 / Ki (TRPV1)Receptor SelectivityReference(s)
N-Oleoyldopamine (this compound) N-AcyldopamineEC50: ~36 nM; Ki: 36 nMSelective for TRPV1 over CB1 receptors (Ki: 1.6 µM)[1][2]
Anandamide (AEA) N-AcylethanolamineEC50: ~261 nMAlso activates CB1 and CB2 cannabinoid receptors[3][4]
N-Arachidonoyl dopamine (NADA) N-AcyldopamineEC50: ~50 nMAlso a potent CB1 receptor agonist[5][6]
12-HPETE Lipoxygenase ProductPotent activatorPrimarily acts on TRPV1[7]

EC50 (Half-maximal effective concentration) and Ki (inhibitory constant) values can vary between different experimental systems and conditions.

Signaling Pathways of Endogenous TRPV1 Agonists

The activation of TRPV1 by endogenous lipids initiates a cascade of intracellular events, primarily driven by the influx of cations, particularly calcium (Ca²⁺). This increase in intracellular calcium triggers various downstream signaling pathways.

General TRPV1 Activation Pathway

This diagram illustrates the common pathway initiated by the binding of an endogenous agonist to the TRPV1 channel, leading to cellular responses.

cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Conformational Change Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Na_influx Na⁺ Influx TRPV1_open->Na_influx Agonist Endogenous Agonist (this compound, AEA, NADA, etc.) Agonist->TRPV1 Binds to receptor Downstream Downstream Signaling Cascades Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Downstream

Caption: General signaling pathway of TRPV1 activation by endogenous agonists.

Upstream Production of Lipoxygenase-Derived Agonists

Certain inflammatory mediators can trigger the synthesis of endogenous TRPV1 agonists. For instance, bradykinin (B550075) can lead to the production of 12-HPETE, which then activates TRPV1.

Bradykinin Bradykinin GPCR Gq-protein coupled receptor Bradykinin->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes PLA2 Phospholipase A₂ (PLA₂) PLC->PLA2 activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG AA Arachidonic Acid (AA) PLA2->AA releases LOX 12-Lipoxygenase (12-LOX) AA->LOX substrate for HPETE 12-HPETE LOX->HPETE produces TRPV1 TRPV1 Activation HPETE->TRPV1

Caption: Upstream production of 12-HPETE via bradykinin signaling.

Experimental Protocols

The characterization and comparison of endogenous TRPV1 agonists rely on a set of standardized in vitro and in vivo experimental procedures.

In Vitro: Calcium Influx Assay

This high-throughput assay is widely used to screen for and characterize TRPV1 agonists by measuring changes in intracellular calcium concentration ([Ca²⁺]i).

Objective: To determine the potency (EC50) and efficacy of a test compound in activating TRPV1 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human or rodent TRPV1 channel are commonly used.

Methodology:

  • Cell Culture and Plating:

    • Culture TRPV1-expressing HEK293 cells in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and a selection agent like G418).

    • Plate the cells in 96- or 384-well black, clear-bottom microplates at a suitable density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Fluorescent Dye Loading:

    • Aspirate the culture medium and wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C in the dark.

  • Agonist Application and Signal Detection:

    • Prepare serial dilutions of the test compounds (e.g., this compound, AEA, NADA) and a reference agonist (e.g., capsaicin) in the assay buffer.

    • Utilize a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add the agonist solutions to the wells and immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates Ca²⁺ influx through activated TRPV1 channels.

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the dose-response curve and calculate the EC50 value using a suitable pharmacological software (e.g., GraphPad Prism).

    • Relative efficacy can be determined by comparing the maximal response of the test compound to that of the reference agonist.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture TRPV1-HEK293 cells B Plate cells in microplate A->B C Load cells with calcium dye B->C D Add agonist solutions C->D E Measure fluorescence change D->E F Plot dose-response curve E->F G Calculate EC50 and relative efficacy F->G

Caption: Workflow for a calcium influx assay to assess TRPV1 agonist activity.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPV1 channels in response to agonist application, offering detailed insights into channel gating and kinetics.

Objective: To characterize the electrophysiological properties of TRPV1 activation by endogenous agonists.

Cell Preparation: Acutely dissociated dorsal root ganglion (DRG) neurons, which endogenously express TRPV1, or TRPV1-transfected HEK293 cells are used.

Methodology:

  • Recording Setup:

    • Use a patch-clamp amplifier, micromanipulator, and data acquisition system.

    • Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions. The intracellular solution typically contains a high concentration of K⁺, while the extracellular solution mimics physiological saline.

  • Whole-Cell Configuration:

    • A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane.

    • A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration, which allows for control of the intracellular environment and measurement of total membrane current.

  • Agonist Application and Current Recording:

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • Agonists are applied to the cell via a perfusion system.

    • The resulting inward or outward currents are recorded. A voltage-ramp protocol (e.g., from -100 mV to +100 mV) can be used to determine the current-voltage (I-V) relationship.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage.

    • Construct dose-response curves to determine the EC50 for current activation.

    • Analyze the I-V relationship to understand the rectification properties of the channel when activated by different agonists.

Conclusion

N-Oleoyldopamine stands out as a potent and selective endogenous agonist of the TRPV1 receptor. Its potency is comparable to, and in some assays greater than, that of NADA, and it exhibits higher selectivity for TRPV1 over cannabinoid receptors compared to both NADA and anandamide. The diverse family of endogenous TRPV1 agonists, including N-acyldopamines, N-acylethanolamines, and lipoxygenase products, highlights the complex and multifaceted regulation of this crucial sensory channel. Understanding the distinct properties and signaling pathways of these endogenous ligands is paramount for the development of novel therapeutics targeting TRPV1 for the management of pain and inflammatory conditions. The experimental protocols detailed herein provide a robust framework for the continued investigation and comparative analysis of these important signaling molecules.

References

Validating the TRPV1 Specificity of OLDA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of experimental data confirming N-Oleoyldopamine (OLDA) as a specific Transient Receptor Potential Vanilloid 1 (TRPV1) agonist through the use of selective antagonists. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the evidence, detailed experimental protocols, and a comparative look at this compound versus other TRPV1 agonists.

N-Oleoyldopamine (this compound), an endogenous lipid messenger, has been identified as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception, inflammation, and thermoregulation. Establishing the specificity of this compound for TRPV1 is crucial for its use as a research tool and for exploring its therapeutic potential. This guide systematically evaluates the experimental evidence validating this compound's TRPV1 specificity through the use of various selective antagonists.

Demonstrating Specificity: Antagonists Block this compound-Induced Effects

The cornerstone of validating this compound's specificity lies in the ability of known TRPV1 antagonists to block its biological effects. A range of in vitro and in vivo studies have consistently demonstrated this specific interaction.

In Vitro Evidence: Inhibition of Cellular Responses

At the cellular level, this compound triggers a robust influx of calcium (Ca2+) in cells expressing TRPV1. This effect is a hallmark of TRPV1 activation and can be effectively blocked by selective antagonists.

One of the key studies demonstrated that the potent and selective TRPV1 antagonist, iodo-resiniferatoxin (I-RTX), effectively blocks this compound-induced Ca2+ influx in human embryonic kidney (HEK293) cells expressing the TRPV1 receptor. The half-maximal effective concentration (EC50) for this compound-induced calcium influx was found to be 36 nM, and this effect was potently inhibited by I-RTX.[1]

Further evidence comes from electrophysiological studies on dorsal horn neurons of the spinal cord, a critical site for pain signal transmission. In these neurons, this compound application leads to an increase in the frequency of miniature excitatory postsynaptic currents (mEPSCs), indicating enhanced synaptic transmission. This effect was shown to be completely abolished by pre-treatment with the selective TRPV1 antagonists SB366791 or BCTC, confirming that this compound's action on these neurons is mediated through TRPV1.

In Vivo Evidence: Reversal of Pain-Like Behaviors

In animal models, administration of this compound induces pain-related behaviors, such as thermal hyperalgesia (increased sensitivity to heat). The specificity of this effect is confirmed by the ability of TRPV1 antagonists to prevent or reverse this hyperalgesia.

For instance, the thermal hyperalgesia induced by intrathecal administration of this compound in rats was effectively prevented by pretreatment with the selective TRPV1 antagonist SB366791.[2] Similarly, another study showed that the thermal hyperalgesia produced by this compound was blocked by the co-administration of iodo-resiniferatoxin.[1]

The potent and selective cinnamide-derived TRPV1 antagonist, AMG 9810, has also been shown to be effective against this compound. The IC50 value for AMG 9810 in blocking this compound-induced activation of the rat TRPV1 receptor is a testament to its efficacy.[3]

Quantitative Comparison of Antagonist Efficacy

The following table summarizes the quantitative data from various studies, showcasing the potency of different TRPV1 antagonists in blocking the effects of this compound.

AntagonistExperimental ModelMeasured EffectQuantitative DataReference
Iodo-resiniferatoxinHEK293 cells expressing TRPV1Calcium InfluxBlocks this compound (EC50 = 36 nM)[1]
Iodo-resiniferatoxinIn vivo (rats)Thermal HyperalgesiaBlocks this compound-induced effect[1]
SB366791Spinal Cord Slices (rats)mEPSC FrequencyPrevents this compound-induced increase
BCTCSpinal Cord Slices (rats)mEPSC FrequencyPrevents this compound-induced increase
SB366791In vivo (rats)Thermal HyperalgesiaPrevents this compound-enhanced effect[2]
AMG 9810In vitro (rat TRPV1)TRPV1 ActivationIC50 reported[3]

Off-Target Effects: A Consideration of Cannabinoid Receptors

Comparison with Other TRPV1 Agonists: this compound vs. Capsaicin (B1668287)

Capsaicin, the pungent compound in chili peppers, is the most well-known TRPV1 agonist. Comparing the antagonism of this compound and capsaicin provides further validation of their shared mechanism of action. Studies have shown that the same TRPV1 antagonists that block this compound's effects also potently inhibit capsaicin-induced responses. For example, AMG 9810 is a competitive antagonist of capsaicin activation and also blocks this compound-induced activation.[3] This parallel antagonism strongly suggests that both compounds act on the same receptor, TRPV1.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental protocols for key assays are provided below.

Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol is used to measure changes in intracellular calcium concentration in response to this compound and the inhibitory effects of antagonists.

Cell Culture:

  • Dissect dorsal root ganglia from neonatal rats and dissociate them into single cells using enzymatic digestion (e.g., collagenase and dispase).

  • Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture them in a suitable medium (e.g., Neurobasal medium supplemented with B27, glutamine, and nerve growth factor).

  • Allow the neurons to adhere and grow for 24-48 hours before the experiment.

Calcium Imaging Procedure:

  • Load the cultured DRG neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Establish a baseline fluorescence reading.

  • To test for antagonist effects, pre-incubate the cells with the desired TRPV1 antagonist (e.g., Capsazepine, BCTC, SB366791, or AMG-9810) for a specified period.

  • Apply this compound to the cells and record the change in fluorescence intensity over time.

  • At the end of the experiment, apply a high concentration of a calcium ionophore (e.g., ionomycin) to obtain a maximum fluorescence signal for data normalization.

  • Analyze the data by calculating the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4).

Electrophysiological Recording of mEPSCs in Spinal Cord Slices

This protocol allows for the measurement of synaptic activity in dorsal horn neurons and the effect of this compound and its antagonists.

Slice Preparation:

  • Anesthetize a young rat and perform a laminectomy to expose the spinal cord.

  • Rapidly dissect the lumbar region of the spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Prepare transverse slices (300-400 µm thick) of the spinal cord using a vibratome.

  • Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

Electrophysiology:

  • Transfer a slice to a recording chamber and continuously perfuse with oxygenated aCSF.

  • Visualize the dorsal horn neurons using an upright microscope with infrared differential interference contrast optics.

  • Perform whole-cell patch-clamp recordings from superficial dorsal horn neurons (laminae I-II).

  • Record miniature excitatory postsynaptic currents (mEPSCs) in the presence of tetrodotoxin (B1210768) (to block action potentials) and a GABAA receptor antagonist (e.g., bicuculline) and a glycine (B1666218) receptor antagonist (e.g., strychnine) to isolate glutamatergic currents.

  • Establish a stable baseline recording of mEPSC frequency and amplitude.

  • To test for antagonist effects, perfuse the slice with a TRPV1 antagonist for a defined period.

  • Apply this compound to the perfusion solution and record the changes in mEPSC frequency and amplitude.

  • Wash out the drugs to observe any recovery of synaptic activity.

  • Analyze the data by measuring the frequency and amplitude of mEPSCs before, during, and after drug application.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 TRPV1 Activation and Blockade This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Neuronal_Activation Neuronal Activation (e.g., increased mEPSC frequency) Ca_influx->Neuronal_Activation Antagonist TRPV1 Antagonist (e.g., SB366791, BCTC) Antagonist->TRPV1 Blocks

Caption: Signaling pathway of this compound-induced TRPV1 activation and its blockade by antagonists.

G cluster_1 Experimental Workflow: Validating this compound's TRPV1 Specificity start Start prep Prepare Experimental Model (e.g., Cultured DRG neurons, Spinal Cord Slices) start->prep baseline Establish Baseline Measurement (e.g., Ca²⁺ level, mEPSC frequency) prep->baseline add_antagonist Apply TRPV1 Antagonist baseline->add_antagonist add_this compound Apply this compound add_antagonist->add_this compound Pre-incubation measure_effect Measure Cellular/Physiological Response add_this compound->measure_effect compare Compare Response with and without Antagonist measure_effect->compare conclusion Conclusion: Specificity Validated if Effect is Blocked compare->conclusion

Caption: Logical workflow for experimentally validating the TRPV1 specificity of this compound using antagonists.

References

A Comparative Analysis of OLDA and Capsaicin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of N-oleoyldopamine (OLDA) and capsaicin (B1668287), focusing on their interactions with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development.

N-oleoyldopamine (this compound), an endogenous lipid, and capsaicin, the pungent compound in chili peppers, are both well-characterized agonists of the TRPV1 receptor, a key player in pain sensation and thermoregulation. While both compounds activate the same receptor, their distinct potencies, efficacies, and physiological effects warrant a detailed comparative analysis for researchers exploring TRPV1 as a therapeutic target.

Quantitative Comparison of In Vitro Efficacy and Potency

The following tables summarize the key quantitative parameters of this compound and capsaicin activity at the TRPV1 receptor, derived from various in vitro studies.

Compound Assay Type Cell Line EC50 Relative Efficacy (% of Capsaicin) Reference
This compound ⁴⁵Ca²⁺ AccumulationrTRPV1-expressing HT10801.8 µM60%[1]
Capsaicin ⁴⁵Ca²⁺ AccumulationrTRPV1-expressing HT108036 nM100%[1]

Table 1: Potency and Efficacy in Calcium Accumulation Assay. This table directly compares the half-maximal effective concentration (EC50) and relative efficacy of this compound and capsaicin in a calcium-45 accumulation assay. Lower EC50 values indicate higher potency.

Compound Assay Type In Vivo Model Effect Reference
This compound Noxious Heat ThresholdRat5 nmol (intraplantar) decreased threshold by 6-9°C[1]
Capsaicin Paw Withdrawal LatencyRatDose-dependent decrease in withdrawal latency to heat[2]
Capsaicin Mechanical Withdrawal ThresholdRatDose-dependent increase in withdrawal frequency[2]

Table 2: In Vivo Nociceptive Effects. This table summarizes the observed in vivo effects of this compound and capsaicin on nociception in rodent models. Direct quantitative comparison is limited due to variations in experimental design across studies.

Experimental Protocols

Intracellular Calcium Imaging Assay

This protocol is a standard method for assessing the activation of TRPV1 by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) upon agonist stimulation.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the TRPV1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are seeded onto poly-L-lysine-coated glass coverslips or 96-well black-walled imaging plates and allowed to adhere overnight.

2. Fluorescent Dye Loading:

  • The cell culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM), in the salt solution for 30-60 minutes at room temperature or 37°C in the dark. A non-ionic surfactant like Pluronic F-127 (0.02%) is often included to aid dye loading.

  • After incubation, the cells are washed with the salt solution to remove excess dye and allowed to de-esterify for at least 30 minutes.

3. Agonist Application and Data Acquisition:

  • The coverslip or plate is mounted on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a ratiometric system for Fura-2 or a standard fluorescence system for Fluo-4).

  • A baseline fluorescence is recorded before the addition of the agonist.

  • This compound or capsaicin, dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO) and diluted in the salt solution to the desired final concentrations, is added to the cells.

  • Changes in intracellular calcium are recorded as changes in fluorescence intensity over time. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is measured. For Fluo-4, the fluorescence intensity at ~516 nm with excitation at ~494 nm is recorded.

4. Data Analysis:

  • The change in fluorescence is typically expressed as a ratio of the fluorescence after agonist application to the baseline fluorescence (F/F₀) or as the absolute change in fluorescence (ΔF).

  • Dose-response curves are generated by plotting the peak fluorescence change against the logarithm of the agonist concentration.

  • EC50 values are calculated from these curves using appropriate pharmacological software.

Radiant Heat Paw Withdrawal Test (Hargreaves Test)

This in vivo assay is used to assess thermal nociception in rodents.

1. Animal Acclimatization:

  • Male Sprague-Dawley rats or C57BL/6 mice are used for this test.

  • Animals are habituated to the testing apparatus for at least 2-3 days before the experiment to minimize stress-induced variability. The apparatus consists of individual plastic chambers on a heated glass floor.

2. Baseline Latency Measurement:

  • On the day of the experiment, each animal is placed in a chamber and allowed to acclimate for at least 30 minutes.

  • A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.

  • The time taken for the animal to withdraw its paw from the heat source is recorded as the paw withdrawal latency (PWL).

  • A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

  • Baseline PWL is determined by averaging at least two measurements taken before drug administration.

3. Drug Administration:

  • This compound or capsaicin is dissolved in a vehicle solution (e.g., saline containing Tween 80 and ethanol).

  • A specific volume of the drug solution is injected intraplantarly into the hind paw of the animal.

4. Post-Treatment Latency Measurement:

  • PWL is measured at various time points after drug administration (e.g., 5, 15, 30, 60, and 120 minutes).

  • The change in PWL from baseline is calculated to determine the hyperalgesic or analgesic effect of the compound. A decrease in PWL indicates hyperalgesia (increased sensitivity to pain), while an increase indicates analgesia.

5. Data Analysis:

  • The mean PWL at each time point is calculated for each treatment group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of different treatments to the vehicle control.

Signaling Pathways and Experimental Workflows

The activation of the TRPV1 receptor by both this compound and capsaicin initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_agonists Agonists cluster_downstream Downstream Signaling TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens This compound This compound This compound->TRPV1 Binds to Capsaicin Capsaicin Capsaicin->TRPV1 Binds to PLC PLC Activation Ca_influx->PLC PKC PKC Activation Ca_influx->PKC Calcineurin Calcineurin Activation Ca_influx->Calcineurin Gene_expression Gene Expression (e.g., c-fos) Ca_influx->Gene_expression Neurotransmitter_release Neurotransmitter Release (e.g., CGRP, Substance P) Ca_influx->Neurotransmitter_release Desensitization Channel Desensitization Ca_influx->Desensitization PLC->PKC PKC->TRPV1 Phosphorylates (Sensitization) PKA PKA Activation PKA->TRPV1 Phosphorylates (Sensitization) Calcineurin->TRPV1 Dephosphorylates (Desensitization)

Caption: TRPV1 Signaling Pathway initiated by this compound and Capsaicin.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Comparison Cell_Culture TRPV1-expressing Cell Culture Calcium_Imaging Intracellular Calcium Imaging Cell_Culture->Calcium_Imaging Dose_Response Dose-Response Analysis Calcium_Imaging->Dose_Response EC50_Efficacy Determine EC50 and Efficacy Dose_Response->EC50_Efficacy Comparative_Analysis Comparative Analysis of This compound vs. Capsaicin EC50_Efficacy->Comparative_Analysis Animal_Model Rodent Model (Rat/Mouse) Drug_Admin Intraplantar Injection Animal_Model->Drug_Admin Paw_Withdrawal Hargreaves Test (Paw Withdrawal Latency) Drug_Admin->Paw_Withdrawal Nociceptive_Response Assess Nociceptive Response Paw_Withdrawal->Nociceptive_Response Nociceptive_Response->Comparative_Analysis

Caption: Experimental workflow for comparing this compound and capsaicin effects.

Conclusion

This guide provides a foundational comparison of this compound and capsaicin, highlighting their differential potencies and shared mechanism of action through the TRPV1 receptor. The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers investigating the therapeutic potential of modulating TRPV1. While capsaicin demonstrates higher potency in in vitro assays, the endogenous nature of this compound suggests a significant physiological role. Further direct comparative in vivo studies are warranted to fully elucidate their respective therapeutic windows and potential for analgesic drug development.

References

Comparative Analysis of Quetiapine's Pro-Myelinating Effects on Primary Oligodendrocyte Precursor Cells and the CG-4 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neurobiology and Drug Development

This guide provides a comparative overview of the effects of the atypical antipsychotic drug quetiapine (B1663577) on the differentiation of two distinct oligodendrocyte lineage cell types: primary oligodendrocyte precursor cells (OPCs) and the established CG-4 cell line. Quetiapine has emerged as a potential therapeutic agent for demyelinating diseases due to its ability to promote the maturation of oligodendrocytes, the myelin-producing cells of the central nervous system. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the experimental workflow and the implicated signaling pathway to offer an objective comparison of quetiapine's performance in these different cellular models.

Comparative Efficacy of Quetiapine on Oligodendrocyte Differentiation

The pro-differentiative effects of quetiapine have been demonstrated in both primary OPCs and the CG-4 oligodendrocyte progenitor cell line. The following table summarizes the quantitative data from independent studies, highlighting the impact of quetiapine on the expression of key oligodendrocyte differentiation markers.

Cell TypeTreatmentMarkerMethodResultsReference
Primary Rat OPCs 1µM Quetiapine for 96 hoursMyelin Basic Protein (MBP)qPCRSignificant increase in MBP gene expression.[1][2][3]
1µM Quetiapine for 96 hoursMyelin Basic Protein (MBP)Western BlotAdditive increase in MBP protein expression when combined with T3.[1][2][3]
CG-4 Cell Line 0.1µM Quetiapine for 3 days2′,3′-cyclic nucleotide 3′-phosphodiesterase (CNP)Western BlotSignificant increase in CNP protein expression.[4][5]
0.1µM QuetiapineOligodendrocyte lineage transcription factor 1 (Olig1) and 2 (Olig2)Western BlotIncreased expression of both Olig1 and Olig2.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.

Primary Oligodendrocyte Precursor Cell (OPC) Culture and Treatment

1. Isolation and Culture of Primary OPCs: Primary OPCs were isolated from the cortices of 4-7 day old Sprague Dawley rat pups. The cortices were dissociated and cultured in a medium containing PDGF to promote OPC proliferation.[1][2][3]

2. Quetiapine Treatment: After 96 hours in culture with PDGF, the medium was switched to a differentiation-promoting medium. Quetiapine was added at a concentration of 1µM, and the cells were cultured for an additional 96 hours. Control cultures were treated with the vehicle (0.1% DMSO).[1][2][3]

3. Analysis of Differentiation:

  • Quantitative PCR (qPCR): RNA was extracted from the cells, and the expression of the Myelin Basic Protein (MBP) gene was measured to quantify oligodendrocyte differentiation.

  • Western Blot: Protein lysates were collected, and the levels of MBP protein were analyzed to confirm differentiation at the protein level.[1][2][3]

CG-4 Cell Line Culture and Treatment

1. Culture of CG-4 Cells: The CG-4 oligodendrocyte progenitor cell line was maintained in a proliferative state.

2. Quetiapine Treatment: For differentiation experiments, CG-4 cells were treated with various concentrations of quetiapine, with a peak effect on differentiation observed at 0.1µM. The treatment was carried out for 3 days in a differentiation medium.[4][5]

3. Analysis of Differentiation:

  • Western Blot: The expression of 2′,3′-cyclic nucleotide 3′-phosphodiesterase (CNP), a marker for oligodendrocytes, was assessed by Western blot analysis. The expression of the transcription factors Olig1 and Olig2, which are crucial for oligodendrocyte development, was also examined.[4][5]

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental design and the proposed mechanism of action of quetiapine, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_primary_opc Primary Rat OPCs cluster_cg4 CG-4 Cell Line Isolation Isolation Proliferation Proliferation Isolation->Proliferation PDGF Differentiation_Primary Differentiation (96 hours) Proliferation->Differentiation_Primary Analysis_Primary MBP Analysis (qPCR, Western Blot) Differentiation_Primary->Analysis_Primary Quetiapine_Primary 1µM Quetiapine Quetiapine_Primary->Differentiation_Primary Culture_CG4 Cell Culture Differentiation_CG4 Differentiation (3 days) Culture_CG4->Differentiation_CG4 Analysis_CG4 CNP, Olig1/2 Analysis (Western Blot) Differentiation_CG4->Analysis_CG4 Quetiapine_CG4 0.1µM Quetiapine Quetiapine_CG4->Differentiation_CG4

A simplified workflow for comparing the effects of quetiapine on primary OPCs and the CG-4 cell line.

quetiapine_signaling Quetiapine Quetiapine OPC Oligodendrocyte Precursor Cell Quetiapine->OPC Olig1_Olig2 ↑ Olig1/Olig2 Expression OPC->Olig1_Olig2 Cholesterol_Biosynthesis ↑ Cholesterol Biosynthesis OPC->Cholesterol_Biosynthesis Differentiation Oligodendrocyte Differentiation Olig1_Olig2->Differentiation Cholesterol_Biosynthesis->Differentiation Myelination Myelination Differentiation->Myelination

Proposed signaling pathway for quetiapine-induced oligodendrocyte differentiation.

Conclusion

The presented data demonstrate that quetiapine effectively promotes the differentiation of both primary oligodendrocyte precursor cells and the CG-4 oligodendrocyte progenitor cell line. While the specific markers and optimal concentrations may differ between the cell types, the overall pro-myelinating effect of quetiapine is consistent. These findings support the potential of quetiapine as a therapeutic agent for demyelinating disorders and highlight the utility of both primary cells and cell lines in the study of oligodendrocyte biology and drug discovery. Future cross-validation studies directly comparing these and other cell lines in parallel would be invaluable for a more comprehensive understanding of the cellular and molecular mechanisms underlying quetiapine's effects.

References

N-Oleoyldopamine: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid, formed from the condensation of oleic acid and the neurotransmitter dopamine (B1211576).[1] First identified in the mammalian brain, it has garnered significant interest within the scientific community for its multifaceted pharmacological profile.[2][3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their understanding and application of this compound.

Data Presentation: Quantitative Effects of N-Oleoyldopamine

The following tables summarize the quantitative data from various studies investigating the effects of N-Oleoyldopamine in both in vitro and in vivo settings.

In Vitro Efficacy and Potency
Target/AssayCell Line/PreparationEffectEC50 / IC50Reference
TRPV1 Receptor
Calcium InfluxVR1-transfected HEK293 cellsAgonist36 nM[4]
Calcium InfluxTRPV1-expressing HEK293 cellsAgonist (Relative Efficacy vs. Capsaicin: 60%)1.8 µM[5]
45Ca2+ UptakeHT5-1 cells transfected with rat TRPV1Agonist-[6]
GPR119 Receptor
cAMP AccumulationGPR119-transfected HEK293 cellsAgonist~1 µM[7][8]
Insulin (B600854) ReleaseHIT-T15 cells (hamster insulinoma)Stimulation-[7]
Cannabinoid Receptor
CB1 Receptor BindingRat brain membranesWeak Ligand-[4]
Enzyme Activity
Fatty-Acid Amide Hydrolase (FAAH)Rat brain homogenatesPoor Substrate-[2][4]
In Vivo Effects
ApplicationAnimal ModelAdministration RouteThis compound Dose/ConcentrationKey FindingsReference
Nociception Sprague-Dawley RatsIntraplantar (i.pl.)50 nmolEvoked paw lifting/licking in WT mice, significantly less in TRPV1 knockout mice.[9]
Thermal Hyperalgesia RatsIntraplantar-Caused an 8-10°C drop of the noxious heat threshold.[6]
Locomotor Activity Male Wistar RatsIntraperitoneal (i.p.)10 mg/kgIncreased mean distance traveled from 403 cm to 1213 cm in 2 hours.[10]
Glucose Homeostasis C57BL/6 MiceOral-Significant improvement in glucose tolerance.[7][11]
Cardioprotection C57BL/6J Mice (ex vivo)Langendorff Perfusion2 x 10⁻⁹ MImproved post-ischemic cardiac function recovery.[9][12]
Anti-inflammation Mice (Endotoxemia model)Intravenous (i.v.)10 mg/kgIncreased serum levels of anti-inflammatory IL-10 and decreased pro-inflammatory cytokines.[9][13]
Body Temperature Male Wistar RatsIntraperitoneal (i.p.)Not specifiedInduced mild hypothermia.[1]

Signaling Pathways of N-Oleoyldopamine

N-Oleoyldopamine's biological effects are primarily mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the G-protein coupled receptor 119 (GPR119).

TRPV1 Receptor Activation

This compound is a potent agonist of the TRPV1 receptor, a non-selective cation channel.[3][14] Activation of TRPV1 by this compound leads to an influx of calcium ions, triggering a cascade of downstream signaling events that are central to its role in nociception and neuroinflammation.[3]

OLDA_TRPV1_Pathway This compound N-Oleoyldopamine TRPV1 TRPV1 Receptor This compound->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Downstream Downstream Signaling (e.g., PKC, MAPK, NF-κB) Ca_Influx->Downstream Response Cellular Response (Nociception, Neuroinflammation) Downstream->Response

This compound-mediated TRPV1 receptor activation pathway.
GPR119 Receptor Activation

This compound also functions as an agonist for GPR119, a Gαs-coupled receptor.[3][7] This activation leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which can modulate neuronal function and insulin secretion.[3][7]

OLDA_GPR119_Pathway This compound N-Oleoyldopamine GPR119 GPR119 Receptor This compound->GPR119 Activates AC Adenylyl Cyclase GPR119->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., Insulin Secretion) PKA->Response

This compound-mediated GPR119 receptor activation pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Calcium Imaging in TRPV1-Expressing Cells

This protocol measures changes in intracellular calcium ([Ca²⁺]i) in response to this compound application in a cell line expressing TRPV1.[15]

Materials:

  • HEK293 cells stably transfected with the human or rat TRPV1 gene[2]

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)[2]

  • N-Oleoyldopamine (this compound) stock solution (e.g., 10 mM in DMSO)[2]

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)[2]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)[2]

  • 96-well black-walled, clear-bottom microplates[2]

  • Fluorescence plate reader with automated injection capabilities[2]

Procedure:

  • Cell Culture: Seed TRPV1-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Calcium Indicator Loading: Incubate cells with a calcium indicator dye according to the manufacturer's instructions.

  • Establish Baseline Fluorescence: Wash the cells with assay buffer and measure the baseline fluorescence.

  • Apply N-Oleoyldopamine (this compound): Add this compound at various concentrations to the wells.

  • Time-Lapse Fluorescence Imaging: Immediately begin recording fluorescence changes over time.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the cellular response to this compound.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (TRPV1-expressing HEK293 cells) Dye_Loading 2. Calcium Indicator Loading (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Baseline 3. Establish Baseline Fluorescence Dye_Loading->Baseline Apply_this compound 4. Apply N-Oleoyldopamine (this compound) Baseline->Apply_this compound Imaging 5. Time-Lapse Fluorescence Imaging Apply_this compound->Imaging Data_Analysis 6. Data Analysis (Quantify fluorescence changes) Imaging->Data_Analysis

Workflow for assessing TRPV1 activation using calcium imaging.
In Vivo Locomotor Activity Assessment

This protocol is adapted from studies investigating the impact of this compound on spontaneous motor activity in rats.[1][10]

Materials:

  • N-Oleoyldopamine (this compound)

  • Vehicle solution (e.g., 5% Tween 20 in sterile PBS)[1]

  • Male Wistar rats[1]

  • Open field activity chambers[1]

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound. For in vivo administration, dissolve the this compound in a vehicle such as 5% Tween 20 in sterile phosphate-buffered saline (PBS).[1]

  • Animal Handling and Dosing: Acclimatize rats to the experimental room for at least 1 hour. Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection.[10]

  • Behavioral Testing: Immediately after injection, place the rat in the open field activity chamber.

  • Data Acquisition: Record the distance traveled, and other locomotor parameters for a set duration (e.g., 2 hours).[10]

  • Data Analysis: Compare the locomotor activity of this compound-treated rats to the vehicle-treated control group.

Locomotor_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis OLDA_Prep 1. This compound Preparation Animal_Acclimation 2. Animal Acclimation OLDA_Prep->Animal_Acclimation Injection 3. Intraperitoneal Injection (this compound or Vehicle) Animal_Acclimation->Injection Placement 4. Placement in Open Field Injection->Placement Recording 5. Data Recording (2 hours) Placement->Recording Data_Analysis 6. Data Analysis (Compare this compound vs. Vehicle) Recording->Data_Analysis

Workflow for in vivo locomotor activity assessment.
Ex Vivo Langendorff Heart Perfusion for Ischemia-Reperfusion Injury

This protocol is used to assess the cardioprotective effects of this compound in an ex vivo model of ischemia-reperfusion (I/R) injury.[9][12]

Materials:

  • Mouse hearts (e.g., C57BL/6J)[9]

  • Langendorff apparatus[12]

  • Krebs-Henseleit buffer[12]

  • N-Oleoyldopamine (this compound)

  • Pressure transducer and data acquisition system

Procedure:

  • Heart Isolation and Perfusion: Anesthetize the mouse and rapidly excise the heart. Cannulate the aorta and begin retrograde perfusion with Krebs-Henseleit buffer.[12]

  • Stabilization: Allow the heart to stabilize for a set period (e.g., 25 minutes).[12]

  • Drug Administration: Perfuse the heart with this compound (e.g., 2 x 10⁻⁹ M) for a short duration before inducing ischemia.[9][12]

  • Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 35 minutes).[9]

  • Reperfusion: Reperfuse the heart and monitor cardiac function.

  • Data Analysis: Measure parameters such as Left Ventricular Developed Pressure (LVDP) and Left Ventricular End-Diastolic Pressure (LVEDP) to assess functional recovery.[12]

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Heart_Isolation 1. Heart Isolation & Perfusion Stabilization 2. Stabilization (25 min) Heart_Isolation->Stabilization OLDA_Admin 3. This compound Administration Stabilization->OLDA_Admin Ischemia 4. Global Ischemia (35 min) OLDA_Admin->Ischemia Reperfusion 5. Reperfusion Ischemia->Reperfusion Data_Analysis 6. Data Analysis (LVDP, LVEDP) Reperfusion->Data_Analysis

Workflow for ex vivo Langendorff heart perfusion.

References

N-Oleoyldopamine vs. Synthetic Agonists: A Comparative Efficacy Guide for TRPV1 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions between endogenous and synthetic ligands with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is critical. This guide provides an objective comparison of the endogenous TRPV1 agonist, N-Oleoyldopamine (OLDA), with the widely studied synthetic agonists, capsaicin (B1668287) and resiniferatoxin (B1680534) (RTX). The comparison is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

N-Oleoyldopamine is an endogenous lipid neuromodulator that has been identified as a potent and selective agonist of the TRPV1 receptor, a key player in pain perception, inflammation, and thermoregulation.[1][2] Its efficacy and signaling pathways are often benchmarked against synthetic vanilloids like capsaicin, the pungent component of chili peppers, and resiniferatoxin, an ultrapotent natural analog.[3]

Quantitative Comparison of Agonist Efficacy

The potency and efficacy of TRPV1 agonists are commonly determined through in vitro assays that measure the concentration-dependent activation of the channel. The half-maximal effective concentration (EC50) is a key metric for potency, with lower values indicating higher potency. The following table summarizes quantitative data for this compound, capsaicin, and resiniferatoxin.

CompoundPotency (EC50)Relative Efficacy (vs. Capsaicin)Cell Type / Assay
N-Oleoyldopamine (this compound) 36 nM[4] - 1.8 µM[1][5]~60%[1][5]Human TRPV1-transfected HEK293 cells (Calcium Influx)[4] / ⁴⁵Ca²⁺ accumulation assays[1][5]
Capsaicin 36 nM[1] - 710 nM[6]100% (Reference)[1]⁴⁵Ca²⁺ accumulation assays[1] / Whole-cell current in TRPV1 transfected cells[6]
Resiniferatoxin (RTX) 39 nM[6]Varies; ultrapotentWhole-cell current in TRPV1 transfected cells[6]

Note: EC50 values can vary between different experimental setups, cell types, and assay conditions.

Mechanism of Action and Signaling Pathway

Both endogenous and synthetic agonists activate TRPV1 by binding to a specific site on the receptor, leading to the opening of its non-selective cation channel.[3][7] This allows an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane of sensory neurons.[8] This depolarization can trigger an action potential, transmitting a pain signal to the central nervous system, and can also lead to the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP).[8][9] Prolonged activation, particularly by potent agonists, can lead to desensitization of the channel and the neuron, a phenomenon that underlies the analgesic properties of some TRPV1 agonists.[7][10]

cluster_membrane Plasma Membrane cluster_agonists Extracellular Space Extracellular Space Intracellular Space Intracellular Space TRPV1 TRPV1 Receptor Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Channel This compound N-Oleoyldopamine (this compound) This compound->TRPV1 Binds & Activates Capsaicin Capsaicin Capsaicin->TRPV1 Binds & Activates RTX Resiniferatoxin (RTX) RTX->TRPV1 Binds & Activates Depolarization Neuronal Depolarization Ca_Influx->Depolarization Signaling_Cascade Downstream Signaling (PKC, PKA) Ca_Influx->Signaling_Cascade Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Depolarization->Neuropeptide_Release Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Desensitization Neuronal Desensitization (Analgesia) Signaling_Cascade->Desensitization Prolonged Activation

Caption: Agonist-mediated TRPV1 signaling pathway.

Experimental Protocols

The following are representative protocols for assessing the efficacy of TRPV1 agonists.

In Vitro Calcium Influx Assay in Transfected HEK293 Cells

This assay is designed to measure changes in intracellular calcium concentration in response to agonist application in cultured cells expressing the TRPV1 receptor.[5][7]

  • Objective: To determine the half-maximal effective concentration (EC50) of TRPV1 agonists.

  • Materials:

    • Human Embryonic Kidney 293 (HEK293) cells stably transfected with human TRPV1.

    • Culture medium (e.g., DMEM with 10% FBS).

    • Calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[3][5]

    • Physiological buffer (e.g., Hank's Balanced Salt Solution).

    • TRPV1 agonists (this compound, Capsaicin, RTX) at various concentrations.

    • 96-well plates.

    • Fluorescence plate reader.

  • Methodology:

    • Cell Culture: Culture HEK293-TRPV1 cells in 96-well plates until they reach confluency.

    • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM at 2-5 µM) in a physiological buffer for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells.[5]

    • Washing: Wash the cells with the buffer to remove any extracellular dye.

    • Agonist Application: Place the plate in a fluorescence reader. Record a baseline fluorescence reading. Then, robotically or manually add the TRPV1 agonist at various concentrations to the wells.

    • Data Acquisition: Continuously record the changes in fluorescence intensity over time. For Fura-2, this involves measuring the ratio of fluorescence at 340 nm and 380 nm excitation wavelengths.[11]

    • Data Analysis: The increase in intracellular calcium is reflected by a change in fluorescence. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

In Vivo Nocifensive Behavior Assay

This behavioral assay assesses the in vivo pain-producing effects of TRPV1 agonists when administered locally.[1]

  • Objective: To evaluate the in vivo efficacy of TRPV1 agonists in inducing nocifensive behaviors.

  • Materials:

    • Adult male wild-type and TRPV1 knockout mice.[1]

    • N-Oleoyldopamine (or other agonists) dissolved in a vehicle (e.g., saline with a small percentage of ethanol (B145695) and Tween 80).[1]

    • Observation chamber.

    • Syringes for intraplantar injection.

  • Methodology:

    • Acclimation: Acclimate the mice to the experimental setup before testing.

    • Drug Administration: Inject a defined volume and concentration of the agonist solution (e.g., 50 nmol of this compound) intraplantarly into the hind paw of the mice.[1] A control group should receive an injection of the vehicle only.

    • Observation: Immediately after the injection, place the mouse in an observation chamber.

    • Data Acquisition: Record the cumulative time the mouse spends licking or lifting the injected paw over a defined period (e.g., 5 minutes).[1]

    • Data Analysis: Compare the total duration of nocifensive behaviors between the agonist-treated group and the vehicle control group. To confirm TRPV1-dependency, the response in wild-type mice is compared to that in TRPV1 knockout mice.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro calcium imaging assay.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Seed TRPV1-expressing HEK293 cells in 96-well plate p2 Culture to confluency p1->p2 p3 Load cells with calcium-sensitive dye (e.g., Fura-2 AM) p2->p3 p4 Wash to remove extracellular dye p3->p4 e1 Record baseline fluorescence in plate reader p4->e1 e2 Add varying concentrations of Agonist (this compound, Capsaicin) e1->e2 e3 Measure fluorescence change over time e2->e3 a1 Calculate peak fluorescence response for each concentration e3->a1 a2 Plot dose-response curve a1->a2 a3 Determine EC₅₀ value a2->a3

References

N-Oleoyldopamine: A Comparative Guide to a Multifaceted Endogenous Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Oleoyldopamine (OLDA), an endogenous bioactive lipid, with other key molecular probes targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the G-protein coupled receptor 119 (GPR119). This compound, the amide conjugate of oleic acid and dopamine, has garnered significant interest for its diverse physiological roles, including nociception, cardiovascular regulation, and glucose homeostasis.[1][2][3][4][5][6][7][8][9][10] This document synthesizes published findings, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate reproducible research and drug development.

Comparative Analysis of Bioactivity

N-Oleoyldopamine exhibits a distinct pharmacological profile, primarily acting as a potent agonist at TRPV1 and GPR119 receptors.[2][5][7][8][9] Its performance relative to other well-established agonists is summarized below.

TRPV1 Receptor Agonism

This compound is recognized as a potent endogenous agonist of the TRPV1 receptor, a non-selective cation channel pivotal in pain and temperature sensation.[5][6] Its activity is comparable to other known vanilloids.

CompoundEC50 (in vitro)Relative Efficacy (vs. Capsaicin)Species/Cell TypeExperimental MethodReference
N-Oleoyldopamine (this compound) 36 nMNot explicitly stated, but potentHuman TRPV1-transfected HEK293 cellsCalcium Influx[8]
1.8 µM60%rTRPV1-expressing HT1080 cells45Ca2+ accumulation[6]
Capsaicin 36 nM100%rTRPV1-expressing HT5-1 cells45Ca2+ accumulation[6]
N-Arachidonoyldopamine (NADA) Potent agonistSimilar to CapsaicinNot specifiedNot specified[11][12]
GPR119 Receptor Agonism

This compound also functions as an agonist for GPR119, a Gαs-coupled receptor involved in glucose-dependent insulin (B600854) release.[7][8][9] Its efficacy is comparable to both the endogenous lipid Oleoylethanolamide (OEA) and synthetic agonists.

CompoundAgonist ActivityCell TypeExperimental MethodReference
N-Oleoyldopamine (this compound) Stimulated cAMP accumulation as effectively as OEA and AR231453GPR119-transfected cellscAMP accumulation assay[7][9]
Oleoylethanolamide (OEA) Activates GPR119GPR119-transfected cellscAMP accumulation assay[7][13]
AR231453 Potent GPR119 agonist (EC50 = 4.7 nM)CHO cells expressing human GPR119cAMP accumulation (HTRF)[14]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through distinct signaling cascades upon activation of TRPV1 and GPR119.

TRPV1-Mediated Signaling Pathway

Activation of TRPV1 by this compound leads to an influx of cations, primarily Ca2+, resulting in membrane depolarization and the initiation of downstream signaling events.[5] This pathway is crucial for this compound's role in nociception and cardioprotection.[1][5]

OLDA_TRPV1_Pathway This compound N-Oleoyldopamine (this compound) TRPV1 TRPV1 Receptor This compound->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization PKC PKC Activation Ca_Influx->PKC CGRP_SP_Release CGRP & SP Release Depolarization->CGRP_SP_Release PKC->CGRP_SP_Release modulates Nociception Nociception CGRP_SP_Release->Nociception Cardioprotection Cardioprotection CGRP_SP_Release->Cardioprotection

This compound activates TRPV1, leading to downstream signaling involved in nociception and cardioprotection.

GPR119-Mediated Signaling Pathway

As a Gαs-coupled receptor agonist, this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][8][9] This pathway is central to its effects on glucose homeostasis.

OLDA_GPR119_Pathway This compound N-Oleoyldopamine (this compound) GPR119 GPR119 Receptor This compound->GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Insulin_Release Glucose-Dependent Insulin Release PKA->Insulin_Release Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Release->Glucose_Homeostasis

This compound activates GPR119, leading to cAMP production and enhanced insulin secretion.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific experimental conditions.

In Vitro TRPV1 Activation: Calcium Imaging Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to this compound application in cultured cells expressing TRPV1.[5][15][16][17][18][19]

Materials:

  • HEK293 cells stably transfected with the human or rat TRPV1 gene.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • N-Oleoyldopamine (this compound) stock solution (e.g., 10 mM in DMSO).

  • TRPV1 antagonist (e.g., Iodo-resiniferatoxin, I-RTX) for control experiments.

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[15][16]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Seeding: Seed TRPV1-expressing HEK293 cells into a 96-well plate and culture overnight to reach 80-90% confluency.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with assay buffer to remove extracellular dye.

  • Baseline Measurement: Acquire a stable baseline fluorescence reading for 1-2 minutes.

  • Compound Addition: Add serial dilutions of this compound to the wells. For antagonist controls, pre-incubate the cells with the antagonist for 5-10 minutes before adding this compound.

  • Fluorescence Recording: Immediately after compound addition, record the fluorescence signal for 5-10 minutes.

  • Data Analysis: Calculate the change in intracellular calcium concentration based on the change in fluorescence intensity. Normalize the response to the maximum response elicited by a saturating concentration of a known TRPV1 agonist (e.g., capsaicin) or to the baseline fluorescence. Determine the EC50 value using a sigmoidal dose-response curve fit.

Calcium_Imaging_Workflow Start Start: Culture TRPV1-expressing cells Load_Dye Load cells with a calcium indicator dye (e.g., Fura-2 AM) Start->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Record_Baseline Record baseline fluorescence Wash_Cells->Record_Baseline Add_this compound Add N-Oleoyldopamine (this compound) at desired concentrations Record_Baseline->Add_this compound no Antagonist_Control Optional: Pre-incubate with a TRPV1 antagonist (e.g., I-RTX) Record_Baseline->Antagonist_Control Record_Fluorescence Record fluorescence changes over time Add_this compound->Record_Fluorescence Antagonist_Control->Add_this compound yes Data_Analysis Data Analysis: Calculate change in intracellular [Ca²⁺] and determine EC₅₀ Record_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for in vitro calcium imaging experiments using this compound.

In Vitro GPR119 Activation: cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate cAMP production in cells expressing GPR119.[10][20][21][22][23]

Materials:

  • HEK293 or CHO cells stably expressing human GPR119.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).

  • Test compounds (this compound) and a reference agonist (e.g., AR231453).

  • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen assay kit.

  • 384-well white microplates.

  • Plate reader compatible with the chosen assay format.

Procedure:

  • Cell Seeding: Seed GPR119-expressing cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the lysis buffer and detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate for HTRF) according to the manufacturer's protocol.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on a compatible reader.

  • Data Analysis: Calculate the appropriate signal ratio. Plot the ratio against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.

In Vivo Nociception: Hargreaves Plantar Test

This behavioral assay assesses the in vivo nociceptive effects of this compound.[5]

Materials:

  • Sprague-Dawley rats or C57BL/6 mice (wild-type and TRPV1 knockout for validation).

  • N-Oleoyldopamine (this compound) solution for injection.

  • Plantar test apparatus (radiant heat source).

  • Plexiglass observation chambers.

Procedure:

  • Acclimatization: Acclimate the animals to the experimental setup.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to the radiant heat source.

  • Administration: Administer this compound via intraplantar injection into the hind paw. A vehicle-only control group should be included.

  • Behavioral Testing: At various time points post-injection, re-measure the paw withdrawal latency. A decrease in latency indicates thermal hyperalgesia.

  • Data Analysis: Compare the paw withdrawal latencies of the this compound-treated group to the control group and to their own baseline measurements.

Conclusion

N-Oleoyldopamine is a versatile endogenous lipid with a complex pharmacological profile, acting as a potent agonist at both TRPV1 and GPR119 receptors. Its distinct activities make it a valuable tool for investigating a range of physiological processes, from pain and inflammation to metabolic regulation. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this compound's therapeutic potential.

References

A Head-to-Head Comparison of OLDA and Resiniferatoxin: Potency, Mechanism, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-oleoyldopamine (OLDA) and resiniferatoxin (B1680534) (RTX) are both potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways. While they share a common molecular target, their distinct origins, potencies, and downstream physiological effects set them apart as unique tools for research and potential therapeutic development. This guide provides an objective, data-driven comparison of this compound and RTX, complete with experimental protocols and pathway visualizations to inform your research and development endeavors.

At a Glance: this compound vs. Resiniferatoxin

FeatureThis compound (N-oleoyldopamine)Resiniferatoxin (RTX)
Origin Endogenous lipid neuromodulatorNatural diterpenoid from Euphorbia resinifera
Primary Target Transient Receptor Potential Vanilloid 1 (TRPV1)Transient Receptor Potential Vanilloid 1 (TRPV1)
Potency Potent agonistUltrapotent agonist
Key Effect Modulation of nociception and neuroinflammationPotent induction of desensitization and, at higher concentrations, selective ablation of TRPV1-expressing neurons.[1][2]
Reversibility Effects are generally considered reversible.Can induce long-lasting desensitization and irreversible neuronal ablation.[1][3]
Therapeutic Potential Investigated for roles in pain, inflammation, and cardioprotection.[4]Explored for the management of chronic and intractable pain conditions.[5]

Quantitative Comparison of Agonist Potency

The potency of a TRPV1 agonist is a critical determinant of its biological effects. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency, representing the concentration at which it elicits 50% of its maximal effect.

AgonistExperimental MethodCell Type / SystemEC50 / IC50 / Ki
This compound Calcium InfluxHuman TRPV1-transfected HEK293 cells36 nM[6]
Whole-cell currentMouse TRPV1-transfected HEK293 cells0.29 ± 0.08 µM[4][7]
Resiniferatoxin (RTX) Calcium InfluxCHO cells expressing rat TRPV1~0.106 nM[8]
Whole-cell currentXenopus laevis oocytes expressing VR10.2 nM[8]
Binding Affinity (Ki)---43 pM[9][10]

Mechanism of Action and Signaling Pathways

Both this compound and RTX exert their effects by binding to and activating the TRPV1 channel, a non-selective cation channel predominantly expressed on sensory neurons.[1] This activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling cascades.

This compound-Mediated TRPV1 Activation:

As an endogenous agonist, this compound's activation of TRPV1 is a key component of physiological and pathophysiological signaling. This activation leads to the release of neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which are involved in nociception and neurogenic inflammation.[4]

OLDA_Signaling This compound This compound TRPV1 TRPV1 Receptor This compound->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Activation Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuropeptide_Release Release of Substance P & CGRP Depolarization->Neuropeptide_Release Nociception Nociception & Neuroinflammation Neuropeptide_Release->Nociception

This compound activates TRPV1, leading to downstream signaling involved in nociception.

Resiniferatoxin's Potent and Sustained Action:

RTX is distinguished by its ultrapotent and sustained activation of TRPV1. It binds to the vanilloid binding pocket with exceptionally high affinity, locking the channel in a prolonged open state.[1] This leads to a massive and uncontrolled influx of calcium ions, which at lower concentrations causes profound desensitization of the neuron to subsequent stimuli. At higher concentrations, this sustained calcium overload triggers cytotoxic events, leading to the selective ablation of TRPV1-expressing neurons, a mechanism often referred to as a "molecular scalpel".[1][2][11]

RTX_Signaling cluster_downstream Downstream Consequences cluster_cytotoxicity Mechanisms of Cytotoxicity RTX Resiniferatoxin (RTX) TRPV1 TRPV1 Receptor RTX->TRPV1 High Affinity Binding Sustained_Ca_Influx Massive & Sustained Ca²⁺ Influx TRPV1->Sustained_Ca_Influx Prolonged Activation Desensitization Neuronal Desensitization (Low Concentration) Sustained_Ca_Influx->Desensitization Cytotoxicity Cytotoxicity & Ablation (High Concentration) Sustained_Ca_Influx->Cytotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Cytotoxicity->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Cytotoxicity->Caspase_Activation Osmotic_Lysis Osmotic Lysis Cytotoxicity->Osmotic_Lysis

RTX induces potent and sustained TRPV1 activation leading to distinct cellular outcomes.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the comparative analysis of pharmacological agents. Below are detailed methodologies for key in vitro experiments used to characterize this compound and RTX.

Calcium Imaging Assay

This assay measures the intracellular calcium concentration ([Ca²⁺]i) in response to agonist application, providing a functional readout of TRPV1 activation.

Objective: To determine the potency (EC50) of this compound and RTX in activating TRPV1.

Materials:

  • HEK293 cells stably expressing human or rat TRPV1.

  • Fluo-4 AM or Fura-2 AM calcium indicator dye.

  • This compound and RTX stock solutions (typically in DMSO).

  • Capsaicin (B1668287) as a reference compound.

  • Cell culture medium and buffers (e.g., Hank's Balanced Salt Solution, HBSS).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Cell Plating: Seed TRPV1-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or 1-2 µM Fluo-4 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) to aid in solubilization.[12] Remove the culture medium, wash the cells once with HBSS, and incubate with the dye-loading buffer for 30-60 minutes at 37°C in the dark.[12][13]

  • Washing: After incubation, wash the cells 2-3 times with HBSS to remove extracellular dye.[12]

  • Baseline Measurement: Place the plate on the imaging system and record a stable baseline fluorescence for 1-2 minutes.[12]

  • Agonist Application: Prepare serial dilutions of this compound or RTX in HBSS. Add the agonist solutions to the cells while continuously recording the fluorescence.

  • Data Acquisition: Continue recording the fluorescence signal for several minutes to capture the full calcium response.

  • Data Analysis: The change in fluorescence intensity (for Fluo-4) or the ratio of fluorescence at different excitation wavelengths (for Fura-2) corresponds to changes in intracellular calcium.[14] Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[13]

Calcium_Imaging_Workflow Start Start Plate_Cells Plate TRPV1-expressing HEK293 cells Start->Plate_Cells Dye_Loading Load cells with calcium indicator dye Plate_Cells->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash Baseline Record baseline fluorescence Wash->Baseline Add_Agonist Apply this compound or RTX Baseline->Add_Agonist Record_Response Record fluorescence change over time Add_Agonist->Record_Response Analyze Analyze data and determine EC50 Record_Response->Analyze End End Analyze->End

Workflow for assessing TRPV1 activation using calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel currents in response to agonist application, allowing for detailed characterization of channel kinetics and pharmacology.

Objective: To characterize the kinetics and concentration-dependence of TRPV1 channel activation by this compound and RTX.

Materials:

  • TRPV1-expressing cells (e.g., HEK293 cells or primary dorsal root ganglion neurons).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • External (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).[13]

  • Internal (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2).[13]

  • This compound and RTX stock solutions.

Procedure:

  • Cell Preparation: Place the coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with the external solution.[12]

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[12][14]

  • Gigaseal Formation: Approach a cell with the micropipette and apply gentle positive pressure. Once in proximity to the cell, apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.[13]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration which allows for control of the membrane potential and measurement of whole-cell currents.[13]

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).[12] Record the baseline current.

  • Agonist Application: Perfuse the cell with the external solution containing the desired concentration of this compound or RTX.[12]

  • Data Acquisition: Record the inward current generated by the activation of TRPV1 channels.

  • Data Analysis: Measure the amplitude of the agonist-induced current. Dose-response curves can be generated by plotting the current amplitude against the agonist concentration.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare TRPV1-expressing cells for recording Start->Prepare_Cells Form_Gigaseal Form Giga-seal with patch pipette Prepare_Cells->Form_Gigaseal Whole_Cell Establish Whole-Cell configuration Form_Gigaseal->Whole_Cell Record_Baseline Record baseline membrane current Whole_Cell->Record_Baseline Apply_Agonist Apply this compound or RTX via perfusion Record_Baseline->Apply_Agonist Record_Current Record agonist-induced TRPV1 current Apply_Agonist->Record_Current Analyze_Data Analyze current amplitude and kinetics Record_Current->Analyze_Data End End Analyze_Data->End

Workflow for electrophysiological characterization of TRPV1 currents.

Conclusion

This compound and resiniferatoxin, while both potent TRPV1 agonists, offer distinct profiles for research and therapeutic exploration. This compound, as an endogenous modulator, provides a valuable tool for investigating the physiological roles of TRPV1 in nociception and neuroinflammation. In contrast, RTX, with its ultrapotent and sustained action leading to neuronal desensitization and ablation, represents a powerful agent for developing long-lasting analgesics for severe and chronic pain conditions. A thorough understanding of their comparative pharmacology, supported by robust experimental data, is essential for advancing the field of pain management and TRPV1-targeted drug discovery.

References

Validating the Role of N-Oleoyldopamine (OLDA) in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid, formed from the condensation of oleic acid and dopamine (B1211576), that has garnered significant interest for its therapeutic potential. This guide provides an objective comparison of this compound's performance with other alternatives in specific disease models, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

This compound is recognized as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception, inflammation, and cardiovascular regulation. It also interacts with cannabinoid and dopamine receptors, contributing to its complex pharmacology.

Data Presentation: Comparative Efficacy and Potency

The following tables summarize quantitative data comparing this compound to other well-known TRPV1 agonists.

Table 1: In Vitro Potency of TRPV1 Agonists

CompoundEC50 (in vitro)Relative Efficacy (vs. Capsaicin)Reference
Capsaicin36 nM100%
N-Oleoyldopamine (this compound)1.8 µM60%
Resiniferatoxin (RTX)Not specified in documentsNot specified in documents

EC50: Half-maximal effective concentration, a measure of the concentration of a drug at which it gives half of its maximal response.

Table 2: In Vivo Effects of TRPV1 Agonists on Nociception

CompoundDoseEffect on Nocifensive Behavior (Paw Licking/Lifting)Reference
N-Oleoyldopamine (this compound)50 nmol (intraplantar)Increased duration of licking/lifting in wild-type mice; effect absent in TRPV1 knockout mice.
CapsaicinNot specified in documentsInduces nocifensive behavior.

Table 3: Comparative Effects on Core Body Temperature

| Compound | Species | Route of Administration | Maximum Temperature Drop (°C) | Reference | | :--- | :--- | :--- | :--- | | N-Oleoyldopamine (this compound) | Rat | Intraperitoneal (i.p.) | Mild hypothermia | | | Capsaicin | Rat | Not specified in documents | Significant hypothermia | | | Resiniferatoxin (RTX) | Rat | Not specified in documents | Potent and long-lasting hypothermia | |

Table 4: Cardioprotective Effects of this compound in an Ischemia-Reperfusion Model

Treatment Group (Wild-Type Mice)Left Ventricular Developed Pressure (LVDP) Recovery (%)Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg)Infarct Size (%)Reference
Vehicle Control35.2 ± 3.145.6 ± 2.842.5 ± 3.7
This compound (2 x 10⁻⁹ M)58.4 ± 4.228.9 ± 2.125.1 ± 2.9*
This compound + CGRP8-37 (CGRP antagonist)38.1 ± 3.542.7 ± 3.1Not specified
This compound + RP-67580 (NK-1 antagonist)36.9 ± 3.343.1 ± 2.9Not specified

*P < 0.05 compared to Vehicle Control

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vivo Nocifensive Behavior Assay

  • Animals: Adult male wild-type and TRPV1 knockout mice.

  • Drug Administration: N-Oleoyldopamine (50 nmol) is dissolved in a vehicle (e.g., saline with a small percentage of ethanol (B145695) and Tween 80) and injected intraplantarly into the hind paw.

  • Observation: Immediately after injection, mice are placed in an observation chamber. The cumulative time spent licking or lifting the injected paw is recorded for a defined period (e.g., 5 minutes).

  • Analysis: The total

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-Oleoyldopamine (OLDA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N-Oleoyldopamine (OLDA), a bioactive lipid. Adherence to these procedures will minimize risks and ensure compliance with standard laboratory safety protocols.

This compound Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its chemical properties and associated hazards. This information dictates the necessary safety precautions and disposal methods.

Table 1: Chemical and Safety Data for N-Oleoyldopamine (this compound)

PropertyInformationCitation
Chemical Name (9Z)-N-[2-(3,4-Dihydroxyphenyl)ethyl]-9-octadecenamide[1][2]
Synonyms This compound, N-Oleoyldopamine[1][2]
Molecular Formula C26H43NO3[2]
Molecular Weight 417.62 g/mol [2]
Appearance White powder[1][2]
Storage -20°C, desiccate[1][2]
Solubility Soluble in DMSO (~20 mg/mL) and ethanol (B145695) (~50 mM)[1][2]
Hazard Codes Xi (Irritant)[1][2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling and disposing of this compound to prevent exposure.[4]

  • Hand Protection: Wear nitrile or latex gloves.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[4]

  • Body Protection: A standard laboratory coat is required.[4]

  • Respiratory Protection: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols. If significant dust is expected, a NIOSH-approved respirator should be used.[4]

This compound Waste Disposal Workflow

The following diagram outlines the procedural flow for the proper disposal of this compound waste.

OLDA_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Don Appropriate PPE B Designate a Hazardous Waste Collection Area C Segregate this compound Waste (Solid vs. Liquid) B->C D Place in a Labeled, Compatible Waste Container C->D E Keep Container Securely Closed D->E F Store Waste in a Ventilated, Secondary Containment Area E->F G Arrange for Hazardous Waste Pickup with EHS F->G

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

Follow these detailed steps to ensure the safe and compliant disposal of this compound and contaminated materials.

Step 1: Waste Segregation Properly segregate this compound waste at the point of generation.[4] Never mix incompatible waste streams.[5]

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated consumables such as pipette tips, weigh boats, and gloves.

  • Liquid Waste:

    • Solutions containing this compound.

    • The first rinse of any container that held this compound must be collected as hazardous waste.[5]

Step 2: Waste Container Selection and Labeling Use appropriate containers for hazardous waste collection.

  • Container Type: Use sturdy, leak-proof containers made of a material compatible with the waste. For liquid waste, ensure the cap provides a secure seal.[5][6]

  • Labeling: All waste containers must be clearly labeled. Attach a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "N-Oleoyldopamine (this compound)."

    • The specific hazards (e.g., Irritant).

    • The accumulation start date.

    • The laboratory or generator information.

Step 3: Waste Collection and Storage

  • Solid Waste: Collect contaminated solid materials in a designated, lined container.[5]

  • Liquid Waste: Collect this compound solutions and the initial solvent rinse in a dedicated, sealed waste container.

  • Container Management: Keep waste containers closed except when adding waste.[5][6]

  • Storage: Store waste containers in a designated and secure area, such as a satellite accumulation area or a chemical fume hood. The storage area should be well-ventilated and have secondary containment to prevent spills.[5][6]

Step 4: Spill and Decontamination Procedures

In the event of a spill, follow these procedures:

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent or detergent, collecting the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your laboratory supervisor and institutional EHS.

    • Prevent entry to the area.

    • Follow the instructions of trained emergency responders.

After handling this compound, thoroughly decontaminate work surfaces and equipment. Wash hands with soap and water after removing gloves.[4]

Step 5: Final Disposal

  • Waste Pickup: Once a waste container is full or has been in accumulation for the maximum allowed time per institutional policy, arrange for its collection by your institution's EHS or a certified hazardous waste contractor.[5][6]

  • Do Not:

    • Dispose of this compound down the drain.[4][5]

    • Dispose of this compound in the regular trash.[4][5]

    • Evaporate this compound waste in a fume hood.[5]

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of N-Oleoyldopamine, contributing to a secure research environment. Always consult your institution's specific hazardous waste management guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling OLDA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-oleoyldopamine (OLDA), a potent and selective endogenous TRPV1 agonist. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is crucial when handling this compound in both powder and solution form.

PPE ComponentSpecificationRationale
Gloves Double gloving with nitrile gloves is recommended for incidental contact. For prolonged contact or when handling concentrated solutions, consider heavier-duty options like neoprene or butyl rubber.Protects against skin irritation and absorption. While specific permeation data for this compound is unavailable, nitrile provides good general resistance to a range of chemicals. Heavier gloves offer enhanced protection for higher-risk activities.
Eye Protection Chemical safety goggles are required at all times.Prevents eye irritation from splashes or airborne particles.
Lab Coat A buttoned, knee-length lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection When handling this compound powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or higher is necessary.Minimizes the risk of respiratory tract irritation from inhaling fine particles.

Operational Plan: From Preparation to Experimentation

Proper handling procedures are critical to prevent contamination and ensure accurate experimental outcomes.

Experimental Protocols: Stock Solution Preparation

Materials:

  • N-Oleoyldopamine (this compound) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (B145695)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Safety First: Always handle this compound powder in a certified chemical fume hood while wearing the appropriate PPE.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.18 mg of this compound in 1 mL of solvent.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.

Workflow for Safe Handling of this compound

OLDA_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Spill & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh this compound Powder prep_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_handle Handle Solutions prep_dissolve->exp_handle spill_contain Contain Spill exp_handle->spill_contain If Spill Occurs disp_ppe Dispose of Contaminated PPE exp_handle->disp_ppe Post-Experiment disp_sharps Dispose of Sharps exp_handle->disp_sharps disp_liquid Dispose of Liquid Waste exp_handle->disp_liquid disp_solid Dispose of Solid Waste exp_handle->disp_solid spill_absorb Absorb/Wet Powder spill_contain->spill_absorb spill_collect Collect Waste spill_absorb->spill_collect decon Decontaminate Surfaces spill_collect->decon

Caption: Workflow for safe handling and disposal of this compound.

Spill and Disposal Plan: Managing Contamination and Waste

Accidents can happen. A well-defined spill and disposal plan is essential for mitigating risks.

Spill Cleanup Protocol

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the nature and size of the spill. For spills larger than what can be safely handled with a standard laboratory spill kit, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Before attempting to clean a small spill, don the appropriate PPE as outlined in the table above, including respiratory protection if the spill involves powder.

  • Contain the Spill:

    • For Powder Spills: Gently cover the spill with absorbent pads. Carefully wet the pads with water to prevent the powder from becoming airborne.[1]

    • For Liquid Spills: Surround the spill with absorbent materials from a chemical spill kit to prevent it from spreading.

  • Absorb and Collect:

    • Use absorbent pads to soak up the liquid or the wetted powder.

    • Use a scoop and scraper to collect the absorbed material and any broken glass.

    • Place all contaminated materials into a designated hazardous waste bag.[1]

  • Decontaminate the Area:

    • Clean the spill area multiple times with a detergent solution and water.[1]

    • For thorough decontamination, a 10% bleach solution followed by a rinse with 1% sodium thiosulfate (B1220275) solution can be used, followed by a final wash with detergent and water.[2]

  • Dispose of Waste: All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous waste according to your institution's guidelines.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated PPE and Solid Waste: All gloves, wipes, and other solid materials contaminated with this compound should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste.

By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can build a foundation of trust in your commitment to safety and produce reliable, high-quality research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OLDA
Reactant of Route 2
Reactant of Route 2
OLDA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.